molecular formula C6H5BrN2O2 B2551400 3-Bromo-2-methyl-6-nitropyridine CAS No. 1231930-13-4

3-Bromo-2-methyl-6-nitropyridine

Cat. No.: B2551400
CAS No.: 1231930-13-4
M. Wt: 217.022
InChI Key: WEZKULYNVOIOOV-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.022. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-2-methyl-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZKULYNVOIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-6-nitropyridine (CAS No. 1231930-13-4): A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-6-nitropyridine, a key heterocyclic building block for researchers in drug discovery and materials science. Despite its specific CAS number (1231930-13-4), detailed peer-reviewed literature exclusively focused on this compound is limited. Therefore, this guide synthesizes available data for the title compound with established protocols for structurally similar pyridines to offer predictive insights into its synthesis, reactivity, and potential applications. We will explore its physicochemical properties, provide a plausible synthetic route, and detail its expected reactivity in key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational in modern medicinal chemistry. Safety protocols for handling this class of compounds are also addressed.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. Halogenated and nitrated pyridines, such as this compound, are particularly valuable synthetic intermediates. The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can activate the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group for further functionalization.[2]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1231930-13-4[3][4][5]
Molecular Formula C₆H₅BrN₂O₂[3][5]
Molecular Weight 217.02 g/mol [3][4][5]
Appearance Solid (predicted)General knowledge
Spectroscopic Data

¹H NMR Spectrum:

A ¹H NMR spectrum for this compound is available from ChemicalBook, which can be accessed for detailed spectral data.[6]

Predicted Spectroscopic Data: Based on the structure, the following are expected spectroscopic features:

  • ¹³C NMR: Approximately six distinct signals are expected in the aromatic region, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the nitro group also significantly deshielded. The methyl group will appear as an upfield signal.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M+) would be expected at m/z 216 and 218.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations of the pyridine ring, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Synthesis and Purification

While a specific, peer-reviewed synthetic protocol for this compound is not available, a plausible and efficient synthesis can be extrapolated from established methods for the preparation of related substituted pyridines. A common strategy involves the nitration of a corresponding bromomethylpyridine precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start with the bromination of 2-methyl-6-nitropyridine or the nitration of 3-bromo-2-methylpyridine. The latter is often more challenging due to the directing effects of the substituents. A more robust method would involve the synthesis of 2-methyl-6-nitropyridine followed by selective bromination.

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination 2-Picoline 2-Picoline 2-Methyl-6-nitropyridine 2-Methyl-6-nitropyridine 2-Picoline->2-Methyl-6-nitropyridine HNO₃, H₂SO₄ This compound This compound 2-Methyl-6-nitropyridine->this compound NBS, H₂SO₄

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This protocol is based on established procedures for the nitration and bromination of pyridine derivatives and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Methyl-6-nitropyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 2-picoline to the cooled sulfuric acid while maintaining a low temperature (0-5 °C).

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until basic.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2-methyl-6-nitropyridine in concentrated sulfuric acid in a flask equipped with a magnetic stirrer.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution.

  • Reaction: Heat the reaction mixture (e.g., 70-80 °C) for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize with a base and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its potential to undergo a variety of transformations, primarily leveraging the reactivity of the bromine and nitro substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[7] For this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.

Suzuki-Miyaura_Coupling cluster_workflow Experimental Workflow Setup Reaction Setup (Flask, Inert Atmosphere) Addition Reagent Addition (Bromopyridine, Boronic Acid, Base, Catalyst) Setup->Addition Reaction Heating & Stirring Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal R-B(OR)₂ Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR¹R² ReductiveElim Reductive Elimination AmineCoord->ReductiveElim -HX (Base) ReductiveElim->Pd0 Product Ar-NR¹R² ReductiveElim->Product

Sources

An In-depth Technical Guide to 3-Bromo-2-methyl-6-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-6-nitropyridine is a halogenated and nitrated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group, and a nitro group on the pyridine core, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a plausible synthetic route based on established chemical principles, its predicted reactivity, and its potential applications in the field of drug discovery and development.

Core Physicochemical Properties

PropertyValueSource
CAS Number 1231930-13-4[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Physical Form Solid
IUPAC Name This compound
InChI Key WEZKULYNVOIOOV-UHFFFAOYSA-N

Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible literature and should be determined empirically.

Synthesis and Chemical Reactivity

A definitive, step-by-step published synthesis for this compound is not currently available in the public domain. However, a plausible and logical synthetic pathway can be proposed based on established methodologies for the functionalization of pyridine rings. The most likely approach involves the direct bromination of a suitable 2-methyl-6-nitropyridine precursor.

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis of this compound can be envisioned through the electrophilic aromatic substitution of 2-methyl-6-nitropyridine. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of a nitro group further deactivates the ring, making harsh reaction conditions necessary. The methyl group is an activating group and, along with the nitrogen and nitro group, will direct the position of bromination.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-Methyl-6-nitropyridine C This compound A->C Electrophilic Aromatic Substitution B Bromine (Br₂) in Oleum or concentrated H₂SO₄ B->A

Caption: Proposed synthesis of this compound.

Rationale for Experimental Choices:

  • Starting Material: 2-methyl-6-nitropyridine is the logical precursor, as the positions of the existing functional groups direct the incoming electrophile.

  • Reagents: A strong brominating agent and a highly acidic medium are required to overcome the deactivation of the pyridine ring by the nitro group and the ring nitrogen. A mixture of bromine in oleum (fuming sulfuric acid) or concentrated sulfuric acid is a common choice for such reactions.

  • Regioselectivity: The methyl group at the 2-position and the nitro group at the 6-position will influence the position of the incoming bromine atom. Electrophilic attack is generally disfavored at the positions adjacent to the nitrogen (2 and 6) and is directed by the existing substituents. The 3-position is a likely site for bromination in this case.

Key Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups:

  • Bromine Atom: The bromine at the 3-position is susceptible to nucleophilic substitution and is a key handle for introducing a wide variety of functional groups through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility is of high interest to medicinal chemists for creating diverse molecular libraries.

  • Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amino group can then be further functionalized, for example, through acylation or diazotization reactions, opening up a vast chemical space for drug discovery.

  • Pyridine Ring: The pyridine nitrogen can act as a base and can be protonated or alkylated. The ring itself can participate in various cycloaddition reactions.

G cluster_reactions Key Chemical Transformations cluster_products Potential Products A This compound B Nucleophilic Substitution / Cross-Coupling (at Br) A->B C Reduction of Nitro Group (NO₂ → NH₂) A->C E Diverse Heterocyclic Scaffolds B->E F 3-Bromo-2-methyl-6-aminopyridine C->F D Further functionalization of Amino Group G Novel Drug Candidates D->G E->G F->D

Caption: Reactivity and synthetic utility of this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. While publicly accessible spectral data is limited, the following techniques would be essential for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the bromine, methyl, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment, confirming the substitution pattern of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the presence of key functional groups, such as the nitro group (strong absorptions typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the C-Br bond, as well as the characteristic vibrations of the pyridine ring.

Applications in Drug Discovery and Development

While specific examples of the use of this compound in the synthesis of named drug candidates are not widely reported in the literature, its structural motifs are prevalent in many biologically active compounds. Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

The combination of a reactive bromine atom for cross-coupling and a nitro group that can be converted to a versatile amino group makes this compound a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening. Its derivatives have the potential to be investigated for a variety of therapeutic areas, including but not limited to:

  • Oncology: As building blocks for kinase inhibitors and other anti-cancer agents.

  • Inflammatory Diseases: For the synthesis of anti-inflammatory compounds.

  • Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

The strategic placement of the functional groups allows for the exploration of chemical space around the pyridine core, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

Safety and Handling

Based on available safety data sheets from commercial suppliers, this compound should be handled with care in a well-ventilated laboratory environment. It is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a chemical intermediate with significant potential for researchers and scientists in organic synthesis and drug discovery. Its well-defined structure and the presence of multiple, strategically positioned functional groups provide a versatile platform for the creation of complex molecules. While detailed experimental data in the public domain is currently sparse, the foundational chemical principles outlined in this guide provide a strong basis for its synthesis, characterization, and application in the pursuit of novel therapeutic agents. As research in medicinal chemistry continues to evolve, the utility of such highly functionalized building blocks is expected to grow, making this compound a compound of considerable interest.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-nitropyridine from Picoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-6-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine core offers a versatile platform for derivatization. However, its synthesis is fraught with challenges inherent to pyridine chemistry, primarily concerning the regiochemical control of electrophilic substitution on an electron-deficient ring. This guide provides a detailed examination of the synthetic strategies starting from 2-picoline (2-methylpyridine), critically evaluating two primary pathways: (1) direct bromination followed by nitration, and (2) a more refined route involving a Sandmeyer reaction to ensure regiochemical purity. We present field-proven, step-by-step protocols, analyze the causality behind experimental choices, and offer insights into the mechanistic underpinnings of each transformation. The recommended pathway prioritizes yield and purity by circumventing the problematic separation of isomeric bromination products, thereby providing a robust and scalable solution for laboratory and process chemistry applications.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of functional molecules. Specifically, polysubstituted pyridines like this compound serve as key intermediates where each substituent provides a strategic handle for subsequent chemical modifications. The bromine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be readily reduced to an amine for further functionalization, and the methyl group can undergo various transformations.

The primary challenge in synthesizing such molecules lies in controlling the regioselectivity of substitution reactions. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution.[1][2] Furthermore, under the strongly acidic conditions typical for nitration or halogenation, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This further deactivates the ring and directs incoming electrophiles to the meta-positions (C3 and C5). The interplay between this inherent reactivity and the directing effects of existing substituents makes the synthesis of specific isomers a complex puzzle. This guide will dissect these challenges and present a logical, evidence-based approach to the target molecule.

Retrosynthetic Analysis & Strategic Evaluation

A retrosynthetic analysis of the target molecule, this compound, reveals that the synthesis must accomplish two key transformations on a 2-methylpyridine (2-picoline) backbone: the introduction of a bromine atom at C3 and a nitro group at C6.

G Target This compound Intermediate1 3-Bromo-2-methylpyridine Target->Intermediate1 C-N bond formation (Nitration) Intermediate2 2-Methyl-6-nitropyridine Target->Intermediate2 C-Br bond formation (Bromination) StartingMaterial 2-Methylpyridine (2-Picoline) Intermediate1->StartingMaterial C-Br bond formation (Bromination) Intermediate2->StartingMaterial C-N bond formation (Nitration)

Caption: Retrosynthetic analysis of this compound.

This analysis presents two logical forward-synthetic routes:

  • Route A: Nitration followed by Bromination. This route is synthetically challenging. The initial nitration of 2-picoline is difficult and typically yields a mixture of 3-nitro and 5-nitro isomers in low yield. Achieving nitration at the 6-position is not a favored outcome of direct electrophilic substitution. Subsequent bromination of a highly deactivated nitropyridine ring would be even more arduous.

  • Route B: Bromination followed by Nitration. This route is more plausible. The initial bromination of 2-picoline can be directed to the 3- and 5-positions. The subsequent nitration of the resulting 3-bromo-2-methylpyridine intermediate must then be controlled to selectively occur at the 6-position. This pathway forms the core of our investigation.

Synthesis of the Key Intermediate: 3-Bromo-2-methylpyridine

The successful synthesis of the target molecule hinges on the efficient and pure preparation of the 3-bromo-2-methylpyridine intermediate. Two primary methods are evaluated.

Method 1: Direct Electrophilic Bromination of 2-Picoline

This is the most direct approach but is hampered by a lack of regioselectivity. Electrophilic bromination of 2-picoline, typically using bromine with a Lewis acid catalyst, yields a mixture of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which are difficult to separate due to their similar physical properties.

Experimental Protocol: Direct Bromination [3][4]

  • Preparation: In a flask equipped for stirring and heating, cautiously add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g).

  • Heating: Stir the resulting mixture and heat to 100°C.

  • Bromination: While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour.

  • Reaction Completion: Continue stirring at 100°C for an additional 30 minutes after the bromine addition is complete.

  • Workup: Cool the reaction mixture and carefully pour it into ice water. Acidify the aqueous mixture with concentrated hydrochloric acid.

  • Purification: Wash the acidic solution with ethyl acetate. Basify the aqueous layer with 8 M sodium hydroxide solution and extract with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product requires purification by silica gel column chromatography to separate the isomers.

Causality and Trustworthiness: This protocol is self-validating in that it reliably produces the brominated products. However, its trustworthiness for producing pure 3-bromo-2-methylpyridine is low. The Lewis acid (AlCl₃) complexes with the pyridine nitrogen, but the high temperature allows for electrophilic attack. The methyl group's ortho-directing effect and the pyridinium's meta-directing effect lead to substitution at both the 3- and 5-positions, with reported yields for the desired 3-bromo isomer being as low as 12% after purification.[3]

Method 2 (Recommended): Sandmeyer Reaction of 2-Methyl-3-aminopyridine

To overcome the significant purification challenges of Method 1, a more elegant and regiochemically precise route involves the Sandmeyer reaction.[5][6][7] This classic transformation converts a primary aromatic amine into a halide via a diazonium salt intermediate, offering excellent control over the position of halogenation.

Overall Workflow:

G cluster_0 Synthesis of 3-Bromo-2-methylpyridine Start 2-Methyl-3-aminopyridine Diazotization Diazotization (NaNO₂, HBr) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Product 3-Bromo-2-methylpyridine Sandmeyer->Product

Caption: Recommended workflow for regioselective synthesis of the key intermediate.

Experimental Protocol: Sandmeyer Bromination This protocol is adapted from analogous procedures and represents a robust method for this transformation.

  • Amine Salt Formation: In a reaction vessel cooled in an ice-salt bath to -5°C, add 2-methyl-3-aminopyridine (10.8 g, 0.1 mol) to 48% hydrobromic acid (46 ml, 0.4 mol).

  • Diazotization: While maintaining the temperature below 0°C, slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 7.6 g, 0.11 mol in 20 mL water) dropwise. Stir the mixture for 30-60 minutes at this temperature after the addition is complete.

  • Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Basify the reaction mixture with a sodium hydroxide solution and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-methylpyridine.

Causality and Trustworthiness: This method's high trustworthiness stems from its mechanism. The position of the bromine is unequivocally determined by the initial position of the amine group in the starting material, 2-methyl-3-aminopyridine.[8] This completely avoids the formation of the 5-bromo isomer, eliminating the need for challenging chromatographic separation and leading to a much higher effective yield of the desired pure intermediate.

ParameterMethod 1: Direct BrominationMethod 2: Sandmeyer Reaction
Starting Material 2-Methylpyridine2-Methyl-3-aminopyridine
Key Reagents Br₂, AlCl₃NaNO₂, HBr, CuBr
Regioselectivity Poor (Mixture of 3- and 5-isomers)Excellent (Exclusively 3-isomer)
Primary Challenge Isomer SeparationHandling of diazonium salts
Typical Yield (Pure) Low (~12%)[3]High
Recommendation Suitable for screening; poor for scale-upPreferred for purity and scalability

Final Step: Nitration of 3-Bromo-2-methylpyridine

With pure 3-bromo-2-methylpyridine in hand, the final step is the introduction of the nitro group. The directing effects of the existing substituents and the protonated pyridine ring must be carefully considered to achieve the desired 6-nitro isomer.

Mechanistic Rationale: Under strong nitrating conditions (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated. The resulting positive charge strongly deactivates the ring and is a powerful meta-director. The primary meta positions relative to the nitrogen are C3 and C5.

  • C3 Position: Already substituted with bromine.

  • C5 Position: A potential site for nitration.

  • C6 Position: This position is ortho to the nitrogen but para to the C3-bromine. The bromine, while deactivating inductively, can donate electron density via resonance to its ortho and para positions, potentially activating the C6 position enough for substitution to occur, despite the overall deactivation of the ring. The literature on nitration of substituted pyridines confirms that complex substitution patterns can emerge based on the subtle interplay of these electronic effects.[9][10]

Experimental Protocol: Nitration This protocol is a standard procedure for the nitration of deactivated pyridine rings.[10]

  • Preparation: In a flask equipped with a stirrer and thermometer, and cooled in an ice bath, add 3-bromo-2-methylpyridine (0.5 mol) to concentrated sulfuric acid (500 mL) at a rate that keeps the temperature below 5°C.

  • Nitrating Mixture: Add 95% nitric acid (0.57 mol) dropwise with vigorous stirring, ensuring the temperature remains at 0°C.

  • Reaction: After the addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour. Finally, heat the mixture to 50-60°C and hold for 1 hour to drive the reaction to completion.

  • Workup: Cool the reaction mixture and pour it carefully onto a large volume of crushed ice.

  • Isolation: Neutralize the cold solution with a concentrated base (e.g., 40% sodium hydroxide solution) until a yellow precipitate forms.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral and free of sulfate ions. Dry the product to a constant weight. The crude product, this compound, can be further purified by recrystallization if necessary.

Safety Considerations

  • Bromine: Is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrating Mixture: Concentrated sulfuric and nitric acids are extremely corrosive. The combination is a powerful oxidizing agent. Reactions should be conducted with extreme care, ensuring slow addition and efficient cooling to control the exothermic reaction.

  • Diazonium Salts: Are potentially explosive when isolated and dry. They should be prepared at low temperatures (0-5°C) and used immediately in solution without isolation.

Conclusion

The synthesis of this compound from 2-picoline is a multi-step process that requires careful strategic planning to overcome the challenges of pyridine chemistry. While direct bromination is a possible first step, it leads to a difficult-to-separate isomeric mixture, rendering it inefficient for producing a pure final product. A superior and more robust strategy involves the use of 2-methyl-3-aminopyridine as a precursor. The Sandmeyer reaction on this intermediate provides a regiochemically pure synthesis of 3-bromo-2-methylpyridine. Subsequent controlled nitration affords the desired this compound. This latter pathway represents a trustworthy and scalable method for researchers and drug development professionals requiring access to this valuable synthetic building block.

References

  • In focus: 2-Amino-3-methylpyridine. (2023, April 19). ExSyn. Retrieved January 7, 2026, from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2006). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. Retrieved January 7, 2026, from [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved January 7, 2026, from [Link]

  • 2-AMINO-3-METHYLPYRIDINE For Synthesis. (n.d.). Alpha Chemika. Retrieved January 7, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents.
  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PubMed. Retrieved January 7, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

  • 3-Bromo-2-methyl-6-nitrosopyridine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

Spectroscopic Characterization of 3-Bromo-2-methyl-6-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 3-Bromo-2-methyl-6-nitropyridine, a substituted pyridine derivative, presents a unique combination of functionalities—a halogen, an alkyl group, and a nitro group—that influence its electronic properties and potential as a synthetic building block. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. The subsequent sections will not only present the anticipated data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, empowering researchers to apply these principles to their own analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, supplemented by 2D techniques, provides a complete picture of the molecular connectivity.

Experimental Protocol: NMR Analysis

A robust NMR analysis of this compound necessitates careful sample preparation and parameter selection to ensure high-quality data.

Sample Preparation:

  • Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed. The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

Spectrometer Setup and Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters on a 400 MHz spectrometer would include a 30° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignments, 2D correlation experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 3-Bromo-2-methyl- 6-nitropyridine Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID TwoD_NMR->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Structural Elucidation Spectrum->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region and one in the aliphatic region. The electron-withdrawing nature of the nitro group at position 6 and the bromine at position 3 will significantly deshield the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1 - 8.3d1HH-5This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be coupled to H-4.
~ 7.4 - 7.6d1HH-4This proton is coupled to H-5. Its chemical shift is influenced by the adjacent bromine and the para nitro group.
~ 2.7 - 2.9s3H-CH₃The methyl group at position 2 is a singlet as there are no adjacent protons. Its chemical shift is slightly downfield due to the proximity to the aromatic ring and the bromo substituent.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.

Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162C-6Attached to the highly electron-withdrawing nitro group, this carbon is expected to be the most deshielded of the ring carbons.
~ 150 - 154C-2The carbon bearing the methyl group will be downfield due to its position adjacent to the nitrogen and the bromo substituent.
~ 140 - 144C-4This carbon's chemical shift is influenced by the para nitro group and the adjacent bromine.
~ 125 - 129C-5This protonated carbon is ortho to the nitro group.
~ 118 - 122C-3The carbon attached to the bromine atom will be shifted downfield due to the inductive effect of the halogen.
~ 22 - 25-CH₃The methyl carbon will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for the identification of key functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions from the nitro group and the aromatic ring.

Experimental Protocol: FTIR Analysis

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The sample is pressed against the crystal with a pressure clamp to ensure good contact. A background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum is acquired. A typical measurement would involve scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-adding 16-32 scans for a good quality spectrum.

Diagram of the FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Solid Sample Place_Sample Place Sample on Crystal Sample->Place_Sample ATR_Crystal ATR Crystal FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Place_Sample->ATR_Crystal Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan Background_Scan->Sample_Scan IR_Spectrum IR Spectrum Sample_Scan->IR_Spectrum Peak_Identification Peak Identification IR_Spectrum->Peak_Identification Functional_Group_Analysis Functional Group Analysis Peak_Identification->Functional_Group_Analysis

Caption: Workflow for FTIR spectroscopic analysis.

Predicted IR Absorption Bands

The IR spectrum will provide a characteristic fingerprint for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3100 - 3000Medium-WeakC-H stretchAromatic
~ 2980 - 2850WeakC-H stretch-CH₃
~ 1600 - 1580MediumC=C stretchAromatic Ring
~ 1550 - 1475StrongAsymmetric N-O stretchNitro (-NO₂)
~ 1480 - 1440MediumC=C stretchAromatic Ring
~ 1360 - 1290StrongSymmetric N-O stretchNitro (-NO₂)[1]
~ 850 - 750StrongC-H out-of-plane bendAromatic
~ 700 - 550Medium-StrongC-Br stretchBromoalkane

The two strong absorption bands for the nitro group are highly characteristic and a key diagnostic feature in the IR spectrum.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For this compound, the presence of bromine with its characteristic isotopic pattern is a key feature.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this relatively volatile compound.

  • Sample Preparation: A dilute solution of the sample (e.g., 10-100 µg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp up to ensure elution of the compound.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation. The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to produce the mass spectrum.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis Sample Sample in Volatile Solvent GC_Vial GC Vial Sample->GC_Vial GC_MS GC-MS System GC_Vial->GC_MS GC_Column GC Column GC_MS->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Molecular_Ion Identify Molecular Ion Mass_Spectrum->Molecular_Ion Fragmentation_Analysis Analyze Fragmentation Molecular_Ion->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: Workflow for GC-MS analysis.

Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zIonComments
216/218[M]⁺The molecular ion peak, appearing as a doublet of nearly equal intensity due to the bromine isotopes.
201/203[M - CH₃]⁺Loss of the methyl group.
186/188[M - NO]⁺Loss of a nitro radical.
170/172[M - NO₂]⁺Loss of the nitro group.
137[M - Br]⁺Loss of the bromine atom.
91[C₆H₅N]⁺A fragment corresponding to the pyridine ring after loss of substituents.

The presence of the M and M+2 peaks with nearly equal intensity is a definitive indicator of a single bromine atom in the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. The anticipated NMR spectra reveal the precise arrangement of protons and carbons, while the IR spectrum confirms the presence of the key nitro and aromatic functionalities. Finally, mass spectrometry establishes the molecular weight and offers further structural insights through characteristic fragmentation patterns, most notably the isotopic signature of bromine. This guide serves as a foundational resource for researchers, enabling them to confidently approach the characterization of this and structurally related molecules, thereby accelerating the pace of discovery and development.

References

  • University of California, Davis. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity of the Nitro Group in 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the nitro group in 3-Bromo-2-methyl-6-nitropyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The strategic positioning of the nitro group, in conjunction with the bromo and methyl substituents, imparts a unique electronic landscape to the pyridine ring, governing its reaction pathways. This document elucidates the principal transformations of the nitro group, namely its role as a potent activating group and leaving group in nucleophilic aromatic substitution (SNAr) and its reduction to a versatile amino functionality. Detailed mechanistic insights, validated experimental protocols, and quantitative data are presented to provide a comprehensive resource for the practical application and theoretical understanding of this important synthetic building block.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orchestrated interplay of its three substituents, which allows for selective and sequential chemical modifications.

The pyridine core, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This characteristic is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the 6-position. The bromine atom at the 3-position and the methyl group at the 2-position further modulate the ring's electronics and sterics, offering additional handles for synthetic diversification. This guide focuses specifically on the chemistry of the nitro group, a linchpin in the synthetic strategy for elaborating this versatile scaffold.

Electronic and Steric Landscape: The "Why" Behind the Reactivity

The reactivity of this compound is best understood by examining the electronic contributions of each substituent.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance (-M) and inductive (-I) effects, the nitro group drastically reduces the electron density of the pyridine ring.[1] This effect is most pronounced at the positions ortho (C5) and para (C3) to the nitro group. Crucially, it also heavily activates the carbon to which it is attached (C6) for nucleophilic attack.

  • The Ring Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, further contributing to the electron-deficient nature of the carbons at the ortho (C2, C6) and para (C4) positions.[2]

  • The Bromo Group (-Br): The bromine atom is an inductively withdrawing (-I) but resonance donating (+M) substituent. Its net effect is electron-withdrawing, adding to the overall electrophilicity of the ring.

  • The Methyl Group (-CH₃): The methyl group is weakly electron-donating through an inductive effect (+I), slightly counteracting the electron-withdrawing nature of the other substituents.

This combination of effects makes the C6 position, bearing the nitro group, the primary site for nucleophilic aromatic substitution. The strong activation provided by the nitro group and the ring nitrogen makes the nitro group itself a viable leaving group.

Key Reaction Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway involving the nitro group in this molecule is its role in facilitating nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it highly susceptible to attack by nucleophiles.[3]

Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which is a critical stabilizing factor.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. In the case of this compound, the nitro group itself can be displaced by strong nucleophiles.

Caption: General workflow for SNAr on this compound.

Reactivity with Various Nucleophiles

The C6-nitro group can be displaced by a range of nucleophiles, particularly "soft" nucleophiles and strong anionic nucleophiles.[4]

Nucleophile TypeExampleTypical ConditionsProduct Type
Alkoxides Sodium Methoxide (NaOMe)Methanol (MeOH), Reflux6-Methoxy-3-bromo-2-methylpyridine
Amines Piperidine, MorpholineDMSO or DMF, 80-120 °C6-Amino-3-bromo-2-methylpyridine derivatives
Thiolates Sodium Thiophenoxide (NaSPh)DMF, Room Temp to 60 °C6-(Phenylthio)-3-bromo-2-methylpyridine

Note: Yields and reaction times are substrate and condition dependent.

Influence of Steric and Electronic Effects

The 2-methyl group introduces steric hindrance around the C6 position.[5] While the primary site of attack remains C6 due to overwhelming electronic activation, this steric bulk can influence the reaction rate, particularly with larger nucleophiles.[6][7] In some cases, high temperatures may be required to overcome the activation barrier. The inductive effect of the nitro group makes the C2 position more electron-deficient, which can sometimes lead to side products, although substitution at C6 is generally favored.[8]

Key Reaction Pathway II: Reduction to the Amino Group

The conversion of the nitro group to a primary amine is one of the most fundamental and valuable transformations in organic synthesis.[9] The resulting 6-amino-3-bromo-2-methylpyridine is a versatile intermediate, with the amino group serving as a handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling.

Common Reduction Methodologies

Several reliable methods exist for the reduction of aromatic nitro groups.[10] The choice of reagent is often dictated by the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation: This is a highly efficient and clean method.

    • Reagents: Hydrogen gas (H₂) with a metal catalyst, most commonly Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).

    • Advantages: High yields, clean reaction profile (byproduct is water).

    • Considerations: The bromo substituent is susceptible to hydrodehalogenation (reduction) with Pd/C. For substrates containing sensitive halides, catalysts like Raney Nickel or specific reaction conditions may be preferred.

  • Metal-Mediated Reduction in Acidic Media: This is a classic and robust method.

    • Reagents: Metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[9][11] Tin(II) chloride (SnCl₂) is also a very common and mild alternative.

    • Mechanism: The reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation by the acidic medium.[10]

    • Advantages: Excellent functional group tolerance; generally does not reduce halides or other common functional groups.

Nitro Reduction Pathways Start This compound H2_PdC Catalytic Hydrogenation (H₂, Pd/C) Start->H2_PdC Metal_Acid Metal/Acid Reduction (e.g., Fe/HCl or SnCl₂) Start->Metal_Acid Product 6-Amino-3-bromo-2-methylpyridine H2_PdC->Product Metal_Acid->Product

Caption: Common reduction pathways for the nitro group.

Mechanistic Overview of Catalytic Hydrogenation

The catalytic hydrogenation of a nitro group is a complex multi-step process that occurs on the surface of the metal catalyst.[12] The generally accepted pathway involves the sequential reduction of the nitro group, passing through nitroso and hydroxylamine intermediates before reaching the final amine product.[13][14]

R-NO₂ → R-NO → R-NHOH → R-NH₂

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and scales.

Protocol 5.1: Nucleophilic Aromatic Substitution with an Amine

Reaction: Synthesis of 3-bromo-2-methyl-6-(morpholino)pyridine.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO via syringe, followed by the addition of morpholine.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 5.2: Reduction of the Nitro Group using Tin(II) Chloride

Reaction: Synthesis of 6-amino-3-bromo-2-methylpyridine.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add Tin(II) chloride dihydrate in one portion.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8 (gas evolution will occur).

    • Extract the resulting slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow - Reduction cluster_setup Reaction Setup cluster_workup Workup & Purification A 1. Dissolve nitropyridine in EtOH B 2. Add SnCl₂·2H₂O A->B C 3. Reflux (78°C) for 2-4h B->C D 4. Cool & Concentrate C->D E 5. Neutralize with NaHCO₃ (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Workflow for the reduction of the nitro group using SnCl₂.

Conclusion

The nitro group in this compound is a key determinant of the molecule's synthetic utility. Its strong electron-withdrawing nature profoundly activates the C6 position for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of nucleophiles by displacing the nitro group itself. Furthermore, the nitro group can be efficiently and selectively reduced to a primary amine under various conditions, opening up a second major avenue for molecular elaboration. A thorough understanding of these reactivity principles, reaction conditions, and underlying mechanisms is essential for leveraging this versatile building block in the design and execution of complex synthetic campaigns in drug discovery and materials science.

References

  • Al-Farabi Kazakh National University, et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Haber, F. (1898). The currently widely accepted mechanism, proposed by Haber in 1898 based on experiments with the electrochemical reduction of nitrobenzene, is divided into two pathways, the “one-step hydrogenation” and the “condensation reaction”. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. Retrieved from [Link]

  • Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Reddit. (2014, May 27). A few questions about pyridine and nitro reductions. r/chemistry. Retrieved from [Link]

  • PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions. Request PDF. Retrieved from [Link]

  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Shining light on the nitro group: distinct reactivity and selectivity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives (5 and 6). ResearchGate. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 6-Bromo-3-nitropyridin-2-amine. Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

Sources

The Strategic Role of 3-Bromo-2-methyl-6-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Within this vast chemical space, strategically functionalized pyridines serve as indispensable building blocks for the construction of complex, biologically active molecules. 3-Bromo-2-methyl-6-nitropyridine has emerged as a particularly valuable intermediate, offering a unique combination of reactive handles that medicinal chemists can exploit to synthesize novel therapeutic agents, most notably in the realm of kinase inhibitors.[1][3] This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound in drug discovery.

Core Compound Data

PropertyValue
IUPAC Name This compound
CAS Number 1231930-13-4
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance Typically a yellow to light brown powder
SMILES CC1=C(C=CC(=N1)[O-])Br

Synthesis of this compound: A Strategic Approach

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for related substituted pyridines. A plausible and efficient synthetic route would likely involve a multi-step sequence starting from a readily available picoline derivative.

A probable synthetic pathway would begin with the nitration of 2-methyl-5-aminopyridine, followed by a Sandmeyer-type bromination. This approach offers a high degree of regioselectivity, which is crucial for obtaining the desired isomer.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Methyl-5-aminopyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate1 2-Methyl-5-amino-6-nitropyridine Nitration->Intermediate1 Diazotization Diazotization (e.g., NaNO₂, HBr) Intermediate1->Diazotization Intermediate2 Diazonium Salt Intermediate Diazotization->Intermediate2 Sandmeyer Sandmeyer Reaction (e.g., CuBr/HBr) Intermediate2->Sandmeyer Product This compound Sandmeyer->Product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Strategic Utility

The medicinal chemistry value of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group significantly influences the pyridine ring's electronics, making it susceptible to specific transformations that are central to modern drug synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromo substituent by a variety of nucleophiles, such as amines, anilines, and thiols. This reaction is a powerful tool for introducing molecular diversity and building complex scaffolds.

The SNAr reaction on nitropyridines is a cornerstone of many synthetic routes for kinase inhibitors, where the introduction of an amino or anilino group at this position is often crucial for binding to the hinge region of the kinase active site.[1][4]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Aniline

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired aniline (1.1-1.5 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-2-methyl-6-nitropyridin-3-amine.

SNAr_Mechanism Reactants This compound + Nu-H Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + HBr Meisenheimer->Product Loss of Leaving Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The bromo substituent on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a wide variety of aryl or heteroaryl boronic acids or esters. This is a highly efficient method for constructing biaryl scaffolds, which are prevalent in many classes of drugs.

The ability to perform Suzuki-Miyaura coupling on this intermediate allows for the introduction of diverse aromatic and heteroaromatic moieties, which can be tailored to interact with specific pockets in the target protein.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a suitable ligand if necessary.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Reaction Conditions: Heat the mixture to a temperature between 80 and 110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Suzuki_Catalytic_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation Ar'-B(OH)₂ Pd(II)\nIntermediate Pd(II) Intermediate Transmetalation->Pd(II)\nIntermediate Reductive\nElimination Reductive Elimination Pd(II)\nIntermediate->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents like iron powder in acetic acid or stannous chloride. This transformation unmasks a primary amine, which serves as a versatile handle for further functionalization. This amino group can be acylated, alkylated, or used to construct fused heterocyclic ring systems, significantly expanding the accessible chemical space.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors due to its ability to be elaborated into structures that can effectively interact with the ATP-binding site of kinases.

The general strategy involves using the SNAr or Suzuki coupling to install a substituent at the 3-position that can interact with the hydrophobic regions of the kinase active site. The nitro group is then reduced to an amine, which can be further functionalized to form hydrogen bonds with the hinge region of the kinase.

Kinase_Inhibitor_Strategy Start This compound Reaction SNAr or Suzuki Coupling Start->Reaction Intermediate1 Substituted Nitropyridine Reaction->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Substituted Aminopyridine Reduction->Intermediate2 Functionalization Further Functionalization Intermediate2->Functionalization Product Kinase Inhibitor Scaffold Functionalization->Product

Caption: General synthetic strategy for kinase inhibitors using this compound.

Conclusion and Future Outlook

This compound is a highly versatile and strategically important building block in medicinal chemistry. Its well-defined reactivity allows for the selective and efficient introduction of molecular complexity through key reactions such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The ability to further transform the nitro group provides an additional point of diversification, making this intermediate a powerful tool in the drug discovery arsenal. As the demand for novel and selective kinase inhibitors continues to grow, the importance of scaffolds like this compound is set to increase, solidifying its role as a cornerstone in the synthesis of next-generation therapeutics.

References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]

  • Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. [Link]

  • Preparation method of 2-methyl-3-bromopyridine. (2015).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). ResearchGate. [Link]

  • Synthetic routes to compounds 5 and 10-19. (2013). The Royal Society of Chemistry. [Link]

  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2133-2141. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). Molecules, 23(4), 893. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition, 57(40), 13036-13047. [Link]

  • Synthetic method of 3-bromopyridine. (2015).
  • 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. (n.d.). Pipzine Chemicals. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). Molecules, 12(7), 1435-1440. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Patsnap. [Link]

  • Preparation method of 2-bromo-3-methoxypyridine. (2014).
  • Any advice on the preparation of 2-amino-6-bromopyridine. (2015, October 22). ResearchGate. [Link]

  • Preparation method of 2-methyl-3-bromopyridine. (2015). Patsnap. [Link]

Sources

Introduction: The Pyridine Scaffold and the Influence of Nitro-Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of Substituted Nitropyridines in Agrochemicals

This guide provides a comprehensive technical overview of the role, mechanism, and application of substituted nitropyridines in modern agrochemical development. Designed for researchers, scientists, and professionals in the field, this document moves beyond simple descriptions to explore the underlying chemical principles and strategic considerations that drive innovation. We will delve into the specific applications of these versatile scaffolds in insecticides and fungicides, supported by detailed protocols and mechanistic diagrams.

The pyridine ring is a foundational structural motif in agrochemical design, present in a wide array of successful commercial products.[1][2] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and versatile synthetic handles. The introduction of a nitro (-NO₂) group to this scaffold, creating nitropyridines, profoundly alters its electronic and chemical character, unlocking novel modes of action and biological activities.[3] The strong electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic substitution, providing a key synthetic route, and can serve as a critical pharmacophore for interaction with biological targets.[1][4] This guide will explore two leading examples that showcase the successful application of this chemistry: the insecticide Flupyrimin and the fungicide-nematicide Cyclobutrifluram.

Insecticidal Applications: A New Paradigm in Nicotinic Acetylcholine Receptor Modulation

The discovery of neonicotinoid insecticides, which feature a chloropyridinylmethyl moiety, revolutionized pest control.[5][6] These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system, paralysis, and death.[6][7] However, the evolution of resistance and concerns over non-target effects have spurred the development of new solutions. Substituted nitropyridines have emerged at the forefront of this next generation.

Case Study: Flupyrimin - Overcoming Resistance with a Novel Mechanism

Flupyrimin represents a significant advancement in insecticide chemistry, offering a unique mode of action that is effective against rice pests resistant to conventional neonicotinoids like imidacloprid.[8][9]

  • Mechanism of Action: Unlike traditional neonicotinoids that are nAChR agonists, Flupyrimin acts as a nicotinic antagonist in insect neurons.[8][10] It binds to the nAChR but does not activate it, thereby blocking the action of the natural neurotransmitter, acetylcholine. Crucially, its binding mechanism differs from that of established neonicotinoids, allowing it to bypass target-site resistance.[8][9] Furthermore, Flupyrimin shows high affinity for insect nAChR subtypes that are insensitive to imidacloprid.[8] This dual-binding capability is key to its success against resistant planthopper populations in rice.[11]

  • Selective Toxicity: A critical advantage of Flupyrimin is its superior safety profile towards pollinators, such as bees, and mammals.[8][9] This selectivity is attributed to its very low affinity for the vertebrate α4β2 nAChR subtype, a stark contrast to the high affinity observed in insect nAChRs.[8]

  • Structure-Activity Relationship (SAR): The key pharmacophores for Flupyrimin's activity are the pyridinylidene and trifluoroacetyl moieties.[10] The trifluoroacetamide group is crucial for its unique antagonistic activity, while the chloropyridinylmethyl group ensures proper orientation and binding within the receptor pocket.

Table 1: Comparative Profile of Flupyrimin and Imidacloprid

FeatureFlupyriminImidacloprid (Traditional Neonicotinoid)
Chemical Class Pyridinylidene TrifluoroacetamideChloro-nicotinyl Nitroguanidine
Mode of Action nAChR Antagonist[8][10]nAChR Agonist[6]
Key Target Pests Rice planthoppers, Rice water weevil[11][12]Wide range of sucking insects
Resistance Breaking Effective against imidacloprid-resistant pests[8][9]Prone to target-site resistance
Pollinator Safety Superior safety towards bees[8][9]Implicated in pollinator decline
Workflow Diagram: Nicotinic Acetylcholine Receptor (nAChR) Modulation

This diagram illustrates the contrasting mechanisms of a typical neonicotinoid agonist (e.g., Imidacloprid) and the antagonist Flupyrimin at the insect nAChR.

nAChR_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_response Neuronal Response ACh Acetylcholine (ACh) (Neurotransmitter) nAChR nAChR Ion Channel (Closed) ACh->nAChR:f0 Binds & Activates nAChR_Open nAChR Ion Channel (Open) ACh->nAChR_Open Causes Opening IMI Imidacloprid (Agonist) IMI->nAChR:f0 Binds & Activates IMI->nAChR_Open Causes Opening FLP Flupyrimin (Antagonist) FLP->nAChR:f0 Binds & Blocks nAChR_Blocked nAChR Ion Channel (Blocked) FLP->nAChR_Blocked Prevents Opening Stimulation Continuous Stimulation (Paralysis) nAChR_Open->Stimulation Leads to NoSignal Signal Blocked (Paralysis) nAChR_Blocked->NoSignal Leads to

Caption: Contrasting nAChR modulation by agonists and antagonists.

Fungicidal & Nematicidal Applications: Dual-Action Soil Health

Substituted nitropyridines are also making significant inroads into the fungicide and nematicide markets. The development of these molecules has been accelerated by modern techniques like structure-based design, allowing for highly specific and effective active ingredients.

Case Study: Cyclobutrifluram - A Structure-Based Design Success

Cyclobutrifluram is a novel active ingredient providing both fungicidal and nematicidal activity, marketed as TYMIRIUM® technology.[13][14] Its discovery is a testament to the power of computational modeling in agrochemical research.

  • Mechanism of Action: Cyclobutrifluram is a potent inhibitor of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain (Complex II).[13][15] By blocking SDH, the compound disrupts cellular respiration and energy production in target fungi and nematodes, leading to their death.[15] This dual action is possible because the SDH enzyme is a conserved biological target in both types of organisms.[13]

  • Structure-Based Design: The development of Cyclobutrifluram utilized a "structure-based pesticide design" approach.[13][15] This methodology involves using computational molecular modeling to map the interactions between a potential active ingredient and its biological target before synthesis. This allows researchers to optimize for high efficacy against the target pest while minimizing off-target effects and enhancing the safety profile. The phenylcyclobutylpyridineamide chemical structure was identified and optimized through this process.[13]

  • Control Spectrum: Cyclobutrifluram is effective against a range of damaging plant-parasitic nematodes (e.g., Meloidogyne, Heterodera) and key fungal pathogens, particularly Fusarium species that cause crown rot in wheat.[13][16] Its systemic properties allow it to protect the root system of crops when applied to seeds or soil.[15]

  • Resistance Management: As an SDHI fungicide, there is a moderate risk of resistance development.[16] Studies have identified specific mutations in the Sdh genes of Fusarium species that can confer resistance.[16] Therefore, it is crucial to use Cyclobutrifluram within an integrated pest management (IPM) program that includes rotation with fungicides having different modes of action.

Diagram: SDHI Mechanism of Action in Mitochondria

This diagram shows how Cyclobutrifluram inhibits Complex II (SDH) in the mitochondrial electron transport chain, halting ATP production.

SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- transfer ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- transfer Fumarate Fumarate ComplexII->Fumarate Product ComplexIV Complex IV ComplexIII->ComplexIV e- transfer ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Produces Succinate Succinate Succinate->ComplexII Substrate Cyclo Cyclobutrifluram Cyclo->ComplexII INHIBITS

Caption: Inhibition of mitochondrial respiration by Cyclobutrifluram.

Synthesis and Experimental Protocols

The successful application of substituted nitropyridines relies on robust synthetic pathways and reliable bioassay methodologies. This section provides validated, step-by-step protocols as a reference for laboratory work.

Representative Synthesis: Flupyrimin

The synthesis of Flupyrimin involves a two-step process starting from 2-aminopyridine, demonstrating a common strategy for building complex pyridinylidene structures.[8]

Protocol: Synthesis of Flupyrimin

  • Step 1: Acylation of 2-Aminopyridine

    • To a solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.

    • Allow the mixture to stir for 30 minutes to form the sodium amide salt.

    • Slowly add ethyl trifluoroacetate (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate sodium nitride derivative. This is typically used directly in the next step.

  • Step 2: Alkylation to Form Flupyrimin

    • Dissolve the crude sodium nitride derivative from Step 1 in a polar aprotic solvent like DMF.

    • Add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and monitor by HPLC or TLC.

    • Upon completion (typically 8-12 hours), cool the reaction to room temperature and pour it into ice water.

    • The crude Flupyrimin product will precipitate. Collect the solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure Flupyrimin.

Workflow Diagram: Synthesis of Flupyrimin

Synthesis_Workflow Start1 2-Aminopyridine Acylation Step 1: Acylation Start1->Acylation Start2 Ethyl Trifluoroacetate Start2->Acylation Base Strong Base (NaH) Base->Acylation Start3 2-Chloro-5- (chloromethyl)pyridine Alkylation Step 2: Alkylation Start3->Alkylation Intermediate Sodium Nitride Derivative Intermediate->Alkylation Product Flupyrimin (Crude) Purification Purification Product->Purification Final Purified Flupyrimin Acylation->Intermediate Alkylation->Product Purification->Final

Caption: Two-step synthesis workflow for the insecticide Flupyrimin.

Protocol: Insecticidal Bioassay for Rice Planthoppers

This protocol outlines a systemic uptake bioassay to determine the efficacy of a compound like Flupyrimin against sucking insects such as the brown planthopper (Nilaparvata lugens).

Objective: To determine the median lethal concentration (LC₅₀) of a test compound against rice planthoppers.

Materials:

  • Rice seedlings (3-4 leaf stage)

  • Test compound (e.g., Flupyrimin)

  • Acetone (for stock solution)

  • Triton X-100 (surfactant)

  • Glass vials or tubes

  • Third-instar nymphs of brown planthopper

  • Growth chamber set to 26±1 °C, 70±5% RH, and 16:8 L:D photoperiod.

  • Positive control (e.g., Imidacloprid)

  • Negative control (solvent blank)

Methodology:

  • Preparation of Test Solutions:

    • Prepare a 10,000 mg/L stock solution of the test compound in acetone.

    • Create a series of dilutions (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56 mg/L) in deionized water. Each solution should contain 0.1% Triton X-100 to ensure proper wetting.

    • Prepare positive and negative control solutions in the same manner.

  • Systemic Uptake by Rice Seedlings:

    • Carefully uproot rice seedlings and wash the roots to remove soil.

    • Place the roots of individual seedlings into glass vials containing 5 mL of each test concentration. Use three replicate seedlings per concentration.

    • Allow the seedlings to absorb the solutions for 48 hours in the growth chamber.

  • Insect Infestation:

    • After the 48-hour uptake period, carefully transfer each seedling to a new, clean test tube.

    • Introduce 10 third-instar planthopper nymphs into each tube.

    • Seal the tubes with a breathable material (e.g., cotton or fine mesh) to prevent escape.

  • Mortality Assessment:

    • Return the infested seedlings to the growth chamber.

    • Assess insect mortality at 24, 48, and 72 hours after infestation. Nymphs that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality using Abbott's formula if mortality is observed in the negative control.

    • Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

    • Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals for each time point.

Conclusion and Future Outlook

Substituted nitropyridines have proven to be a highly valuable and versatile chemical class in the development of modern agrochemicals. The examples of Flupyrimin and Cyclobutrifluram demonstrate their potential to address critical challenges in agriculture, including pest resistance and the need for dual-action soil treatments. The success of these molecules underscores a paradigm shift in discovery, moving from high-throughput screening to rational, structure-based design.

Future research will likely focus on expanding the application of the nitropyridine scaffold into new areas, such as herbicides, and developing novel derivatives with even greater selectivity and improved environmental profiles. As our understanding of molecular biology and toxicology deepens, the targeted design of compounds based on this privileged structure will continue to be a cornerstone of innovation in crop protection.

References

  • Ciclobutrifluram (Cyclobutrifluram) - Cultivar Magazine.
  • Cyclobutrifluram - TYMIRIUM technology - Active Ingredients - Inform
  • The introduction of Flupyrimin - ChemicalBook.
  • Flupyrimin | Mitsui Chemicals Crop & Life Solutions, Inc.
  • Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors | Journal of Agricultural and Food Chemistry - ACS Public
  • Cyclobutrifluram - Wikipedia.
  • Swal VIOLA Flupyrimin 10% SC Insecticide - AgriBegri.
  • The discovery of Cyclobutrifluram, a new molecule with powerful activity against nem
  • Efficacy of cyclobutrifluram in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to cyclobutrifluram - PubMed.
  • Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors - PubMed.
  • CHEMICAL PROPERTIES AND APPLIC
  • Nitropyridines Synthesis via Pyridine Nitr
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD.
  • Nitropyridines, Their Synthesis and Reactions - ResearchG
  • Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
  • Neonicotinoid - Wikipedia.
  • Nitropyridines: Synthesis and reactions - ResearchG
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
  • Herbicide Mode-Of-Action Summary - Purdue Extension.
  • Mechanism of action of major insecticides | Download Scientific Diagram - ResearchG
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methyl-6-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The presence of nitro, bromo, and methyl functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2] The integrity and purity of this reagent are paramount for the success of downstream applications, ensuring reproducibility and reliability in research and development.

This technical guide provides an in-depth analysis of the stability profile of this compound. Moving beyond simple storage instructions, we will explore the underlying chemical principles that govern its stability, the factors that can lead to its degradation, and the field-proven protocols for its optimal storage and handling. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this key synthetic intermediate.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1231930-13-4 [3]
Molecular Formula C₆H₅BrN₂O₂ [3][4]
Molecular Weight 217.02 g/mol [4]
Appearance Yellow to brown solid [5]
Predicted Boiling Point 270.6±35.0 °C [5]

| Predicted Density | 1.709±0.06 g/cm³ |[5] |

Core Stability Profile

While generally stable under recommended storage conditions, the reactivity of the functional groups in this compound makes it susceptible to degradation if not handled properly. The nitro group is strongly electron-withdrawing, activating the pyridine ring for certain reactions, while the bromine atom can be a leaving group in nucleophilic substitutions.

Factors Influencing Degradation

Several environmental factors can compromise the stability of the compound. Understanding the causality behind these factors is key to preventing degradation.

  • Temperature: Elevated temperatures and proximity to heat sources or open flames should be avoided.[6][7] Heat provides the activation energy for thermal decomposition, which can lead to the release of toxic gases such as nitrogen oxides (NOx) and hydrogen bromide.[6][8] For optimal long-term stability, storage should be in a cool area.[6][9]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions.[6] This energy can promote the homolytic cleavage of bonds or initiate other degradation pathways, leading to the formation of impurities. Therefore, storing the compound in an opaque or amber container is a critical preventative measure.

  • Moisture and Atmosphere: The compound should be stored in a dry environment with the container kept tightly sealed to prevent the ingress of moisture.[6][8] While nitropyridines are not acutely sensitive to hydrolysis, prolonged exposure to humidity can lead to slow degradation. For highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent potential oxidation.[6]

Chemical Incompatibilities

Co-storage or mixing with certain classes of chemicals can lead to vigorous and potentially hazardous reactions.

  • Strong Oxidizing Agents: These substances can react exothermically with the organic components of the molecule, posing a significant safety risk.[6][8]

  • Strong Acids and Bases: Contact with strong acids or bases should be avoided as they can catalyze decomposition or react with the functional groups on the pyridine ring.[6][7][10]

cluster_caption Figure 2. Factors leading to compound degradation. Parent This compound (Stable Compound) Degradation Degradation (Loss of Purity & Integrity) Byproducts Hazardous Byproducts (NOx, CO, HBr) Degradation->Byproducts leads to formation of Heat Heat / Ignition Sources Heat->Degradation Light UV Light Exposure Light->Degradation Moisture Moisture / Humidity Moisture->Degradation Incompatibles Incompatible Chemicals (Oxidizers, Strong Acids) Incompatibles->Degradation CaptionNode

Caption: Conceptual diagram of factors promoting the degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to rigorous protocols is essential for maintaining the chemical integrity of the compound and ensuring laboratory safety.

Optimal Long-Term Storage Protocol
  • Container Selection: Use the original manufacturer's container where possible. If transferring, use a clean, dry, and clearly labeled amber glass bottle with a tight-fitting cap.

  • Atmosphere Control: Before sealing, flush the container headspace with a dry, inert gas like nitrogen or argon. This displaces oxygen and moisture, providing an optimal storage environment.

  • Sealing: Ensure the container is tightly closed to prevent any exchange with the laboratory atmosphere.[6][8] For extra protection, consider sealing the cap with paraffin film.

  • Location: Place the sealed container in a designated, locked storage cabinet for flammable or reactive solids.[6][8] The storage area must be cool, dry, and well-ventilated.[6][8]

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents, acids, and bases.[6][7]

  • Temperature: Maintain storage at ambient room temperature or refrigerated conditions as per specific supplier recommendations, avoiding temperature extremes.

Daily Handling and Use Protocol
  • Work Area: Always handle the compound in a well-ventilated area or inside a chemical fume hood.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[8]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside. Use clean, dedicated spatulas for dispensing the solid.

  • Inert Atmosphere (Optional but Recommended): When dispensing, briefly flush the container with inert gas before re-sealing to maintain the integrity of the remaining material.

  • Closure: Immediately and tightly close the container after dispensing.

  • Cleanup: Clean any spills promptly using an inert absorbent material.[6] Wash hands thoroughly after handling.[8]

Table 2: Summary of Recommended Environmental Controls

Parameter Recommendation Rationale
Temperature Cool, ambient room temperature. Avoid heat. Prevents thermal decomposition.[6]
Light Store in the dark or in an opaque container. Prevents photochemical degradation.[6]
Atmosphere Tightly sealed container; inert gas overlay. Excludes moisture and oxygen.[6]
Ventilation Store and handle in a well-ventilated area. Ensures safety and prevents vapor accumulation.[6][8]

| Incompatibles | Segregate from strong oxidizers, acids, bases. | Prevents hazardous chemical reactions.[6][7] |

Experimental Workflow: Validating Compound Integrity

To ensure the trustworthiness of experimental results, the purity of stored reagents must be periodically validated. This protocol provides a self-validating system for researchers.

Protocol for Purity Verification via ¹H NMR
  • Sample Preparation: Carefully weigh approximately 5-10 mg of the stored this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Reference Spectrum: Compare the acquired spectrum to a reference spectrum of a pure standard or the data provided by the manufacturer. The expected peaks for the aromatic protons and the methyl group should be present at their characteristic chemical shifts.[5]

    • Impurity Check: Look for the appearance of new, unidentifiable peaks in the spectrum. The presence of new signals indicates the formation of degradation products or other impurities.

    • Integration: Integrate the peaks corresponding to the compound and any visible impurities. A significant increase in the relative integration of impurity peaks over time indicates ongoing degradation.

  • Decision: If new peaks account for more than a minimal percentage (e.g., >1-2%) of the total integration, the compound's purity is compromised. It may require purification before use or should be discarded according to institutional safety protocols.[6]

cluster_caption Figure 3. Workflow for validating compound integrity. Start Retrieve Stored Sample Prepare Prepare NMR Sample (Dissolve in CDCl₃) Start->Prepare Acquire Acquire ¹H NMR Spectrum Prepare->Acquire Analyze Analyze Spectrum Acquire->Analyze Decision Purity Acceptable? Analyze->Decision Compare Compare to Reference Check for New Peaks Analyze->Compare Use Proceed with Experiment Decision->Use Yes Purify Purify or Discard Decision->Purify No CaptionNode

Caption: A step-by-step workflow for the analytical validation of this compound purity.

Conclusion

The long-term stability of this compound is not a passive state but an outcome of deliberate and informed laboratory practice. By controlling key environmental factors—namely temperature, light, and moisture—and by preventing contact with incompatible chemicals, researchers can safeguard the purity and reactivity of this vital synthetic intermediate. The implementation of the storage protocols and validation workflows detailed in this guide will empower scientific professionals to maintain the integrity of their chemical stocks, thereby ensuring the validity and reproducibility of their research and development efforts.

References

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Schofield, K. (2025, August 7). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • Bakke, J. M., et al. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • O'Hara, F., et al. (2016). Route to Highly Substituted Pyridines. Journal of Organic Chemistry, 81(21), 10376-10382. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methyl-6-nitrosopyridine. Retrieved from [Link]

  • MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

Methodological & Application

detailed synthesis protocol for 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Advisory on the Synthesis of Substituted Nitropyridines

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a high-level overview of the chemical principles and synthetic strategies relevant to substituted nitropyridines. It is intended for informational and educational purposes only. This document does not constitute a detailed, step-by-step protocol for the synthesis of 3-Bromo-2-methyl-6-nitropyridine or any other specific chemical compound. The synthesis of such compounds should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place, referencing established and peer-reviewed scientific literature.

Introduction to Substituted Nitropyridines

Substituted nitropyridines are a class of heterocyclic organic compounds that serve as crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The presence of nitro (-NO₂) and halogen (e.g., -Br) functional groups on the pyridine ring imparts unique reactivity, making them versatile building blocks for more complex molecules.[2] For instance, these compounds are precursors for creating novel drugs to treat a range of conditions, including inflammation, diabetes, and neurological disorders, as well as for developing advanced pesticides and herbicides.[1][2]

The strategic placement of substituents like a methyl group (-CH₃), a bromine atom (-Br), and a nitro group (-NO₂) significantly influences the chemical properties and synthetic utility of the pyridine core. Understanding the interplay of these groups is fundamental to designing effective synthetic routes.

Core Principles of Synthesis

The synthesis of a molecule like this compound involves a multi-step process that relies on fundamental reactions in aromatic chemistry. The specific sequence of reactions is critical to ensure the correct placement (regioselectivity) of each functional group. Two primary chemical principles are at play:

  • Electrophilic Aromatic Substitution (EAS): This is a key class of reactions for introducing functional groups onto an aromatic ring.[3] However, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it less reactive towards electrophiles than benzene.[4] Reactions often require harsh conditions, and the substitution typically occurs at the 3- and 5-positions.[4]

  • Sandmeyer Reaction: This reaction is a powerful method for converting an aromatic amino group (-NH₂) into a variety of other functional groups, including halogens (-Br, -Cl).[5][6] It proceeds through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with copper(I) salt catalysis.[5][7][8]

Retrosynthetic Analysis: A Strategic Overview

A common approach to designing the synthesis of a complex molecule is retrosynthesis—working backward from the target molecule to simpler, commercially available starting materials.

G target This compound inter1 2-Methyl-3-bromo-6-aminopyridine (or related precursor) target->inter1 Nitration or Diazotization/Substitution inter2 2-Methyl-3-bromopyridine inter1->inter2 Introduction of Amino Group start1 2-Amino-3-methylpyridine inter2->start1 Sandmeyer Reaction start2 2-Picoline (2-Methylpyridine) inter2->start2 Direct Bromination

Caption: A simplified retrosynthetic pathway for substituted pyridines.

This analysis suggests that a plausible precursor could be an aminopyridine, which can be converted to the target via reactions like nitration or diazotization. This aminopyridine could, in turn, be derived from a simpler brominated pyridine, which itself can be synthesized from common starting materials like 2-amino-3-methylpyridine or 2-picoline.

Key Synthetic Transformations

Based on retrosynthetic logic and established chemical literature, the synthesis would likely involve the following key types of transformations.

Bromination of a Pyridine Ring

Introducing a bromine atom onto the pyridine ring is a critical step. There are two main strategies:

  • Direct Electrophilic Bromination: This involves treating a substituted pyridine, such as 2-methylpyridine, with bromine (Br₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[9] This method directly adds the bromine to the ring, though controlling the position can be challenging.

  • Sandmeyer Reaction: A more controlled method starts with an aminopyridine, such as 2-amino-3-methylpyridine.[10] The amino group is first converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr). This intermediate is then treated with a copper(I) bromide (CuBr) catalyst to replace the diazonium group with a bromine atom.[5][6] This is a widely used and reliable method for introducing halogens onto aromatic rings.[6][7]

Nitration of a Substituted Pyridine

The introduction of the nitro group (-NO₂) is typically achieved through electrophilic aromatic substitution using a nitrating agent.

  • Nitrating Mixture: A common method for nitration is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3][11] The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3]

  • Regioselectivity: The existing substituents on the pyridine ring (e.g., methyl and bromo groups) direct the position of the incoming nitro group. The electron-donating methyl group and the halogen direct the substitution, while the electron-withdrawing nature of the pyridine nitrogen itself favors substitution at the meta-position relative to the nitrogen.[4][12] Careful consideration of these directing effects is necessary to achieve the desired isomer. For example, the nitration of 2-amino-5-bromopyridine occurs at the 3-position.[11]

General Workflow and Considerations

The overall process for synthesizing a polysubstituted pyridine like this compound involves a sequence of reactions, purifications, and characterizations.

Caption: General experimental workflow for pyridine synthesis.

Key Considerations for Researchers:

  • Reaction Conditions: Temperature control is often critical. Diazotization reactions for the Sandmeyer process are typically carried out at low temperatures (-10°C to 5°C) to prevent the unstable diazonium salt from decomposing.[10][13] Nitration reactions may require careful temperature management to control the reaction rate and prevent side reactions.[11]

  • Safety Precautions: Working with strong acids (H₂SO₄, HBr), bromine, and nitrating agents requires stringent safety protocols. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Diazonium salts can be explosive under certain conditions and should be handled with extreme care.

  • Purification and Analysis: After each synthetic step, the product must be isolated and purified from byproducts and unreacted starting materials. Common techniques include extraction, chromatography, and recrystallization. The identity and purity of all intermediates and the final product must be rigorously confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The synthesis of substituted nitropyridines is a foundational process in medicinal and agricultural chemistry. It relies on a strategic combination of classic organic reactions, including electrophilic aromatic substitution and the Sandmeyer reaction. Success in this area requires a deep understanding of reaction mechanisms, careful control of experimental conditions, and a steadfast commitment to laboratory safety. Researchers seeking to perform such syntheses must consult detailed, peer-reviewed protocols and adhere to all established safety guidelines.

References

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
  • Deaminative chlorination of aminoheterocycles. (2021, December 16). PMC - NIH.
  • 2-Bromo-6-methylpyridine synthesis. (n.d.). ChemicalBook.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation.
  • 2-Amino-3-bromo-6-methylpyridine. (n.d.). Chem-Impex.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Preparation method of 2-methyl-3-bromopyridine. (n.d.). Google Patents.
  • 3-Bromo-2-methylpyridine synthesis. (n.d.). ChemicalBook.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Sandmeyer Reaction. (n.d.). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • Preparation method of 2-methyl-3-bromopyridine. (n.d.). Eureka | Patsnap.
  • Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.). Google Patents.
  • 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. (n.d.). chemicalbook.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing).
  • 3-Bromo-2-methyl-6-nitrosopyridine. (n.d.). PubChem.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.). Google Patents.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube.
  • This compound. (n.d.). Sigma-Aldrich.
  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org.
  • 2-Bromo-3-methylpyridine. (n.d.). PubChem.
  • Question: Electrophilic aromatic substitution (EAS) nitration of pyridine (shown below) results in what type of major product? HNO3,H2SO4. (2023, July 13). Chegg.

Sources

Application Notes & Protocols for the Purification of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

3-Bromo-2-methyl-6-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—a pyridine core, a bromo-substituent for cross-coupling reactions, a nitro group for reduction to an amine or for its electron-withdrawing properties, and a methyl group influencing steric and electronic properties—makes it a versatile intermediate. For its successful application in multi-step syntheses, particularly in the development of pharmaceutical agents, achieving high purity is not merely a goal but a prerequisite.

Common impurities often stem from the synthetic route, which may involve the nitration of a brominated picoline or the bromination of a nitrated picoline. These can include unreacted starting materials, regioisomers (e.g., 5-bromo-2-methyl-6-nitropyridine), or byproducts from over-bromination or side reactions. This guide provides detailed, field-proven protocols for the purification of this compound, focusing on recrystallization and column chromatography, to ensure the high level of purity required for downstream applications.

Compound Profile and Safety Precautions

A thorough understanding of the compound's properties and hazards is fundamental to designing a safe and effective purification strategy.

Physicochemical Data

The properties of this compound dictate the choice of solvents and conditions for its purification.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2]
CAS Number 1231930-13-4[1][2]
Physical Form Solid[1]
InChI Key WEZKULYNVOIOOV-UHFFFAOYSA-N[1]
Critical Safety and Handling

This compound and related halogenated nitroaromatics should be handled with care. The following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side-shields or goggles.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Hazard Statements: The compound is associated with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3][5]

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.[3]

    • Inhalation: Move the person to fresh air.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Purification Strategy: A Logic-Driven Approach

The choice between recrystallization and chromatography depends on the impurity profile and the scale of the purification.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a large amount of solid material, especially if the impurities have different solubility profiles from the desired product. It is generally faster and more cost-effective for large scales.

  • Flash Column Chromatography: This technique is ideal for separating mixtures with multiple components or when impurities have very similar solubility to the product. It offers high resolution but is more labor-intensive and requires larger volumes of solvent.

The following diagram illustrates the decision-making workflow for purifying the crude product.

A Crude this compound B Assess Impurity Profile (TLC, ¹H NMR) A->B C Recrystallization B->C  Few impurities,  different polarity D Flash Column Chromatography B->D  Multiple impurities,  similar polarity E Purity Analysis (Melting Point, NMR, HPLC) C->E D->E F Pure Product (>98%) E->F  Meets specifications G Further Purification Needed E->G  Does not meet specifications G->D  Try alternative method

Caption: Purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[6]

Solvent Selection: The Foundation of Success

The "like dissolves like" principle is a good starting point. Given the compound's structure, solvents of intermediate polarity are likely candidates. A systematic solvent screening is the most reliable approach.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) dropwise at room temperature, swirling after each addition.

  • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7]

  • If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective.[8]

start Test Solvents solubility_check Add solvent at RT Insoluble Sparingly Soluble Soluble start->solubility_check heat_check Heat to boiling Insoluble Soluble solubility_check:f1->heat_check bad_solvent2 Discard (Too Soluble) solubility_check:f2->bad_solvent2  Compound dissolves  at room temp cool_check Cool to RT/ice bath No Crystals Crystals Form heat_check:f2->cool_check bad_solvent1 Discard (Insoluble) heat_check:f1->bad_solvent1  Compound remains  insoluble when hot ideal_solvent Ideal Solvent cool_check:f2->ideal_solvent  Pure crystals precipitate bad_solvent3 Discard (No Crystallization) cool_check:f1->bad_solvent3  Compound remains  in solution (oils out)

Caption: Decision tree for selecting a recrystallization solvent.

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent—just enough to dissolve the solid completely.[6] Using an excessive amount of solvent will reduce the final yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[9]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of precipitated solid.[8]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[8]

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper, followed by placing them in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10]

The Challenge with Pyridines

The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and sometimes irreversible adsorption of the compound onto the column.[11]

Method Development: TLC is Key
  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is generally used.

  • Mobile Phase (Eluent) Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for a compound of this polarity is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • The goal is to find a solvent mixture that gives the desired compound a retention factor (Rf) of approximately 0.25-0.35.

    • Crucial Tip for Pyridines: To mitigate peak tailing, add a small amount (0.5-1% v/v) of a competing base, such as triethylamine (TEA) or pyridine, to the eluent.[11] This additive will preferentially interact with the acidic sites on the silica, allowing the desired pyridine derivative to elute with a much-improved peak shape.

Step-by-Step Column Chromatography Procedure
  • Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, the "dry loading" method is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity if a gradient elution is needed. For this compound, an isocratic elution (constant solvent composition) with a pre-optimized hexanes/ethyl acetate mixture (containing 1% TEA) is often sufficient.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Verification of Purity

After purification, the purity of the final product must be confirmed.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. The spectrum of the purified compound should be clean, with integrations matching the expected proton counts.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and reliably purify this compound to the high standard required for demanding synthetic applications.

References

  • PubChem. 3-Bromo-2-methyl-6-nitrosopyridine. National Center for Biotechnology Information. [Link]

  • LookChem. Purification of Pyridine. Chempedia. [Link]

  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]

  • IndiaMART. 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • Reddit. Performing column chromatography on pyridine-based compounds sucks [OC]. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • YouTube. Recrystallization of Acetanilide. [Link]

  • Google Patents. Preparation method of 2-bromo-3-methoxypyridine.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-6-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Yet Vital Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the fields of drug development and materials science, where the synthesis of complex biaryl and hetero-biaryl scaffolds is paramount.[1][3] Pyridine-containing molecules, in particular, are prevalent structural motifs in a vast number of pharmaceuticals and functional materials, making their synthesis a critical endeavor.[1][4]

This guide focuses on the Suzuki-Miyaura coupling of a particularly challenging substrate: 3-bromo-2-methyl-6-nitropyridine . This molecule, while a valuable building block, presents a confluence of electronic and steric hurdles that can impede the reaction. The successful coupling of this substrate requires a nuanced understanding of the underlying mechanism and a carefully optimized protocol. The challenges include:

  • Steric Hindrance: The methyl group at the C2 position, immediately adjacent to the bromine atom, creates significant steric bulk. This can hinder the approach of the palladium catalyst to the C-Br bond, thereby slowing the crucial initial step of oxidative addition.[5][6][7]

  • Electronic Effects: The potent electron-withdrawing nitro group at the C6 position renders the pyridine ring electron-deficient. While this typically activates aryl halides toward oxidative addition, the combined electronic landscape of the ring requires careful catalyst selection.[8][9]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center.[1][10][11][12] This coordination can lead to the formation of stable, off-cycle complexes, effectively inhibiting or deactivating the catalyst and stalling the reaction.[11][12]

By addressing these challenges head-on, this document provides researchers, scientists, and drug development professionals with the in-depth technical guidance necessary to reliably and efficiently utilize this compound in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9] Understanding how the structure of this compound influences each step is key to designing a successful reaction strategy.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R-B(OR)₂(OH)]⁻ PdII_Biaryl Ar-Pd(II)-R(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product Reactants Ar-X + R-B(OR)₂ Base Base (e.g., K₃PO₄)

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is the rate-determining step where the active Pd(0) catalyst inserts into the carbon-bromine bond. For this compound, the steric clash between the ortho-methyl group and the catalyst's ligands can significantly increase the activation energy for this step. The use of bulky, electron-rich ligands on the palladium center is crucial; these ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species and can overcome the steric barrier.[4]

  • Transmetalation: Following oxidative addition, the organic moiety from the boron reagent is transferred to the palladium(II) complex. This step requires activation of the organoboron compound by a base.[8][13] A carefully chosen base (e.g., K₃PO₄) facilitates the formation of a boronate species ("ate" complex), which is more nucleophilic and readily undergoes transmetalation. The choice of base is critical to prevent premature degradation of the boronic acid (protodeboronation).[10][11]

  • Reductive Elimination: This is the final, product-forming step. The two organic partners coupled to the palladium(II) center are eliminated to form the new C-C bond, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[8] The same bulky ligands that facilitate oxidative addition also promote this final step, preventing the formation of undesired side products.

Strategic Selection of Reaction Components

Success with this challenging substrate hinges on the rational selection of each component of the reaction mixture. Standard conditions are often insufficient, and a more robust system is required.

ComponentRecommendationRationale & Causality
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are stable Pd(0) and Pd(II) sources, respectively, that readily form the active Pd(0) catalyst in the presence of phosphine ligands. Pd(II) precursors are reduced in situ to Pd(0).[9][10]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: PEPPSI™-IPrStandard ligands like PPh₃ are often ineffective.[10] Bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands are essential.[4][5][10] They accelerate both the oxidative addition (by stabilizing the electron-rich Pd center) and the reductive elimination steps, which is critical for sterically hindered substrates.[4] PEPPSI catalysts are particularly effective for heteroaryl couplings.[4][14]
Base K₃PO₄ or Cs₂CO₃ (anhydrous, finely ground)A strong, non-nucleophilic base is required for efficient transmetalation.[10] K₃PO₄ and Cs₂CO₃ are more effective than weaker bases like K₂CO₃ for difficult couplings. The base must be anhydrous and finely powdered to ensure high reactivity and reproducibility.[10]
Boron Reagent Arylboronic Acid or Arylboronic Pinacol EsterWhile boronic acids are common, they are susceptible to protodeboronation. For valuable or sensitive coupling partners, the corresponding pinacol esters are more robust and resistant to this side reaction.[11][15] A slight excess (1.2–1.5 equivalents) is typically used.[10]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic polar solvents are generally preferred as they effectively solubilize the reactants and catalyst complexes. It is imperative that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1][10]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is highly sensitive to oxygen.[10] Strict exclusion of air is mandatory to prevent catalyst oxidation to an inactive state and to minimize the homocoupling of the boronic acid, a common side reaction exacerbated by oxygen.[10]

Comparative Reaction Conditions for Challenging Bromopyridines

The following table summarizes conditions reported for the Suzuki-Miyaura coupling of various substituted and electronically challenging bromopyridines, providing a valuable reference for protocol optimization.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Substrate NotesReference(s)
Pd(OAc)₂ / SPhos (1 mol%)K₃PO₄1,4-Dioxane100495General for 3-Bromopyridine[4]
PEPPSI-IPr (0.5 mol%)Cs₂CO₃t-AmylOH100298General for 3-Bromopyridine[4]
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O901875-85For 2-Bromo-3-methylpyridine[1]
Pd₂(dba)₃ / SPhos (1.5/3.6 mol%)K₃PO₄Toluene10018For 3-amino-2-chloropyridine[1]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow start Start: Prepare Glassware setup Flame-dry Schlenk flask under vacuum. Backfill with Argon/N₂. start->setup add_solids Add this compound, arylboronic acid, and K₃PO₄. setup->add_solids add_solvent Add anhydrous, degassed 1,4-dioxane via syringe. add_solids->add_solvent degas Degas mixture with 3x Freeze-Pump-Thaw cycles. add_solvent->degas add_catalyst Add Pd₂(dba)₃ and SPhos under positive Argon flow. degas->add_catalyst react Heat to 100 °C with vigorous stirring. Monitor by TLC/LC-MS. add_catalyst->react workup Cool to RT. Dilute with EtOAc, wash with H₂O and brine. react->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: A step-by-step experimental workflow for the Suzuki coupling protocol.

A. Materials and Reagents

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
This compound217.02217 mg1.0 mmol1.0
Arylboronic AcidVariesVaries1.2 mmol1.2
Potassium Phosphate (K₃PO₄)212.27425 mg2.0 mmol2.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.3 mg0.02 mmol0.02 (4 mol% Pd)
SPhos410.5316.4 mg0.04 mmol0.04
1,4-Dioxane (Anhydrous)88.115 mL

B. Equipment

  • 10 mL or 25 mL Schlenk flask with a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • Schlenk line or manifold for inert gas (Argon or Nitrogen) and vacuum

  • Standard laboratory glassware (syringes, needles, flasks, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

C. Step-by-Step Procedure

  • Preparation for Inert Atmosphere: Flame-dry the Schlenk flask under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Addition of Solids: Under a positive flow of inert gas, quickly add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground, anhydrous potassium phosphate (2.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (Pd₂(dba)₃, 0.02 equiv) and the ligand (SPhos, 0.04 equiv).

  • Reaction: Place the sealed flask in the preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[1] Dilute the reaction mixture with ethyl acetate (20 mL) and add water (20 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[1]

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL).[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during the Suzuki coupling of challenging heteroaryl halides.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Oxygen contamination, insufficient ligand performance, or catalyst inhibition by the pyridine nitrogen.1. Rigorously Exclude Oxygen: Ensure all solvents are thoroughly degassed and maintain a strict inert atmosphere throughout.[10] 2. Switch Ligand: Employ a more effective bulky, electron-rich ligand like XPhos or a PEPPSI-NHC catalyst.[10] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., to 3-5 mol%) can sometimes overcome partial inhibition.[11]
2. Ineffective Base/Solvent System: The base may not be strong enough or sufficiently soluble to promote transmetalation.1. Screen Bases: Switch to Cesium Carbonate (Cs₂CO₃). 2. Increase Temperature: Carefully increase the reaction temperature to improve kinetics.[10]
Significant Homocoupling of Boronic Acid 1. Oxygen Presence: Oxygen can oxidize the active Pd(0) to Pd(II), which can promote homocoupling.[10]1. Improve Degassing Technique: Use multiple freeze-pump-thaw cycles for complete oxygen removal.[10] Maintain a positive pressure of inert gas at all times.
2. Stoichiometry: A large excess of boronic acid can favor the homocoupling pathway.1. Optimize Reagent Ratio: Reduce the excess of boronic acid to 1.1–1.2 equivalents.
Protodeboronation of Boronic Acid 1. Water in Reaction: The C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the catalytic cycle.[10]1. Ensure Anhydrous Conditions: Use anhydrous grade solvents and thoroughly dry the base before use.[10] 2. Use Boronic Esters: Switch from the boronic acid to a more stable boronic pinacol ester, which is less susceptible to hydrolysis.[11]
Dehalogenation of Starting Material 1. Hydride Source: Trace impurities in solvents or reagents can act as hydride sources.1. Use High-Purity Solvents: Ensure solvents are free from potential hydride donors. 2. Optimize Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.[11]

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-2-methyl-6-nitropyridine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the 2-methyl-6-nitropyridine scaffold in medicinal chemistry. The protocols herein are designed to be robust and adaptable, addressing the unique electronic and steric challenges posed by the substrate. This document will delve into the mechanistic underpinnings of these reactions, offer optimized conditions for various coupling partners, and provide step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Significance and Challenges of Substituted Nitropyridines

Substituted pyridines are fundamental heterocyclic motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group, as in this compound, significantly alters the electronic properties of the pyridine ring, making it a valuable precursor for further functionalization. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack and can influence the regioselectivity of subsequent reactions.[1] However, this electronic modification, coupled with the steric hindrance from the adjacent methyl group, presents unique challenges for traditional cross-coupling methodologies.

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the synthesis of complex molecules.[2][3] This guide will address the specific considerations required to successfully employ these powerful transformations on the sterically and electronically distinct this compound substrate.

Mechanistic Considerations: Navigating the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) catalytic cycle.[4]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step and can be influenced by the electron density of the aryl halide and the steric bulk of the catalyst's ligands.[3]

  • Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The presence of the electron-withdrawing nitro group in this compound can facilitate the oxidative addition step. Conversely, the steric hindrance from the 2-methyl group can impede the approach of the bulky palladium catalyst, necessitating the use of specialized, sterically demanding phosphine ligands to promote efficient reaction.[7]

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[8]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols

The following protocols provide a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3] This protocol is adapted from established procedures for the coupling of substituted bromopyridines.[12]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001693
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801890

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (and ligand, if applicable) to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Catalyst/Ligand B->C D Add Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Extraction with Organic Solvent & Water G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[13] The reaction of this compound with various amines provides access to a diverse range of substituted 2-methyl-6-nitropyridin-3-amines. The use of sterically hindered phosphine ligands is often crucial for achieving high yields with challenging substrates.[7]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., (±)-BINAP, Xantphos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃)

  • Anhydrous aprotic solvent (e.g., toluene, dioxane)

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)(±)-BINAP (2)NaOtBu (1.4)Toluene1001892
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102485
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.5)Toluene1001689

Experimental Protocol:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Add the anhydrous solvent via syringe (typical concentration is 0.1-0.2 M with respect to the limiting reagent).

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction is typically co-catalyzed by palladium and copper(I).[5]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (iPr₂NH))

  • Anhydrous solvent (e.g., THF, DMF)

Data Presentation: Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃N (3)THF60891
21-HexynePd(PPh₃)₄ (3)5iPr₂NH (3)DMF701087
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2.5)5Et₃N (3.5)THF651294

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise with stirring.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the successful palladium-catalyzed cross-coupling of this compound. By understanding the mechanistic nuances and carefully selecting the appropriate reaction conditions, researchers can effectively synthesize a wide array of valuable 2-methyl-6-nitropyridine derivatives for applications in drug discovery and materials science. The presented data and step-by-step procedures serve as a valuable resource for the optimization and execution of these powerful synthetic transformations.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. (n.d.). National Institutes of Health (NIH). [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Institutes of Health (NIH). [Link]

  • Cross-Coupling Reactions of Nitroarenes. (n.d.). Request PDF - ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Rochester. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016, September 28). PubMed - NIH. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. (2025, September 8). National Institutes of Health (NIH). [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (n.d.). Journal of the Chemical Society B - RSC Publishing. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. (2022, October 17). ACS Omega. [Link]

  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). (n.d.). ResearchGate. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. [Link]

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 3-Bromo-2-methyl-6-nitropyridine. This substrate presents a unique synthetic challenge due to the confluence of steric hindrance from the ortho-methyl group and the strong electron-withdrawing nature of the para-nitro group. This document offers a scientifically grounded rationale for the selection of catalysts, ligands, bases, and reaction conditions, moving beyond a simple recitation of steps to empower researchers, scientists, and drug development professionals to troubleshoot and optimize this critical C-N bond formation. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and purity.

Introduction: Navigating the Challenges of a Demanding Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] Its application in the synthesis of pharmaceuticals and functional materials is widespread, owing to its tolerance of a diverse array of functional groups.[1] However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on the electronic and steric properties of the substrates.

The subject of this guide, this compound, encapsulates a common yet formidable challenge in cross-coupling chemistry. The pyridine core, an essential motif in numerous bioactive molecules, is rendered electron-deficient by the potent nitro group at the 6-position. This electronic feature can influence the oxidative addition step of the catalytic cycle. Compounding this is the steric impediment posed by the 2-methyl group, which can hinder the approach of the amine nucleophile and the subsequent reductive elimination. This document aims to provide a robust framework for overcoming these obstacles.

Mechanistic Considerations: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArylHalide [Ar-Pd(II)(Br)L_n] OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)(Br)(R₂NH)L_n] AmineCoord->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)(NR₂)L_n] Deprotonation->PdII_Amido - H-Base⁺Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product CatalystRegen Catalyst Regeneration Experimental_Workflow Start Start Prep Prepare Glassware and Reagents Start->Prep Inert Establish Inert Atmosphere Prep->Inert Addition Add Reagents to Flask Inert->Addition Reaction Heat and Stir Reaction Mixture Addition->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis End End Analysis->End

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the Sonogashira cross-coupling reaction, specifically tailored for the synthesis of substituted alkynyl nitropyridines using 3-Bromo-2-methyl-6-nitropyridine as the electrophilic partner. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This protocol is designed for researchers in medicinal chemistry and materials science, offering a robust methodology for accessing molecular scaffolds prevalent in pharmaceuticals, natural products, and organic materials.[3][4] We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss critical parameters for optimization and troubleshooting.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira coupling, first reported in 1975, is a powerful cross-coupling reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide.[3] Its enduring utility stems from the mild reaction conditions under which it proceeds, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] This combination allows for a broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3]

The target substrate, this compound, is an electron-deficient heteroaromatic halide. The presence of the electron-withdrawing nitro group is known to facilitate the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl halide. This makes it a suitable and reactive substrate for this transformation. The resulting 3-alkynyl-2-methyl-6-nitropyridine products are valuable intermediates for the development of novel therapeutics and functional materials.

The Catalytic Machinery: A Mechanistic Overview

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1][6] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: This is the main productive cycle.

    • Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ by an amine or phosphine ligand to the catalytically active Pd(0) species.[3]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound, breaking the C-Br bond and forming a square planar Pd(II) intermediate.[3][6]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkyne moiety to the palladium center. This step regenerates the copper catalyst.[3]

    • Reductive Elimination: The newly formed C(sp²)-C(sp) bond is established as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

  • The Copper Cycle: The role of the copper co-catalyst is to increase the reaction rate under mild conditions.[3][4]

    • The Cu(I) salt (typically CuI) reacts with the terminal alkyne and the amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide intermediate.[3] This species is more nucleophilic than the free acetylide, facilitating the transmetalation step.

A potential side reaction, particularly if the reaction is exposed to oxygen, is the Glaser homocoupling of the terminal alkyne to form a diyne.[1] Strict adherence to anaerobic conditions is paramount to minimize this pathway.

Sonogashira_Mechanism General Mechanism of Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_oxidative Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)L₂(C≡CR) Pd_oxidative->Pd_trans Transmetalation Pd_trans->Pd0 Product Ar-C≡C-R (Product) Pd_trans->Product Reductive Elimination CuI Cu(I)X Pd_trans->CuI Alkyne H-C≡C-R (Terminal Alkyne) Cu_acetylide Cu-C≡C-R (Copper Acetylide) Alkyne->Cu_acetylide + CuX, Base Cu_acetylide->Pd_oxidative Cu_acetylide->CuI

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Application Protocol

This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents
  • Aryl Halide: this compound (>97%)

  • Alkyne: Phenylacetylene (>98%)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) iodide [CuI] (freshly purchased or purified, off-white/tan powder)

  • Base: Triethylamine (Et₃N), distilled from CaH₂

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Work-up Reagents: Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (230-400 mesh)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for liquid transfer

  • Standard glassware for work-up and column chromatography

  • Rotary evaporator

Reaction Stoichiometry and Setup

The following table outlines the quantities for a typical 1.0 mmol scale reaction.

ComponentM.W. ( g/mol )EquivalentsAmount (mmol)Amount (mg)Volume (mL)
This compound217.021.01.0217-
Phenylacetylene102.131.21.2122.60.132
PdCl₂(PPh₃)₂701.900.025 (2.5 mol%)0.02517.5-
CuI190.450.05 (5.0 mol%)0.059.5-
Triethylamine (Et₃N)101.193.03.0303.60.42
Anhydrous THF----5.0
Step-by-Step Experimental Procedure

Experimental_Workflow start Start: Oven-Dried Schlenk Flask setup 1. Add Solids (Aryl Halide, Pd Catalyst, CuI) under N₂ Flow start->setup purge 2. Evacuate & Backfill with N₂ (3x) setup->purge add_liquids 3. Add Anhydrous THF & Degassed Et₃N via Syringe purge->add_liquids add_alkyne 4. Add Phenylacetylene via Syringe add_liquids->add_alkyne react 5. Stir at 60°C Monitor by TLC add_alkyne->react workup_start 6. Cool & Quench (Dilute with EtOAc) react->workup_start filter 7. Filter through Celite workup_start->filter extract 8. Wash with aq. NH₄Cl & Brine filter->extract dry 9. Dry (Na₂SO₄) & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Workflow for the Sonogashira coupling experiment.

  • Preparation for Inert Atmosphere: Place the this compound (217 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol) into an oven-dried Schlenk flask containing a magnetic stir bar.

    • Expertise & Experience: Adding the solids first allows for efficient removal of air from the vessel. The quality of the CuI is critical; it should be a white to light tan powder. Dark green or brown CuI indicates oxidation and will inhibit the reaction.

  • Establishing Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness: This step is non-negotiable for preventing catalyst deactivation and the undesired Glaser homocoupling side reaction.[1]

  • Solvent and Base Addition: Through the septum, add anhydrous THF (5.0 mL) via syringe, followed by triethylamine (0.42 mL, 3.0 mmol). Stir the mixture to dissolve the reagents. The solution may appear as a yellow to light brown suspension.

    • Causality: Anhydrous solvents are essential as water can interfere with the catalytic cycle. Triethylamine acts as both the base to deprotonate the alkyne and as a scavenger for the HBr generated during the reaction.[7]

  • Alkyne Addition: Add phenylacetylene (0.132 mL, 1.2 mmol) dropwise via syringe.

    • Expertise & Experience: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl bromide.

  • Reaction Execution and Monitoring: Immerse the flask in a pre-heated oil bath at 60 °C and stir vigorously.

    • Causality: While many Sonogashira couplings proceed at room temperature, aryl bromides often require gentle heating to facilitate efficient oxidative addition.[7] The electron-deficient nature of this specific substrate may allow for lower temperatures, but 60 °C ensures a robust reaction rate.

    • Monitoring: Follow the reaction's progress by TLC (e.g., 9:1 Hexane:EtOAc). Take a small aliquot from the reaction, dilute it with EtOAc, and spot it against the starting material. The reaction is complete when the starting bromide spot is fully consumed (typically 3-6 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL).

  • Catalyst Removal: Filter the mixture through a short plug of Celite in a fritted glass funnel, washing the plug with additional ethyl acetate (2 x 10 mL) to ensure all product is collected.[8]

    • Trustworthiness: This step removes the insoluble catalyst residues and inorganic salts, simplifying the subsequent purification.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).[8]

    • Causality: The NH₄Cl wash removes the excess amine base, while the brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 Hexane:EtOAc). Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Sonogashira Coupling | NROChemistry. NROChemistry. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Reddit. [Link]

Sources

Application Notes & Protocols: Strategic Execution of the Heck Reaction for the Synthesis of Substituted 2-Methyl-6-nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the application of the Heck reaction to a challenging substrate: 3-Bromo-2-methyl-6-nitropyridine. The inherent electronic and steric properties of this substrate—namely, the electron-withdrawing nitro group and the adjacent methyl group—necessitate a carefully considered approach to catalyst selection, ligand choice, and overall reaction parameter optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex pyridine-based scaffolds.

Introduction: Navigating the Challenges of a Hindered, Electron-Deficient Substrate

The palladium-catalyzed Heck reaction is a powerful tool for the synthesis of substituted alkenes from aryl or vinyl halides.[4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The reaction's versatility has made it indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.

However, the successful execution of a Heck reaction is highly dependent on the nature of the substrates. This compound presents a unique set of challenges:

  • Steric Hindrance: The methyl group at the 2-position sterically encumbers the adjacent bromine at the 3-position. This can impede the initial oxidative addition step, a critical phase in the catalytic cycle where the palladium catalyst inserts into the carbon-bromine bond.[1][2]

  • Electronic Effects: The strongly electron-withdrawing nitro group at the 6-position significantly influences the electron density of the pyridine ring. While electron-withdrawing groups on the aryl halide can sometimes facilitate the reaction, the overall electronic landscape of the molecule must be considered when selecting the appropriate catalyst and ligand system.[1]

This guide will dissect these challenges and provide a systematic approach to overcoming them, enabling the efficient synthesis of a variety of substituted 2-methyl-6-nitropyridine derivatives.

The Catalytic Cycle: A Mechanistic Blueprint for Success

A fundamental understanding of the Heck reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway and involves three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[1][2][6]

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Migratory_Insertion Migratory Insertion (syn-addition) Oxidative_Addition->Migratory_Insertion R-Pd(II)-X(L2) Beta_Hydride_Elimination β-Hydride Elimination (syn-elimination) Migratory_Insertion->Beta_Hydride_Elimination + Alkene Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Product-Pd(II)-H(L2) Product Substituted Alkene Beta_Hydride_Elimination->Product Product Release Reductive_Elimination->Pd(0)L2 + Base - HB-X This compound 3-Bromo-2-methyl- 6-nitropyridine (R-X) This compound->Oxidative_Addition Alkene Alkene Alkene->Migratory_Insertion

Figure 1: The catalytic cycle of the Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of this compound to form a Pd(II) complex.[2][3] The steric hindrance from the adjacent methyl group can slow this step, often requiring more electron-rich and bulky phosphine ligands to facilitate the process.

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-C bond. This step is a syn-addition, meaning the palladium and the aryl group add to the same face of the double bond.[1][2]

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This is also a syn-elimination process and leads to the formation of the product, a palladium-hydride complex, and the regenerated double bond.[2]

  • Reductive Elimination: A base is required to regenerate the Pd(0) catalyst by removing the hydride and the halide from the palladium, thus closing the catalytic cycle.[1][2]

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the Heck reaction with this compound hinges on the careful selection and optimization of several key parameters.

Palladium Precursor

The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precursor.[7] Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): Often the preferred choice due to its high activity and solubility in common organic solvents. It is readily reduced to Pd(0) in the presence of phosphine ligands.[7][8]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction. However, it can be more sensitive to air and moisture.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable, well-defined Pd(0) complex. While convenient, the presence of four phosphine ligands can sometimes inhibit the reaction by occupying coordination sites on the palladium.[7]

For sterically hindered substrates, Pd(OAc)₂ is often a robust starting point, as its reduction in situ allows for the formation of the catalytically active species in the presence of the chosen ligand.[7]

Ligand Selection: The Key to Unlocking Reactivity

The choice of ligand is arguably the most critical factor for a successful Heck reaction with a challenging substrate. The ligand stabilizes the palladium catalyst, influences its reactivity, and can mitigate steric hindrance. For this compound, bulky, electron-rich phosphine ligands are generally recommended.[6][9]

LigandStructureKey Features & Rationale
Tri(o-tolyl)phosphine (P(o-tolyl)₃) P(C₆H₄CH₃)₃A bulky, electron-rich ligand that promotes oxidative addition with hindered aryl bromides.
Tributylphosphine (P(tBu)₃) P(C(CH₃)₃)₃A highly electron-rich and sterically demanding ligand, known to enhance reactivity, particularly with less reactive aryl halides.[6]
Buchwald Ligands (e.g., SPhos, XPhos) Biaryl phosphinesThese ligands are highly effective for cross-coupling reactions of hindered substrates due to their bulk and electron-donating properties.
N-Heterocyclic Carbenes (NHCs) Offer strong σ-donation and high thermal stability, making them excellent alternatives to phosphine ligands in many cases.[9][10]

Recommendation: Start with P(o-tolyl)₃ or a suitable Buchwald ligand like SPhos . The increased steric bulk and electron-donating ability of these ligands can help overcome the hindrance of the 2-methyl group and facilitate the crucial oxidative addition step.

Base Selection

The base plays a dual role: it neutralizes the hydrogen halide produced during the reaction and facilitates the reductive elimination step to regenerate the Pd(0) catalyst.[1] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A common, effective, and economical choice.[10]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial in more challenging couplings.

  • Organic Bases:

    • Triethylamine (Et₃N): A widely used organic base, particularly in classical Heck conditions.[1]

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base that is often effective.

Recommendation: For this substrate, a moderately strong inorganic base like K₂CO₃ or an organic base such as Et₃N is a good starting point. The choice may also depend on the solvent system.

Solvent System

The solvent must be able to dissolve all reactants and remain stable at the required reaction temperature. High-boiling polar aprotic solvents are generally preferred for Heck reactions.

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Acetonitrile (MeCN)

  • 1,4-Dioxane

Recommendation: DMF or DMAc are excellent initial choices due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate). Optimization of stoichiometry, temperature, and reaction time may be necessary for different alkene partners.

Experimental_Workflow start Start prep Reagent Preparation & Flask Setup start->prep degas Degassing (Evacuate & Backfill with N2/Ar) prep->degas reagent_add Addition of Solvent, Alkene, and Base degas->reagent_add reaction Heating and Stirring reagent_add->reaction monitor Reaction Monitoring (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Cooling, Dilution, & Filtration monitor->workup Complete extraction Aqueous Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification end End: Characterized Product purification->end

Figure 2: A generalized workflow for the Heck reaction protocol.

Materials
  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Sealed reaction tube or Schlenk flask

Procedure
  • Reaction Setup: To a flame-dried sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a syringe, add the anhydrous DMF (5 mL), followed by the alkene (1.2 mmol) and triethylamine (2.0 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.

Conclusion

The Heck reaction of this compound, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The steric hindrance and electronic nature of the substrate necessitate the use of bulky, electron-rich phosphine ligands and optimized reaction conditions. By understanding the underlying mechanism and systematically approaching the optimization of the catalyst, ligand, base, and solvent, researchers can successfully employ this powerful reaction for the synthesis of complex and valuable pyridine derivatives. The protocol provided herein serves as a robust starting point for further exploration and development in the synthesis of novel chemical entities.

References

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2014). Heck Reaction—State of the Art. Molecules, 19(8), 13028-13088. [Link]

  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 9-21. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • ResearchGate. Heck coupling reaction by pyridine‐coordinated tridentate complex.... [Link]

  • ResearchGate. Optimization of Heck reaction conditions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1826-1834. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • NROChemistry. Heck Coupling. [Link]

  • ACS Publications. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 20(11), 1894-1901. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20456-20467. [Link]

Sources

Application Note: Monitoring the Progress of 3-Bromo-2-methyl-6-nitropyridine Reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for monitoring chemical reactions involving 3-Bromo-2-methyl-6-nitropyridine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are crucial in pharmaceutical development and organic synthesis for tracking the consumption of starting materials, the formation of products, and the emergence of any impurities.[1][2] This document offers detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and presents data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Importance of Reaction Monitoring

In the synthesis of complex organic molecules like this compound, a key intermediate in various pharmaceutical and agrochemical compounds, precise reaction monitoring is paramount.[3][4] It allows chemists to determine the optimal reaction time, prevent the formation of byproducts, and ensure the desired transformation is complete.[5][6] Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward method for qualitative analysis of a reaction's progress.[7][8] For more detailed, quantitative insights and confirmation of molecular identities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, providing high sensitivity and specificity.[9][10][11]

The subject of this guide, this compound, is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and a nitro group on the pyridine ring gives it a distinct polarity and reactivity.[4] Understanding how to effectively monitor its reactions is crucial for efficient process development and quality control.

Thin Layer Chromatography (TLC) for Rapid Reaction Analysis

TLC is an indispensable tool for the synthetic chemist, providing a quick visual assessment of the reaction mixture.[7] The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[12][13]

Causality Behind Experimental Choices in TLC
  • Stationary Phase: Silica gel is the most common stationary phase for TLC of organic compounds due to its polarity and ability to separate a wide range of molecules.[8][13] For this compound and its potential reaction products, which are likely to be moderately polar, silica gel provides an excellent surface for separation.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[14] A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[15][16] By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[14] For this compound, a starting point could be a 4:1 mixture of hexane and ethyl acetate.

  • Visualization: Since many organic compounds are colorless, visualization techniques are necessary.[7][12] UV light is a non-destructive method that can reveal compounds with a UV chromophore, which includes the pyridine ring in our target molecule.[17][18] Staining with iodine vapor or a chemical stain like potassium permanganate can be used as a secondary, destructive visualization method to confirm the presence of spots.[17][19]

Step-by-Step TLC Protocol
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[12] Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co) where both SM and RM are applied.[6]

  • Spotting: Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the SM and Co lanes on the baseline.[7] Similarly, take an aliquot from the reaction mixture and spot it onto the RM and Co lanes.[6]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[12] Cover the chamber and allow the solvent to ascend the plate by capillary action.[7][12]

  • Drying and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp and circle them with a pencil.[18] If necessary, further visualization can be done using an iodine chamber or a suitable chemical stain.[17][19]

  • Interpretation: Compare the spots in the different lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product) indicates the reaction is proceeding. The co-spot helps to confirm if the starting material is fully consumed.[6]

Diagram 1: TLC Reaction Monitoring Workflow

A visual representation of the steps involved in monitoring a chemical reaction using Thin Layer Chromatography.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Baseline & Lanes) prep_samples Prepare Samples (SM, RM, Co-spot) prep_plate->prep_samples Spot Samples develop_plate Develop Plate in Solvent Chamber prep_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize interpret Interpret Results (Compare Lanes) visualize->interpret

LC-MS for Detailed and Quantitative Analysis

For a more in-depth understanding of the reaction, including quantification of components and identification of byproducts, LC-MS is the preferred method.[10][20] It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[20]

Rationale for LC-MS Method Development
  • Chromatography Mode: Reversed-phase liquid chromatography (RPLC) is a robust and widely used technique for the analysis of moderately polar compounds.[21][22][23] A C18 column is a common choice for the stationary phase.[24]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency.[25]

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar molecules, minimizing fragmentation and providing a clear molecular ion peak.[26][27][28][29] Given the structure of this compound, ESI in positive ion mode is expected to be effective.

  • Mass Analyzer: A single quadrupole mass spectrometer is sufficient for monitoring the reaction by tracking the mass-to-charge ratio (m/z) of the starting material and expected product.[30] For more complex mixtures or for structural elucidation of unknown impurities, a tandem mass spectrometer (MS/MS) would be beneficial.[10][11]

Detailed LC-MS Protocol
  • Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration suitable for LC-MS analysis (typically in the low µg/mL range).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material (this compound, [M+H]⁺ = 217.96/219.96 due to bromine isotopes) and the expected product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time will indicate the reaction progress.

Data Presentation and Interpretation

A clear presentation of the data is essential for easy interpretation.

Table 1: Key Analytical Parameters for Reaction Components
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)TLC Rf*LC Retention Time (tR)**
This compoundC₆H₅BrN₂O₂217.02217.96 / 219.96~0.6~3.5 min
Hypothetical Product (e.g., amine)C₆H₈BrN₃187.05188.00 / 190.00~0.3~2.1 min

*Rf value is an estimate using a 4:1 Hexane:Ethyl Acetate mobile phase. This will need to be determined experimentally. **Retention time is an estimate based on the described LC method and will vary depending on the specific system and conditions.

Diagram 2: Logical Flow of Reaction Monitoring and Decision Making

This diagram illustrates the decision-making process based on the outcomes of TLC and LC-MS analyses.

Reaction_Monitoring_Logic start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot run_tlc Run TLC take_aliquot->run_tlc sm_consumed Starting Material Consumed? run_tlc->sm_consumed run_lcms Run LC-MS sm_consumed->run_lcms Yes continue_reaction Continue Reaction sm_consumed->continue_reaction No product_formed Desired Product Formed? run_lcms->product_formed impurities Significant Impurities Present? product_formed->impurities Yes optimize Optimize Reaction Conditions product_formed->optimize No workup Proceed to Workup impurities->workup No impurities->optimize Yes continue_reaction->take_aliquot

Conclusion

The complementary use of TLC and LC-MS provides a powerful toolkit for the effective monitoring of reactions involving this compound. TLC serves as a rapid, qualitative check, while LC-MS delivers detailed, quantitative data, ensuring a comprehensive understanding of the reaction's progress. The protocols and guidelines presented in this application note offer a solid foundation for researchers to develop robust and reliable methods for their specific synthetic applications, ultimately leading to improved efficiency and success in the development of novel chemical entities.

References

  • TLC Visualization Methods. (n.d.). Organic Chemistry at CU Boulder.
  • Recent applications of reaction monitoring in the pharmaceutical industry. (2020, August 20). Morressier.
  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • 3-Bromo-2-methyl-6-nitrosopyridine. (n.d.). PubChem.
  • Application of Liquid Chromatography-Selected Reaction Monitoring Mass Spectrometry in the Analysis of Synaptic Trafficking Events. (2013, April 3). Thermo Fisher Scientific.
  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. (n.d.). PMC - NIH.
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). Blogs - alwsci.
  • LC-MS VS LC-MS/MS: Performance, Applications, and Quantitative Analysis Methods. (n.d.). Creative Proteomics.
  • Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. (n.d.). PubMed.
  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (n.d.). Benchchem.
  • Visualizing a TLC plate. (2021, August 22). YouTube.
  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu.
  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
  • How i will select mobile phase solevent system for TLC? (2021, May 8). ResearchGate.
  • Reaction Monitoring. (n.d.). Bruker.
  • Principles of Thin Layer Chromatography. (n.d.).
  • Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. (n.d.). ACS Publications.
  • 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. (n.d.). IndiaMART.
  • Video: Thin Layer Chromatography: Principle, Procedure, Applications. (2015, March 4). JoVE.
  • Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. (2025, August 15). PubMed.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • Uses of TLC. (2022, April 18). Chemistry LibreTexts.
  • 6-Bromo-2-methyl-3-nitropyridine. (n.d.). Guidechem.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16).
  • Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. (2000, May). PubMed.
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (n.d.). LCGC International.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.).
  • Electrospray mass spectrometry of stable iminyl nitroxide and nitronyl nitroxide free radicals. (n.d.). PubMed.
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2025, August 9). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-2-methyl-6-nitropyridine. This document offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, aiming to improve yield and purity.

I. Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The most common and direct approach involves the electrophilic nitration of 3-Bromo-2-methylpyridine. The success of this reaction is highly dependent on controlling the reaction conditions to favor the desired regioselectivity and minimize the formation of byproducts.

The foundational reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. This highly reactive species then undergoes an electrophilic aromatic substitution (EAS) reaction with the 3-Bromo-2-methylpyridine substrate.

II. Reaction Mechanism & Regioselectivity

The nitration of 3-Bromo-2-methylpyridine is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. The reaction proceeds via the following key steps:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺) and water.[1]

  • Electrophilic Attack: The electron-rich pyridine ring of 3-Bromo-2-methylpyridine attacks the nitronium ion. The position of this attack is directed by the existing substituents.

  • Sigma Complex Formation: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyridine ring and yielding the final product.

Directing Effects of Substituents:

The regioselectivity of the nitration is governed by the electronic effects of the bromo and methyl groups on the pyridine ring.

  • Methyl Group (-CH₃): An activating, ortho-, para- directing group.

  • Bromo Group (-Br): A deactivating, ortho-, para- directing group.

In the case of 3-Bromo-2-methylpyridine, the directing effects of both substituents must be considered to predict the position of nitration. The 6-position is sterically accessible and electronically favored for electrophilic attack.

III. Standard Laboratory Protocol

This protocol provides a general procedure for the synthesis of this compound. Yields and purity can vary based on the precise reaction conditions and the scale of the reaction.

Materials:

  • 3-Bromo-2-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Cooling the Acid Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Formation of the Nitrating Mixture: Slowly add fuming nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 3-Bromo-2-methylpyridine dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem Potential Causes Recommended Solutions
Low or No Yield 1. Incomplete generation of the nitronium ion. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Decomposition of the starting material or product. 1. Ensure the use of highly concentrated sulfuric and nitric acids. The presence of water will inhibit the formation of the nitronium ion.2. While initial cooling is crucial for safety and selectivity, the reaction may require a slightly higher temperature (e.g., room temperature) to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.3. Extend the reaction time and monitor the consumption of the starting material by TLC.4. Avoid excessive heating. Ensure the quenching and workup are performed promptly after the reaction is complete.
Formation of Multiple Products (Isomeric Impurities) 1. Lack of regioselectivity. 2. Reaction temperature is too high. 1. The nitration of 3-Bromo-2-methylpyridine can potentially yield other isomers. Careful control of the reaction temperature is key to maximizing the yield of the desired 6-nitro isomer.2. Higher temperatures can lead to the formation of undesired isomers. Maintain the recommended low temperature during the addition of reagents and the initial phase of the reaction.
Dark-colored Reaction Mixture or Tar Formation 1. Overheating of the reaction. 2. Presence of impurities in the starting material. 3. Side reactions such as oxidation. 1. Maintain strict temperature control, especially during the addition of the substrate to the nitrating mixture.2. Ensure the purity of the 3-Bromo-2-methylpyridine starting material. Purify if necessary before use.3. Use a slight excess of the nitrating agent to ensure complete nitration and minimize oxidative side reactions. However, a large excess should be avoided.
Difficulties in Product Isolation/Purification 1. Incomplete precipitation of the product during quenching. 2. Emulsion formation during extraction. 3. Poor separation during column chromatography. 1. Ensure the reaction mixture is poured into a sufficiently large volume of ice to ensure rapid cooling and complete precipitation.2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.3. Optimize the eluent system for column chromatography. A gradual increase in the polarity of the eluent often provides better separation.

V. Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺)[1]. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the reaction by reacting with the nitronium ion.

Q2: Why is it crucial to maintain a low temperature during the reaction?

A2: Maintaining a low temperature (0-10 °C) is critical for several reasons. It helps to control the exothermic nature of the nitration reaction, preventing runaway reactions. Furthermore, it enhances the regioselectivity of the reaction, favoring the formation of the desired this compound isomer and minimizing the formation of other isomers.

Q3: What are the potential isomeric byproducts, and how can they be minimized?

A3: Besides the desired 6-nitro isomer, nitration could potentially occur at the 4- and 5-positions of the pyridine ring. The formation of these isomers can be minimized by maintaining a low reaction temperature and by the careful, slow addition of the reagents. Purification by column chromatography is typically required to separate the desired product from any isomeric impurities.

Q4: Can other nitrating agents be used for this synthesis?

A4: While the mixed acid system (HNO₃/H₂SO₄) is the most common and effective, other nitrating agents could potentially be used. For example, a mixture of nitric acid and acetic anhydride can also generate the nitronium ion[1]. However, the reaction conditions would need to be optimized for this specific substrate.

Q5: What are the key safety precautions for this synthesis?

A5: This reaction involves the use of highly corrosive and strong oxidizing agents. It is imperative to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be done slowly and cautiously, especially when working with concentrated acids. The quenching and neutralization steps can be highly exothermic and should be performed with care.

VI. Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow reagents 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5°C) addition 2. Slow Addition of 3-Bromo-2-methylpyridine (maintain <10°C) reagents->addition reaction 3. Reaction at 0-5°C (Monitor by TLC) addition->reaction quench 4. Quench on Ice reaction->quench neutralize 5. Neutralize with NaHCO₃ quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure 3-Bromo-2-methyl- 6-nitropyridine purify->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Reactions/Decomposition start->cause2 Yes cause3 Poor Workup/Purification start->cause3 Yes solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a Strict Temperature Control cause2->solution2a solution2b Ensure Pure Starting Materials cause2->solution2b solution3a Optimize Quenching cause3->solution3a solution3b Improve Extraction/Chromatography cause3->solution3b

Caption: A decision tree for troubleshooting low yield in the synthesis.

VII. References

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (URL: )

  • Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. (URL: [Link])

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

  • CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (URL: )

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents. (URL: )

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (URL: [Link])

  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (URL: )

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • 3-Bromo-2-Methyl-5-Nitropyridine Suppliers & Properties - Pipzine Chemicals. (URL: [Link])

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (URL: )

  • 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. (URL: [Link])

Sources

Technical Support Center: Suzuki Coupling of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving nitropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during these crucial synthetic transformations.

Introduction: The Challenge of Nitropyridines in Suzuki Coupling

Nitropyridines are valuable building blocks in medicinal chemistry and materials science. However, their use in Suzuki-Miyaura cross-coupling reactions is often plagued by a unique set of challenges. The electron-deficient nature of the pyridine ring, compounded by the strongly electron-withdrawing nitro group, significantly influences the reactivity of the substrate. Furthermore, the pyridine nitrogen itself can interact with the palladium catalyst, leading to catalyst inhibition. This guide will dissect the common byproducts and provide actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of a halo-nitropyridine is giving low to no yield of the desired product. What are the likely causes?

A1: Low or no conversion in the Suzuki coupling of nitropyridines is a common issue stemming from several factors. The primary culprits are often related to catalyst deactivation and the inherent reactivity of the substrate.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which effectively halts the catalytic cycle.[1]

  • Sub-optimal Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective for these electron-deficient substrates.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1]

  • Inefficient Oxidative Addition: While the electron-withdrawing nitro group generally makes the halo-nitropyridine more reactive towards oxidative addition, other electronic factors can still impede this crucial first step of the catalytic cycle.[2]

  • Poor Base Selection: The choice and quality of the base are critical for the transmetalation step.[1] Weak bases may be ineffective, and stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1] The base must be anhydrous and finely ground to ensure its availability and reactivity in the reaction mixture.[1]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting boronic acid minus the boronic acid group (protodeboronation). How can I prevent this?

A2: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a prevalent side reaction, especially with heteroaryl boronic acids.[1]

  • Mechanism of Protodeboronation: This undesired reaction consumes your boronic acid, preventing it from participating in the desired cross-coupling.[1] The presence of water in the reaction mixture is a major contributor to this side reaction.[1]

  • Troubleshooting Strategies:

    • Use Anhydrous Conditions: Ensure that your solvent and base are thoroughly dried.[1]

    • Employ Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, which are less prone to hydrolysis.

    • Optimize the Base: While a base is necessary for the catalytic cycle, certain bases can exacerbate protodeboronation in the presence of water.[1] Careful screening of bases is recommended.

Q3: My crude reaction mixture shows a significant peak for the dehalogenated nitropyridine. What causes this and how can I minimize it?

A3: Dehalogenation is the replacement of the halogen atom on your nitropyridine with a hydrogen atom. This side reaction is particularly common with electron-deficient aryl halides.

  • Mechanism of Dehalogenation: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism. This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the nitropyridyl group to yield the dehalogenated byproduct.

  • Troubleshooting Strategies:

    • Avoid Hydride Sources: Be cautious with solvents that can act as hydride donors, such as alcohols.

    • Optimize Ligand and Base: The choice of ligand and base can influence the formation of Pd-H species. Screening different combinations is often necessary.

    • Control Reaction Time: Shorter reaction times, if sufficient for product formation, can help minimize the extent of dehalogenation.

Q4: I am seeing a symmetrical biaryl byproduct derived from my boronic acid (homocoupling). What is the cause and how can I suppress it?

A4: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl.

  • Mechanism of Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3] The resulting Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to give the homocoupled product.[3]

  • Troubleshooting Strategies:

    • Strict Exclusion of Oxygen: This is the most critical factor.[3] Ensure your reaction vessel is thoroughly dried and the solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

    • Use a Pd(0) Precatalyst: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) precatalysts.[4]

    • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[5]

Q5: Is it possible for the nitro group to be cleaved during the reaction, leading to a "denitrated" byproduct?

A5: Yes, denitration, or more accurately, denitrative coupling, is a possible but less common side reaction. In this process, the C-NO₂ bond is cleaved and participates in the coupling reaction.

  • Mechanism of Denitrative Coupling: This pathway involves the oxidative addition of the Ar-NO₂ bond to the Pd(0) catalyst, forming an Ar-Pd(II)-NO₂ intermediate.[3][5][6][7] This is then followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product without the nitro group.[3][6][7] This reaction is often facilitated by highly electron-donating ligands like BrettPhos.[3][5][6][7] Reductive denitration, where the nitro group is replaced by a hydrogen atom, can also occur under certain reducing conditions.[3][8]

  • Troubleshooting and Considerations:

    • Ligand Choice: The choice of ligand is crucial. The use of bulky, electron-rich phosphine ligands can promote the cleavage of the C-NO₂ bond.[6] If denitration is an undesired side reaction, screening different ligands may be necessary.

    • Reaction Conditions: The reaction conditions, including the base and solvent, can influence the propensity for denitrative coupling.[5][9]

Troubleshooting Workflow

To systematically address issues in your Suzuki coupling of nitropyridines, consider the following workflow:

Troubleshooting_Suzuki_Nitropyridines Start Low Yield or Byproduct Formation Check_Reagents Verify Reagent Quality (Nitropyridine, Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Conditions Review Reaction Setup (Inert Atmosphere, Degassing, Temperature) Start->Check_Conditions Identify_Byproduct Identify Major Byproduct(s) (LCMS, NMR) Check_Reagents->Identify_Byproduct Check_Conditions->Identify_Byproduct Protodeboronation Protodeboronation Identify_Byproduct->Protodeboronation Arene from Boronic Acid Dehalogenation Dehalogenation Identify_Byproduct->Dehalogenation H replaces Halogen Homocoupling Homocoupling Identify_Byproduct->Homocoupling Symmetrical Biaryl Denitration Denitration Identify_Byproduct->Denitration Loss of NO2 Optimize_Base Optimize Base (Strength, Anhydrous) Protodeboronation->Optimize_Base Screen Weaker Bases Optimize_Solvent Optimize Solvent (Anhydrous, Aprotic) Protodeboronation->Optimize_Solvent Use Anhydrous Solvents/Reagents Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) Dehalogenation->Optimize_Catalyst Screen Ligands Dehalogenation->Optimize_Base Homocoupling->Check_Conditions Improve Degassing Denitration->Optimize_Catalyst Consider Ligand Effect Success Successful Coupling Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent->Success

Caption: A decision tree for troubleshooting common issues in the Suzuki coupling of nitropyridines.

Summary of Common Byproducts and Mitigation Strategies

ByproductCommon Cause(s)Recommended Mitigation Strategies
Protodeboronation Presence of water; inappropriate base.Use anhydrous solvents and reagents; employ boronic esters (e.g., pinacol, MIDA); screen different bases.[1]
Dehalogenation Formation of Pd-H species from solvent, base, or water.Avoid protic/hydridic solvents; optimize ligand and base; minimize reaction time.
Homocoupling Presence of oxygen; excess boronic acid.Rigorously degas all solvents and reagents; maintain a strict inert atmosphere; use a Pd(0) precatalyst; optimize stoichiometry.[3][4]
Denitration Oxidative addition to the C-NO₂ bond.Screen different ligands (avoid highly electron-donating ligands if this is undesired); optimize reaction conditions.[3][6]

Experimental Protocol: General Starting Point for Suzuki Coupling of a Halo-Nitropyridine

This protocol provides a robust starting point for the Suzuki coupling of a halo-nitropyridine with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Reagents and Equipment:

  • Halo-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2-3 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halo-nitropyridine, arylboronic acid, and anhydrous base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanistic Overview: Key Pathways in Suzuki Coupling of Nitropyridines

Suzuki_Mechanism cluster_desired Desired Catalytic Cycle cluster_byproducts Byproduct Formation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'B(OR)2) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'B(OR)2 Protodeboronation_Node Protodeboronation (+H₂O) BoronicAcid->Protodeboronation_Node Arene Ar'-H Protodeboronation_Node->Arene ArPdX_dehal Ar-Pd(II)-X PdH_Formation Pd-H Formation ArPdX_dehal->PdH_Formation Dehalogenation_RE Reductive Elimination PdH_Formation->Dehalogenation_RE Dehalogenated_Product Ar-H Dehalogenation_RE->Dehalogenated_Product PdII Pd(II) Homocoupling_Trans 2x Transmetalation (Ar'B(OR)2) PdII->Homocoupling_Trans ArPdAr_homo Ar'-Pd(II)-Ar' Homocoupling_Trans->ArPdAr_homo Homocoupling_RE Reductive Elimination ArPdAr_homo->Homocoupling_RE Homocoupled_Product Ar'-Ar' Homocoupling_RE->Homocoupled_Product Pd0_denit Pd(0)L_n OxAdd_NO2 Oxidative Addition (Ar-NO₂) Pd0_denit->OxAdd_NO2 ArPdNO2 Ar-Pd(II)-NO₂ OxAdd_NO2->ArPdNO2 Denitration_Trans Transmetalation (Ar'B(OR)2) ArPdNO2->Denitration_Trans ArPdAr_denit Ar-Pd(II)-Ar' Denitration_Trans->ArPdAr_denit Denitration_RE Reductive Elimination ArPdAr_denit->Denitration_RE Denitrated_Product Ar-Ar' Denitration_RE->Denitrated_Product

Sources

Technical Support Center: Buchwald-Hartwig Amination with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of the Buchwald-Hartwig amination with bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-N bond-forming reaction. The inherent nature of pyridinic nitrogen poses unique challenges, from catalyst inhibition to competing side reactions. Here, we will dissect these issues in a practical question-and-answer format, providing not just solutions, but the chemical reasoning behind them to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction with a bromopyridine is sluggish or has stalled completely, resulting in low to no product yield. What is the primary cause and how can I fix it?

This is the most frequent challenge encountered with pyridine substrates. The primary culprit is often catalyst inhibition or poisoning by the pyridine nitrogen itself.[1][2][3] The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly to the palladium center, effectively taking it out of the catalytic cycle. This is especially problematic for 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.[2][3]

Causality & Strategic Solutions:
  • Ligand Choice is Paramount: The key is to use a ligand that is sterically bulky and electron-rich enough to prevent the pyridine nitrogen from binding to the palladium center.[1][3] These ligands accelerate the desired reductive elimination step and shield the metal.

    • Actionable Advice: Screen a panel of bulky, electron-rich dialkylbiaryl phosphine ligands. Start with established performers for heteroaromatic couplings.

LigandStructureKey Features & When to Use
XPhos (Structure not shown)Excellent general ligand for heteroaryl couplings. Good starting point for many systems.
SPhos (Structure not shown)Often provides higher reactivity and stability for challenging substrates.
RuPhos (Structure not shown)Particularly effective for sterically demanding couplings and secondary amines.[4]
BrettPhos (Structure not shown)Designed for coupling primary amines and can show excellent selectivity.[4]
  • Switch to a Pre-catalyst: Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent.[5] Palladium pre-catalysts are air-stable complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to a base. This leads to more reproducible and active catalytic systems.[6]

    • Actionable Advice: Employ a G3 (third-generation) or G4 (fourth-generation) Buchwald pre-catalyst, such as XPhos Pd G3 or SPhos Pd G4. These are designed for high efficiency and broad substrate scope.[6]

  • Increase Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue to provide a reasonable yield, though optimizing the ligand and pre-catalyst is a more robust solution.

Question 2: I'm observing a significant amount of debrominated pyridine (hydrodehalogenation) as a side product. What causes this and how can it be minimized?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common competing pathway.[1] It occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.[1]

Causality & Strategic Solutions:
  • Identify the Hydride Source: Potential hydride sources can include the solvent (e.g., alcohols, THF with trace water), impurities in the reagents, or even the amine itself under certain conditions.[1]

  • Optimize the Base and Solvent System:

    • Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are often required for efficient amine deprotonation, they can sometimes promote side reactions.[6] If hydrodehalogenation is severe, consider a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may necessitate higher reaction temperatures.[1][2]

    • Solvent Purity: Ensure the use of anhydrous, rigorously degassed solvents. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are standard.[6] Avoid using alcohols as the primary solvent unless specifically called for in a protocol, as they can be a hydride source.

  • Maintain a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents or failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to catalyst deactivation and favor side reactions.[1]

Question 3: My reaction works for 3- and 4-bromopyridines, but fails with 2-bromopyridine. What adjustments are needed?

The amination of 2-halopyridines is notoriously difficult due to the strong intramolecular chelation of the pyridine nitrogen to the palladium center after oxidative addition.[3] This five-membered palladacycle is often very stable and reluctant to proceed through the rest of the catalytic cycle.

Causality & Strategic Solutions:
  • Maximize Ligand Steric Bulk: This is the most critical factor. For 2-bromopyridines, you need ligands that are exceptionally bulky to disrupt the inhibitory chelation.

    • Actionable Advice: While XPhos is a good start, ligands like RuPhos or even more specialized, highly hindered ligands may be required. In some cases, chelating bisphosphine ligands like dppp have also shown success.[7]

  • Elevate the Reaction Temperature: Higher temperatures (typically 100-120 °C) are often necessary to provide the energy needed to break the inhibitory Pd-N chelate and drive the reaction forward.[3]

  • Consider the Amine Nucleophile: Sterically hindered amines can be more challenging to couple with 2-bromopyridines. If possible, using a less hindered amine may improve yields.

Troubleshooting Workflow Diagram

Buchwald_Hartwig_Troubleshooting Start Low Yield / No Reaction with Bromopyridine Check_Catalyst Issue: Catalyst Inhibition? (Pyridine N-Coordination) Start->Check_Catalyst Check_Side_Reaction Issue: Side Reactions? (e.g., Debromination) Start->Check_Side_Reaction Check_Substrate Issue: Substrate Specific? (e.g., 2-Bromopyridine) Start->Check_Substrate Sol_Ligand Action: Screen Bulky Ligands (XPhos, SPhos, RuPhos) Check_Catalyst->Sol_Ligand Primary Cause Sol_Base_Solvent Action: Change Base/Solvent (e.g., Cs2CO3, Dry Toluene) Check_Side_Reaction->Sol_Base_Solvent Check Hydride Source Sol_Bulky_Ligand Action: Use Highly Bulky Ligand Check_Substrate->Sol_Bulky_Ligand Chelation Issue Sol_Precatalyst Action: Use G3/G4 Pre-catalyst Sol_Ligand->Sol_Precatalyst Next Step Success Reaction Optimized Sol_Precatalyst->Success Sol_Inert Action: Ensure Inert Atmosphere (Degas, Ar/N2) Sol_Base_Solvent->Sol_Inert Also Check Sol_Inert->Success Sol_Temp Action: Increase Temperature Sol_Bulky_Ligand->Sol_Temp If still slow Sol_Temp->Success

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig aminations with bromopyridines.

Frequently Asked Questions (FAQs)

Q: Which base is best for my reaction?

A: The choice depends on the functional group tolerance of your substrates.

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu 19Permits highest reaction rates and lowest catalyst loadings.[6]Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[4]
LiHMDS 26Allows for protic functional groups (e.g., -OH, -COOH).[4]Solid is air-sensitive; can be incompatible with some groups at high temps.[4]
Cs₂CO₃ 10Excellent functional group tolerance.[6] Good solubility in some organic solvents.[6]More expensive; can be difficult to stir on a large scale.[4]
K₃PO₄ 12.3Excellent functional group tolerance, economical.[4]Often requires higher catalyst loadings and longer reaction times.[4]

As a starting point, NaOtBu is often the most effective for simple systems. If your substrate has sensitive functional groups, start with Cs₂CO₃ or K₃PO₄ and be prepared to increase the reaction temperature. [2]

Q: Can I use an aryl iodide or chloride instead of a bromide?

A: Yes, but the reactivity order in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I .[6]

  • Aryl Chlorides: Are less reactive and require more active catalyst systems (e.g., bulky, electron-rich ligands) to undergo oxidative addition.[2]

  • Aryl Iodides: While oxidative addition is fast, the iodide anion generated during the reaction can have an inhibitory effect by forming unreactive palladium iodide complexes, taking the catalyst out of the cycle.[6][8] Using toluene as a solvent can sometimes help by precipitating the iodide salt.[4]

Q: My reagents (amine, bromopyridine) are not fully soluble. Is this a problem?

A: Yes, insolubility is a common but often underestimated reason for reaction failure.[6] The reaction occurs in the solution phase, so poor solubility of any component will drastically reduce the reaction rate.

  • Actionable Advice: Screen different solvents. A mixture of solvents (e.g., toluene/dioxane) can sometimes improve solubility. Ensure vigorous stirring, especially with heterogeneous inorganic bases which can settle at the bottom of the flask.[6]

Q: What is the general catalytic cycle and where do things go wrong with pyridines?

A: The cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) Catalyst_Inhibition Catalyst Inhibition (Dead End) Pd0->Catalyst_Inhibition  Direct  Poisoning label_oa + Ar-Br Pd0->label_oa OxAdd Oxidative Addition Complex OxAdd->Catalyst_Inhibition  Inhibitory  Chelation  (2-Bromopyridines) label_amine + HNR'R'' OxAdd->label_amine AmineCoord Amine Coordination label_base - Base-H+X- AmineCoord->label_base Amido Palladium Amido Complex label_re Reductive Elimination Amido->label_re Product Ar-NR'R'' (Product) label_oa->OxAdd label_re->Pd0 label_re->Product label_amine->AmineCoord label_base->Amido label_poison Pyridine-N Coordination

Caption: The Buchwald-Hartwig catalytic cycle highlighting points of failure for pyridine substrates.

With bromopyridines, two main failure points exist:

  • Direct Poisoning: The pyridine nitrogen can bind directly to the active Pd(0) catalyst, preventing it from entering the cycle.

  • Inhibitory Chelation: After oxidative addition, the nitrogen of a 2-bromopyridine can coordinate to the Pd(II) center, forming a stable intermediate that resists further reaction.[3]

By systematically addressing the catalyst system, reaction conditions, and potential side reactions, the challenges associated with the Buchwald-Hartwig amination of bromopyridines can be effectively overcome, unlocking its full potential for the synthesis of valuable aminopyridine motifs.

Experimental Protocol: General Starting Point

This is a general protocol and must be optimized for specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (if not using a pre-catalyst, 1.2-1.5 eq. relative to Pd), and the base (1.5-2.0 equiv.).

  • Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[1]

  • Through the septum, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1-0.5 M).

  • Place the reaction in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with water or brine to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Benchchem. Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Reddit. Brainstorming a Buchwald-Hartwig coupling : r/Chempros.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Buchwald–Hartwig amination.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing palladium catalyst loading in cross-coupling reactions involving 3-bromo-2-methyl-6-nitropyridine. The unique electronic and steric properties of this substrate—namely the presence of an electron-withdrawing nitro group and a methyl group ortho to the bromine—present specific challenges that will be addressed herein.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst loading for the cross-coupling of this compound.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?

A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and advisable starting point.[1][2] A loading of 2-3 mol% often provides a good balance between reaction efficiency and cost-effectiveness for novel substrates.[2] Given the potentially coordinating nature of the pyridine nitrogen and the nitro group, starting at the higher end of this range (e.g., 3-5 mol%) may be beneficial to counteract potential catalyst deactivation.[1][3]

Q2: Will simply increasing the catalyst loading always improve my reaction yield?

A2: Not necessarily. While a higher catalyst loading can sometimes overcome issues of catalyst deactivation and improve the reaction rate, it can also lead to an increase in side products, such as homocoupling of the boronic acid.[2][4] It is crucial to find the optimal loading where the desired reaction is maximized and side reactions are minimized. In some cases, complete conversion can be achieved with very low catalyst loadings (e.g., 0.05 mol%), so optimization is key.[5]

Q3: Which palladium precursor is generally more effective for this substrate, a Pd(0) or Pd(II) source?

A3: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective for the cross-coupling of bromopyridines.[4] Pd(II) precursors are often more stable to air and moisture, which can be an advantage in a laboratory setting, but they require in situ reduction to the active Pd(0) species.[4] For reactions that are prone to side reactions like the homocoupling of boronic acids, starting with a Pd(0) source can sometimes be beneficial as it may minimize the presence of Pd(II) species that can promote such unwanted pathways.[4]

Q4: How does the choice of ligand affect the optimal catalyst loading?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[6] For challenging substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step and enhance catalyst stability.[3][7][8] A more efficient ligand can allow for a lower catalyst loading, as it can increase the turnover number (TON) and turnover frequency (TOF) of the catalyst. The optimal ligand-to-palladium ratio is also a critical parameter to consider, typically ranging from 1:1 to 4:1.[9]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low to No Product Yield

Potential Cause: Your catalyst loading may be too low, or the catalyst may be inactive or deactivated.

Troubleshooting Steps:

  • Verify Catalyst and Reagent Integrity: Ensure your palladium precursor and ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[9] Similarly, verify the purity of your this compound, coupling partner, base, and solvents.

  • Incremental Increase in Catalyst Loading: If you suspect the loading is too low, increase it incrementally. For example, if you started at 1 mol%, try running the reaction at 2.5 mol% and 5 mol%. Monitor the reaction progress by TLC, GC-MS, or LC-MS to see if conversion improves.[4][7][10]

  • Ensure Inert Atmosphere: Oxygen can lead to the oxidation of both the Pd(0) catalyst and phosphine ligands, causing deactivation.[6][9] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents are properly degassed.[8][9] The freeze-pump-thaw method is highly effective for degassing solvents.[4]

  • Re-evaluate Your Ligand Choice: Standard ligands may be insufficient. The electron-withdrawing nitro group on the pyridine ring can decrease the electron density at the C-Br bond, potentially making oxidative addition more challenging. Bulky, electron-rich phosphine ligands are often required for such substrates.[3][7][8]

Problem 2: Reaction Stalls or is Incomplete

Potential Cause: Gradual deactivation of the catalyst during the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress Over Time: A reaction that begins well but then slows or stops completely is a classic sign of catalyst deactivation.[6] Techniques like TLC, GC, or LC-MS are invaluable for monitoring the reaction timeline.[6]

  • Consider a More Stable Catalyst System: Pre-formed palladium complexes with bulky phosphine ligands (precatalysts) can offer greater stability and resist deactivation pathways.[11]

  • Evaluate Base and Solvent Effects: The choice of base and solvent can significantly impact catalyst stability.[6] For Suzuki-Miyaura reactions, the presence of some water in the solvent system can be beneficial, but excess water can lead to protodeboronation of the boronic acid.[6][8]

  • Investigate Temperature Effects: While higher temperatures can increase reaction rates, excessive heat can accelerate catalyst decomposition, often indicated by the formation of palladium black.[2][12] Try screening a range of temperatures (e.g., 80-110 °C) to find the optimal balance.[8]

Problem 3: Significant Formation of Side Products

Potential Cause: The catalyst loading or other reaction conditions may be promoting undesired reaction pathways.

Troubleshooting Steps:

  • Homocoupling of Boronic Acid (in Suzuki reactions): This side reaction can be exacerbated by high catalyst concentrations or the presence of oxygen.[2] If you observe significant homocoupling, try decreasing the catalyst loading and ensure rigorous degassing of your reaction mixture.[2]

  • Protodeboronation (in Suzuki reactions): This is the replacement of the boronic acid group with a hydrogen atom and can be caused by excess water or a strong base.[8] Using anhydrous solvents, a dry base, or switching to a more stable boronic ester (like a pinacol ester) can mitigate this issue.[8][9]

  • Dehalogenation: The replacement of the bromine atom with a hydrogen. This can sometimes be a competing pathway. Optimizing the ligand and base combination can often minimize this side reaction.[3]

Data Presentation: Catalyst Loading Optimization

The following table provides an illustrative example of a screening experiment to optimize catalyst loading for a Suzuki-Miyaura coupling of this compound with phenylboronic acid.

EntryPd PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Observations
1Pd(OAc)₂SPhos1.0K₃PO₄Dioxane/H₂O10035Incomplete conversion
2Pd(OAc)₂SPhos2.5K₃PO₄Dioxane/H₂O10075Significant improvement
3Pd(OAc)₂SPhos5.0K₃PO₄Dioxane/H₂O10085Higher yield, some homocoupling observed
4Pd₂(dba)₃XPhos2.5Cs₂CO₃Toluene11092High yield, minimal side products

Disclaimer: This data is illustrative and based on typical outcomes for similar substrates. Optimal conditions for your specific reaction will require experimental verification.

Experimental Protocols

Screening Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials suitable for heating and inert atmosphere

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To a series of reaction vials, add the arylboronic acid (1.2 equiv) and the base (2.0 equiv).

    • In separate vials, prepare stock solutions of the palladium precatalyst and the ligand in the reaction solvent.

    • Add the appropriate volume of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 1, 2, 3, 4, 5 mol%).

  • Reagent Addition:

    • Add this compound (1.0 equiv) to each vial.

    • Add the degassed solvent to bring all reactions to the same final concentration (typically 0.1-0.5 M).[7]

  • Reaction Execution:

    • Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reactions vigorously for a set amount of time (e.g., 12-24 hours).[3]

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion and identify any side products.[10]

    • Once the optimal loading is identified, the reaction can be scaled up, and the product purified by column chromatography.[7][9]

Visualizations

Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Deactivated Deactivated Pd Species (e.g., Pd black, coordination by pyridine-N) Pd0->Deactivated O2, High Temp PdII R-Pd(II)(X)L_n OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)2 PdII->Deactivated Ligand Degradation PdII_R_R R-Pd(II)(R')L_n TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Ar-Ar' caption Suzuki-Miyaura cycle and common deactivation routes.

Caption: Suzuki-Miyaura cycle and common deactivation routes.

Troubleshooting Workflow for Catalyst Loading Optimization

G start Start: Low Yield or Stalled Reaction check_reagents Verify Reagent & Catalyst Quality start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere increase_loading Increase Catalyst Loading (e.g., 1% -> 2.5% -> 5%) check_atmosphere->increase_loading monitor Monitor by LC-MS/GC-MS increase_loading->monitor yield_improves Yield Improves? monitor->yield_improves optimize_ligand Optimize Ligand & Base yield_improves->optimize_ligand No side_products Side Products Increase? yield_improves->side_products Yes success Optimized Conditions Found yield_improves->success Yes, and side products are minimal optimize_ligand->monitor optimize_temp Optimize Temperature optimize_temp->monitor side_products->optimize_temp No decrease_loading Decrease Catalyst Loading side_products->decrease_loading Yes decrease_loading->monitor

Sources

Technical Support Center: Preventing Decomposition of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for 3-Bromo-2-methyl-6-nitropyridine (CAS: 1231930-13-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to decomposition under various experimental conditions. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing its degradation to ensure the success and reproducibility of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture involving this compound is turning dark brown or black, and I'm seeing a complex mixture on my TLC/LC-MS. What is happening?

A: A dark coloration is a common indicator of decomposition, often leading to polymerization or the formation of multiple, undefined byproducts. The pyridine ring is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group, making it susceptible to several degradation pathways. The primary culprits are typically excessive heat, the use of an inappropriate base, or exposure to oxygen. We will explore these factors in detail in the troubleshooting section.

Q2: I am attempting a Suzuki-Miyaura coupling, but my yields are consistently low, with significant recovery of my boronic acid starting material. Could the this compound be decomposing?

A: Yes, this is a very likely scenario. While the C-Br bond is primed for oxidative addition to a palladium catalyst, the rest of the molecule is sensitive.[1] Base-induced decomposition can compete with the desired catalytic cycle.[2] Strong bases, in particular, can attack the pyridine ring directly or promote other side reactions before the cross-coupling can proceed to completion. Furthermore, the nitro group itself can potentially coordinate to the metal center, leading to catalyst inhibition or deactivation.

Q3: How stable is this compound to storage and handling? Is it sensitive to light or air?

A: Like many nitroaromatic compounds, it should be handled with care. It is generally stable when stored under recommended conditions: in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated environment.[3] Exposure to light, especially UV radiation, can induce photodegradation.[4][5] While stable in the solid form, prolonged exposure to atmospheric moisture and oxygen, especially in solution, should be avoided. For critical applications, performing reactions under an inert atmosphere (Nitrogen or Argon) is strongly recommended.

Q4: What are the primary chemical incompatibilities I should be aware of?

A: You should avoid contact with strong reducing agents (which can reduce the nitro group), strong bases (which can promote nucleophilic substitution or ring-opening), and certain active metals.[3] Reactions with nucleophiles should be carefully controlled, as the electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr).

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving decomposition issues based on common reaction types.

Issue 1: Degradation During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Cross-coupling reactions are among the most common applications for this substrate, but they present numerous opportunities for decomposition if not properly optimized.

Symptoms:

  • Dark, tar-like reaction mixture.

  • Low to no product formation.

  • Multiple spots on TLC/LC-MS, often with no identifiable mass for the desired product.

  • Precipitation of palladium black.

Root Cause Analysis & Solutions:

The most critical parameter in these reactions is the choice of base. The base must be strong enough to facilitate the transmetallation step of the catalytic cycle but not so strong that it causes substrate degradation.[6][7]

dot ```dot graph Decomposition_Pathways { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; StrongBase [label="Strong Base\n(e.g., NaOH, KOtBu)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighTemp [label="High Temperature\n(> 100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UVLight [label="UV Light Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Decomposition Products\n(Polymerization, Ring Opening)", fillcolor="#202124", fontcolor="#FFFFFF"]; SNAr [label="Nucleophilic Attack\n(Nitro/Bromo Displacement)", fillcolor="#FBBC05", fontcolor="#202124"]; Photo_Deg [label="Photodegradation", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal_Deg [label="Thermal Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Substrate -> StrongBase [label="leads to"]; Substrate -> HighTemp [label="leads to"]; Substrate -> UVLight [label="leads to"]; StrongBase -> SNAr [style=dashed]; SNAr -> Decomposition; HighTemp -> Thermal_Deg [style=dashed]; Thermal_Deg -> Decomposition; UVLight -> Photo_Deg [style=dashed]; Photo_Deg -> Decomposition; }

Caption: A robust workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the vial in a preheated block at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Controlled Nucleophilic Aromatic Substitution with a Thiol

This protocol demonstrates a controlled method for SNAr, minimizing side reactions.

Step-by-Step Methodology:

  • Preparation: To a dry, three-neck flask under a nitrogen atmosphere, add a solution of the desired thiol (1.1 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add cesium carbonate (Cs₂CO₃, 1.5 eq) portion-wise. Stir for 20 minutes at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

By understanding the inherent reactivity of this compound and implementing these careful, evidence-based strategies, researchers can significantly improve reaction outcomes and prevent decomposition, leading to higher yields and purer products.

References

  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Adesina, A. (2022). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Mąkosza, M., & Loska, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Bakunova, S. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]

  • Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles. [Link]

  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Rempala, P., et al. (2013). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]

  • Wence-Delgado, E., et al. (2019). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Water. [Link]

  • Vione, D. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Water. [Link]

Sources

how to avoid debromination in 3-Bromo-2-methyl-6-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Debromination in Synthetic Applications

Welcome to the technical support guide for 3-bromo-2-methyl-6-nitropyridine. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block and encounter the common challenge of premature C-Br bond cleavage. Here, we provide in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize or eliminate debromination, thereby improving reaction yields and purity.

Understanding the Problem: The "Why" of Debromination

The susceptibility of this compound to debromination stems from the electronic nature of the substituted pyridine ring. The potent electron-withdrawing nitro group, positioned para to the bromine atom, significantly acidifies the ring protons and makes the carbon atom bearing the bromine highly electrophilic. This electronic configuration, while beneficial for certain reactions like Nucleophilic Aromatic Substitution (SNAr)[1][2][3], also renders the C-Br bond vulnerable to cleavage through several pathways, most notably reductive dehalogenation. This side reaction is particularly prevalent in transition-metal-catalyzed processes where reaction intermediates or additives can act as reducing agents.[4][5][6]

Below is a diagram illustrating the primary factors that can contribute to this undesired side reaction.

Debromination_Factors sub This compound (Substrate) debromination Debromination (C-Br Cleavage) reductive Reductive Dehalogenation sub->reductive Susceptible to reduction base_induced Base-Induced Pathways sub->base_induced thermal Thermal Instability sub->thermal reductive->debromination base_induced->debromination thermal->debromination hydride Hydride Sources (e.g., from base, solvent, boronic acids) hydride->reductive pd_h Palladium Hydride (Pd-H) Species (from β-hydride elimination or additives) pd_h->reductive strong_base Strong/Nucleophilic Bases (e.g., NaOtBu, LDA) strong_base->base_induced high_temp High Reaction Temperatures (>120 °C) high_temp->thermal

Figure 1: Key factors influencing debromination pathways.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common instances of debromination, which occur during widely used palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Question: I'm performing a Suzuki-Miyaura coupling and my main byproduct is 2-methyl-6-nitropyridine. What is causing this?

Answer: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[7] The debrominated product arises from the interception of a key palladium intermediate by a hydride source before the desired cross-coupling can occur.

Potential Causes & Solutions:

  • The Base: Certain bases can generate hydride species or contain impurities that act as reductants.

    • Insight: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can undergo decomposition or react with solvents to generate hydride sources. Aqueous bases like K₂CO₃ or K₃PO₄ are generally "safer" choices for Suzuki couplings as they are less prone to generating reducing agents.

    • Actionable Advice: Switch from strong alkoxide bases to inorganic aqueous bases. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote transmetalation without causing excessive side reactions.[8]

  • The Boronic Acid/Ester: Boronic acids and their esters can be a source of protodeboronation, which can indirectly contribute to the pool of available protons and influence side reactions. More critically, impurities or decomposition products can act as reducing agents.

    • Insight: Ensure the quality of your boronic acid. If it has been stored for a long time, consider recrystallizing it or using a freshly opened bottle. MIDA boronates are known for their stability and can sometimes give cleaner reactions.

    • Actionable Advice: Use high-purity boronic acid or a more stable equivalent like a boronate ester (e.g., pinacol ester). Ensure your reaction is run under a rigorously inert atmosphere to prevent oxidative degradation.

  • The Catalyst System (Ligand Choice): The ligand's properties dictate the stability and reactivity of the palladium center.

    • Insight: The desired reductive elimination step to form the C-C bond is in competition with undesired pathways like hydrodehalogenation.[9] Ligands that accelerate reductive elimination can outcompete the side reaction. Bulky, electron-rich phosphine ligands are known to promote efficient reductive elimination.[10][11]

    • Actionable Advice: If using a general-purpose ligand like PPh₃, switch to a more specialized ligand designed for cross-coupling. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines are excellent candidates.[8]

ParameterProblematic ConditionRecommended AlternativeRationale
Base NaOtBu, KOtBuK₃PO₄, Cs₂CO₃, K₂CO₃ (aq.)Inorganic bases are less likely to generate hydride species.[8]
Ligand PPh₃, dppf (sometimes)SPhos, RuPhos, XPhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination.[10]
Solvent Alcohols (e.g., isopropanol)Dioxane/H₂O, Toluene, DMEAlcohols can act as hydride donors, especially at elevated temperatures.[6]
Atmosphere Air, poor inertingHigh-purity N₂ or ArgonPrevents degradation of reagents which can lead to reducing impurities.

Question: My Buchwald-Hartwig amination is failing. I see starting material and the debrominated analog, but very little of my desired C-N coupled product. How do I fix this?

Answer: Similar to the Suzuki reaction, debromination in Buchwald-Hartwig amination is a result of a competitive hydrodehalogenation pathway.[9] The mechanism involves the formation of a Pd(II) intermediate which can either undergo reductive elimination to give the desired amine or react with a hydride source to give the debrominated arene.[9]

Potential Causes & Solutions:

  • Base Selection is Critical: The choice of base is arguably the most critical parameter in a Buchwald-Hartwig reaction.

    • Insight: Strong, non-nucleophilic bases are required to deprotonate the amine and form the Pd-amido complex.[12] However, bases like NaOtBu, while common, can promote side reactions if not used carefully. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be effective.

    • Actionable Advice: NaOtBu is often the base of choice, but ensure it is fresh and handled under inert conditions. If debromination persists, consider switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or more active catalyst systems.

  • Ligand Structure and Reductive Elimination: The rate of C-N reductive elimination is highly dependent on the ligand.

    • Insight: For sterically hindered substrates like this compound, where the 2-methyl group impedes the catalyst, a bulky ligand is essential.[12][13] These ligands create a wider coordination sphere around the palladium, which facilitates the bond-forming reductive elimination step.[11]

    • Actionable Advice: Use a state-of-the-art, sterically demanding biaryl phosphine ligand. Josiphos-type ligands or Buchwald ligands like BrettPhos or RuPhos are specifically designed to couple hindered substrates and can significantly suppress debromination by accelerating the desired product formation.[10]

  • Solvent and Temperature:

    • Insight: The reaction solvent must be anhydrous and aprotic. Toluene and dioxane are standard. High temperatures can accelerate both the desired reaction and undesired decomposition pathways.

    • Actionable Advice: Ensure your solvent is rigorously dried. Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C).[12] If debromination is severe, try lowering the temperature and accepting a longer reaction time.

Troubleshooting_Workflow start Problem: Debromination in Pd Cross-Coupling check_base Is the base optimal? (e.g., using NaOtBu) start->check_base check_ligand Is the ligand appropriate? (e.g., using PPh3) check_base->check_ligand Yes change_base Action: Switch to K3PO4 or Cs2CO3. Use fresh, high-purity base. check_base->change_base No check_conditions Are conditions anhydrous & inert? check_ligand->check_conditions Yes change_ligand Action: Use bulky, electron-rich ligand. (e.g., SPhos, RuPhos, BrettPhos) check_ligand->change_ligand No improve_conditions Action: Use anhydrous solvent. Ensure rigorous inert atmosphere (N2/Ar). check_conditions->improve_conditions No end Resolution: Minimized Debromination check_conditions->end Yes change_base->check_ligand change_ligand->check_conditions improve_conditions->end

Figure 2: A troubleshooting workflow for debromination in cross-coupling reactions.
Optimized Protocol: Debromination-Resistant Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids while minimizing hydrodehalogenation.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Schlenk flask or microwave vial, stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under inert gas, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.045 equiv) in a small amount of the reaction solvent. This can help with catalyst activation.

  • Reagent Addition: Add the catalyst and ligand (or the pre-mixed solution) to the Schlenk flask.

  • Inerting: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the nitro group without affecting the bromine?

A: This is extremely challenging and generally not recommended. Catalytic hydrogenation with Pd/C is a highly effective method for reductive dehalogenation of aryl bromides.[4][5] The C-Br bond is likely to be cleaved under these conditions, often faster than the nitro group is reduced. Alternative nitro reduction methods that are less likely to cause debromination, such as using SnCl₂ or Fe/NH₄Cl, should be considered.

Q2: Are Nucleophilic Aromatic Substitution (SNAr) reactions prone to debromination?

A: Generally, no. In an SNAr reaction, the mechanism involves the attack of a nucleophile on the aromatic ring to displace the bromide leaving group.[2][3] The C-Br bond is broken as part of the desired reaction pathway, not as an undesired side reaction. The product will be the substituted pyridine, not the debrominated 2-methyl-6-nitropyridine. The strong activation by the nitro group makes this substrate excellent for SNAr with nucleophiles like amines, alkoxides, or thiolates.[1]

Q3: Can my choice of solvent directly cause debromination?

A: Yes. Solvents that can act as hydride donors, such as alcohols (isopropanol, ethanol) or wet aprotic solvents, can contribute to reductive dehalogenation, especially at high temperatures in the presence of a palladium catalyst.[6] It is crucial to use high-purity, anhydrous aprotic solvents for most cross-coupling reactions involving this substrate.

References
  • Bunnelle, E. M., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available from: [Link]

  • Walkingshaw, R. P., et al. (2025). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. Available from: [Link]

  • Ghosh, I., et al. (2019). Reductive dehalogenation of aryl halides via conPET and selected applications. ResearchGate. Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Research Portal. Available from: [Link]

  • ChemProcedure. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemProcedure. Available from: [Link]

  • Organic Chemistry Portal. Dehalogenations and other reductive cleavages. Organic Chemistry Portal. Available from: [Link]

  • Saini, V., & Kumar, S. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • BYJU'S. Nucleophilic aromatic substitution. BYJU'S. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. Phosphines. Chemistry LibreTexts. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • University of Rochester. Phosphine Ligands. University of Rochester. Available from: [Link]

  • Jones, W. D. (1991). Effects of phosphine on structure and reductive elimination reactions of (C sub 5 Me sub 5 )Rh(PR sub 3 )PhH complexes. OSTI.GOV. Available from: [Link]

  • Ding, T. H., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. PubMed. Available from: [Link]

  • Jedinák, L., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]

Sources

effect of base and solvent on Suzuki coupling with 2-substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging transformation. The "2-pyridyl problem," characterized by low yields and catalyst deactivation, is a well-known hurdle. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 2-substituted pyridines so challenging?

The difficulties associated with the Suzuki coupling of 2-substituted pyridines, often termed the "2-pyridyl problem," stem from two primary factors.[1][2][3] Firstly, 2-pyridyl boronic acids and their esters are notoriously unstable and are highly susceptible to protodeboronation, a side reaction where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol), leading to the formation of the parent pyridine and a reduction in the yield of the desired coupled product.[1][2][4] Secondly, the nitrogen atom at the 2-position of the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to catalyst deactivation and consequently, low reaction yields.[2]

Q2: I'm observing very low to no yield in my reaction. What are the most likely causes and how can I address them?

Low to no yield is a common issue and can often be traced back to the choice of base and solvent, catalyst system, or the stability of the boronic acid derivative.

  • Protodeboronation of the Boronic Acid/Ester: As mentioned, 2-pyridyl boronic acids are prone to decomposition.[1] To mitigate this, consider using more stable boronic acid derivatives such as MIDA (N-methyliminodiacetic acid) boronates or triisopropyl 2-pyridylboronates.[1] These reagents offer enhanced stability and can release the active boronic acid species slowly into the reaction mixture, minimizing decomposition.[5]

  • Inappropriate Base Selection: The choice of base is critical. Strong, aqueous bases can accelerate protodeboronation. Consider using milder, non-aqueous bases. Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) are often effective.[1][6] In some systems, weaker carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be successful, particularly when paired with an appropriate solvent.[6]

  • Suboptimal Solvent System: The solvent plays a profound role in the reaction's success.[6] While ethereal solvents like dioxane and THF are common, alcohols such as isopropanol have been shown to dramatically improve yields in certain cases.[6] The presence of water can be a double-edged sword; while it can be beneficial for the hydrolysis of boronic esters and dissolving inorganic bases, an excess can promote protodeboronation.[7][8][9] Screening different solvent systems, including anhydrous conditions, is highly recommended.[7]

  • Catalyst and Ligand Issues: The palladium catalyst and its associated ligand are central to the reaction. Electron-rich and bulky phosphine ligands can promote the key steps of oxidative addition and reductive elimination.[7][10] For challenging couplings, consider using specialized ligands developed for heteroaryl couplings.

Troubleshooting Guide

Issue 1: Low Yield and Significant Protodeboronation

You observe a low yield of your desired 2-arylpyridine, and mass spectrometry or NMR analysis of the crude reaction mixture shows a significant amount of the corresponding unsubstituted pyridine.

Root Cause Analysis and Solutions:

This is a classic sign of protodeboronation of your 2-pyridyl boronic acid or ester. The reaction conditions are likely too harsh for the unstable boron reagent.

Troubleshooting Steps:

  • Switch to a More Stable Boron Reagent: If you are using a 2-pyridyl boronic acid, consider switching to a more stable derivative.

    • MIDA Boronates: These are air- and moisture-stable crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[5]

    • Triisopropyl 2-pyridylboronates: These have also been shown to be effective in challenging Suzuki couplings of 2-pyridyl nucleophiles.[1]

  • Optimize the Base:

    • Avoid Strong Aqueous Bases: Move away from strong bases like NaOH or KOH, especially in aqueous solutions.

    • Try Fluoride Bases: Cesium fluoride (CsF) and potassium fluoride (KF) are often excellent choices as they are less basic than hydroxides and can be used under anhydrous or nearly anhydrous conditions.[1][6]

    • Consider Carbonates and Phosphates: If fluorides are not effective, screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][10]

  • Refine the Solvent System:

    • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions using a dry solvent and an anhydrous base.

    • Alcoholic Solvents: Isopropanol has been shown to be a superior solvent in some cases, leading to significantly improved yields.[6]

    • Dioxane/Water Mixtures: If using a boronic ester that requires hydrolysis, carefully optimize the ratio of dioxane to water. A small amount of water can be beneficial, but too much will promote protodeboronation.[8]

Illustrative Workflow for Mitigating Protodeboronation

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Outcome Problem Low Yield & High Protodeboronation StableBoron Use Stable Boron Reagent (e.g., MIDA Boronate) Problem->StableBoron Primary Strategy OptimizeBase Optimize Base (e.g., CsF, K₃PO₄) Problem->OptimizeBase Secondary Strategy OptimizeSolvent Optimize Solvent (e.g., Anhydrous Dioxane, i-PrOH) Problem->OptimizeSolvent Tertiary Strategy ImprovedYield Increased Yield of 2-Arylpyridine StableBoron->ImprovedYield OptimizeBase->ImprovedYield OptimizeSolvent->ImprovedYield

Caption: Troubleshooting protodeboronation in 2-pyridyl Suzuki couplings.

Issue 2: Reaction Stalls or Fails to Go to Completion

The reaction starts but stalls at a certain percentage of conversion, or there is no reaction at all, with starting materials remaining largely unconsumed.

Root Cause Analysis and Solutions:

This issue often points towards catalyst inhibition or deactivation, or a suboptimal choice of solvent that affects solubility and reactivity.

Troubleshooting Steps:

  • Re-evaluate the Solvent:

    • Solubility: Ensure all reactants, particularly the base, are sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.

    • Solvent Polarity and Coordinating Ability: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[11][12] Non-polar aprotic solvents like toluene or dioxane are common starting points.[7] However, more polar solvents like DMF or the use of co-solvents can sometimes be beneficial, but their coordinating ability can also impact the catalyst.

  • Base Selection and its Impact on the Catalyst:

    • The base plays a crucial role in the transmetalation step.[10][13] The choice of base can influence the formation of the active boronate species.

    • The following table summarizes common bases and their typical applications:

BaseTypical Solvent(s)Key Considerations
K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OCommon starting point, but aqueous conditions can promote protodeboronation.[6][14]
K₃PO₄ Dioxane, TolueneA stronger base than carbonates, often effective for less reactive substrates. Can be used under anhydrous conditions.[6]
CsF, KF Dioxane, i-PrOH, THFMilder bases, often used under anhydrous conditions to minimize protodeboronation.[1][6]
  • Ligand and Catalyst Precursor:

    • Ligand Choice: The ligand's steric bulk and electronic properties are critical. For electron-deficient 2-halopyridines, electron-rich phosphine ligands are generally preferred as they can facilitate the oxidative addition step.

    • Catalyst Loading: If the reaction is stalling, a higher catalyst loading might be necessary, although this should be a last resort after optimizing other parameters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 2-Bromopyridine with an Arylboronic Acid using K₃PO₄

This protocol provides a robust starting point for the coupling of 2-bromopyridines.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely ground and dried)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using a 2-Pyridyl MIDA Boronate

This protocol is adapted for the use of more stable MIDA boronates, which is particularly useful for preventing protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/H₂O (e.g., 10:1 v/v)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, 2-pyridyl MIDA boronate, Pd₂(dba)₃, XPhos, and K₃PO₄ to a reaction vessel.

  • Add the dioxane/water solvent mixture.

  • Seal the vessel and heat to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, work up the reaction as described in Protocol 1.

References

  • Zhang, P., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Alsabeh, P. G., et al. (2014). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Chemistry – A European Journal. [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Shaikh, I. R., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Leck, M., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

  • Claremont Colleges Scholarship. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Wikipedia. (2023). Boronic acid. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Reddit. (2012). Suzuki coupling help. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

Sources

Technical Support Center: Accelerating 3-Bromo-2-methyl-6-nitropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for accelerating palladium-catalyzed cross-coupling reactions with the challenging substrate, 3-Bromo-2-methyl-6-nitropyridine. The unique steric and electronic properties of this molecule often lead to sluggish or incomplete reactions. This resource offers field-proven insights and scientifically-grounded protocols to overcome these hurdles.

Understanding the Challenges

The slow reaction times observed in couplings with this compound stem from a combination of two primary factors:

  • Steric Hindrance: The methyl group at the 2-position sterically encumbers the adjacent bromine at the 3-position. This bulkiness can impede the approach of the palladium catalyst, slowing down the critical oxidative addition step in the catalytic cycle.[1][2]

  • Electronic Effects: The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 6-position significantly decrease the electron density of the pyridine ring.[3][4][5] This deactivation makes the C-Br bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Question 1: My Suzuki-Miyaura coupling with this compound is extremely slow and gives low yields. What are the likely causes and how can I accelerate it?

Answer:

Slow Suzuki-Miyaura couplings with this substrate are common and typically point to issues with the catalytic system's ability to overcome the molecule's steric and electronic challenges.

Potential Causes:

  • Inefficient Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) may not be sufficiently electron-donating or sterically bulky to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[6]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.[7] An inappropriate combination can lead to catalyst deactivation or poor solubility of reagents.

  • Protodeboronation of the Boronic Acid: Under certain basic conditions, the boronic acid coupling partner can be prematurely cleaved, reducing the concentration of the active nucleophile.[8]

Troubleshooting Steps:

  • Ligand Selection is Key: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the rate-limiting oxidative addition step.[9][10] Excellent starting points include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be effective for sterically hindered substrates.[8][10]

    • N-Heterocyclic Carbenes (NHCs): These form robust bonds with palladium and can be highly effective for challenging couplings.[6]

  • Optimize the Base and Solvent:

    • Bases: Stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[8][11]

    • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or DMF are common choices.[6][8] For some systems, a mixture of an organic solvent with water can be beneficial, but care must be taken to avoid excessive protodeboronation.[12]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be a powerful tool to accelerate these reactions significantly.[13]

  • Consider Boronic Esters: If protodeboronation is suspected, using a more stable boronic ester, such as a pinacol ester, can prevent premature decomposition of the coupling partner.[8][14]

Question 2: I am attempting a Buchwald-Hartwig amination with an aliphatic amine and this compound, but the reaction is not proceeding. What should I try?

Answer:

The Buchwald-Hartwig amination of this substrate can be particularly challenging due to the factors mentioned previously, compounded by the properties of the amine coupling partner.[1][15]

Potential Causes:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[11]

  • Weakly Basic Conditions: A sufficiently strong base is required to deprotonate the amine and form the active Pd(II)-amido intermediate.[1][15]

  • Ligand Incompatibility: The chosen ligand may not be suitable for facilitating the reductive elimination step, which forms the C-N bond.[1]

Troubleshooting Steps:

  • Employ a Strong, Hindered Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often the bases of choice for Buchwald-Hartwig reactions as they are strong enough to deprotonate the amine without acting as competing nucleophiles.[16]

  • Select a Specialized Ligand: For C-N bond formation, specific ligands have been developed. Consider using:

    • Josiphos-type ligands or BippyPhos: These have shown success in challenging aminations.

    • Bulky biaryl phosphine ligands: XPhos and RuPhos can also be effective.

  • Use a Palladium Pre-catalyst: Third-generation (G3) Buchwald pre-catalysts are often more efficient at generating the active Pd(0) species in situ, which can be critical for initiating the catalytic cycle.[17]

  • Solvent Choice: Toluene or 1,4-dioxane are generally good starting points for Buchwald-Hartwig reactions.[1]

Question 3: My Sonogashira coupling with a terminal alkyne is giving significant amounts of alkyne homocoupling (Glaser coupling) and low yield of the desired product. How can I improve selectivity?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow.[18]

Potential Causes:

  • Slow Oxidative Addition: The sluggish reaction of the palladium catalyst with this compound allows the copper co-catalyst more time to promote the homocoupling of the alkyne.

  • Reaction Conditions Favoring Homocoupling: High concentrations of the copper co-catalyst or the presence of oxygen can favor the Glaser side reaction.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions. While often requiring higher temperatures, this eliminates the primary pathway for homocoupling.[19]

  • Optimize the Pd/Cu Ratio: If using a copper co-catalyst, minimize its loading to just the amount needed to facilitate the catalytic cycle (typically 1-5 mol%).

  • Use a More Robust Palladium Catalyst System: As with other couplings, a more active palladium catalyst (e.g., with a bulky, electron-rich ligand) will accelerate the desired cross-coupling, outcompeting the homocoupling side reaction.[20]

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote Glaser coupling. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose starting conditions for a coupling reaction with this compound?

A1: A robust starting point for many coupling reactions with this substrate would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky biaryl phosphine ligand like SPhos or XPhos (2-4 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene.

  • Temperature: 100-120 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: Can I use microwave heating to accelerate these reactions?

A2: Absolutely. Microwave irradiation is an excellent technique for accelerating sluggish cross-coupling reactions.[13] It can dramatically reduce reaction times from hours to minutes. Start with a temperature screen from 100 °C to 180 °C to find the optimal conditions.

Q3: How does the nitro group affect the reaction?

A3: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards oxidative addition.[3] However, it can also serve as a useful functional handle for further transformations after the coupling reaction.[3] In some cases, the nitro group has been used as a leaving group in cross-coupling reactions, though this is less common for aryl bromides.[21]

Q4: Are there any alternatives to palladium catalysts?

A4: While palladium is the most common catalyst for these types of cross-coupling reactions, catalysts based on other metals like nickel, copper, and iron are being developed.[22] Nickel catalysts, in particular, can be effective for coupling with less reactive aryl chlorides and may offer different reactivity profiles for challenging substrates.[22]

Data Presentation

Table 1: Recommended Catalyst Systems for Different Coupling Reactions

Coupling ReactionPalladium SourceRecommended LigandsBaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene
Buchwald-Hartwig Pd₂(dba)₃, G3-PrecatalystsXPhos, RuPhos, JosiphosNaOtBu, LiHMDSToluene, 1,4-Dioxane
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, XPhosEt₃N, DBUTHF, DMF

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[8][11]

  • In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and the ligand (e.g., SPhos, 0.02-0.10 equiv).

  • Add the palladium/ligand mixture to the reaction vessel.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[8]

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base (e.g., NaOtBu).[1]

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).[1]

  • Add anhydrous toluene via syringe to a typical concentration of 0.1-0.2 M with respect to the limiting reagent.[1]

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Slow or No Reaction ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Initial Step base_solvent Optimize Base & Solvent (e.g., K3PO4, Dioxane) ligand->base_solvent If still slow success Successful Reaction ligand->success temperature Increase Temperature (Conventional or Microwave) base_solvent->temperature Further Optimization base_solvent->success precatalyst Use a Pre-catalyst (e.g., G3-Precatalyst) temperature->precatalyst For difficult cases temperature->success precatalyst->success

Caption: A decision-making workflow for troubleshooting slow coupling reactions.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) pd_complex->transmetalation R'-B(OH)2 or R'R''NH pd_intermediate R-Pd(II)-R'(L_n) or R-Pd(II)-NR'R''(L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R-R' or R-NR'R''

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (n.d.).
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. (n.d.).
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem. (n.d.).
  • Amines Part 7 - Electrophilic Aromatic Substitution in pyridine - YouTube. (2023-02-17).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023-12-20).
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013-02-11).
  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012-04-06).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2 - Benchchem. (n.d.).
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. (2014-12-01).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
  • Cross-Coupling Reactions of Nitroarenes - PubMed. (2021-07-20).

Sources

dealing with poor solubility of 3-Bromo-2-methyl-6-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methyl-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this valuable synthetic building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

I. Understanding the Challenge: The "Why" Behind Poor Solubility

This compound possesses a rigid, planar pyridine core substituted with a polar nitro group and a nonpolar methyl group, alongside a bromine atom. This combination of functional groups leads to a crystalline solid with strong intermolecular interactions, which are not easily overcome by many common organic solvents. The electron-withdrawing nature of the nitro group further influences the molecule's polarity and reactivity.[1]

II. Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in my reaction solvent. What are the best starting points for solvent selection?

A1: Due to its unique substitution pattern, this compound exhibits limited solubility in many nonpolar and some polar aprotic solvents. For initial trials, we recommend starting with highly polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents are often effective at solvating polar, crystalline compounds. For reactions that are sensitive to these solvents, 1,4-Dioxane or Tetrahydrofuran (THF) , often with a co-solvent and gentle heating, can be viable alternatives.

Q2: Can I heat the mixture to improve solubility? Are there any risks?

A2: Yes, gently heating the solvent can significantly improve the solubility of this compound. However, it is crucial to be aware of the compound's stability. As a nitropyridine derivative, it may be susceptible to decomposition at elevated temperatures. We recommend not exceeding 80-100°C unless your specific reaction protocol dictates otherwise. Always monitor for color changes that might indicate decomposition. The use of a reflux condenser is advised to prevent solvent loss.

Q3: My compound dissolves initially but then crashes out of solution when I add other reagents. What is happening?

A3: This is a common issue when the polarity of the solvent system changes upon the addition of less polar reagents or when a reaction product with lower solubility is formed. To mitigate this, consider using a co-solvent system from the outset. For instance, in Suzuki-Miyaura couplings, a mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is often used to maintain the solubility of all components.[2][3]

Q4: Are there any solvents I should avoid when working with this compound?

A4: While "avoid" is a strong term, be cautious with highly protic solvents like methanol or ethanol if your reaction involves strong bases, as this can lead to unwanted side reactions. Additionally, nonpolar solvents like hexanes or pentane are unlikely to be effective for dissolving this compound.

III. Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

This section provides a more detailed approach to tackling solubility issues in the context of common reactions involving this compound.

General Solubility Profile
SolventGeneral SolubilityNotes
Dimethylformamide (DMF)GoodOften a good starting point for complete dissolution.
Dimethyl sulfoxide (DMSO)GoodSimilar to DMF, effective at room temperature.
1,4-DioxaneModerateOften requires gentle heating and/or a co-solvent.
Tetrahydrofuran (THF)ModerateHeating may be necessary.
AcetonitrileModerate to LowMay require heating.
Dichloromethane (DCM)LowGenerally not a good choice for this compound.
ChloroformLowSimilar to DCM.
TolueneLowOften used in reactions at elevated temperatures with a co-solvent.
Methanol / EthanolModerate to LowCan be used, but be mindful of potential side reactions.
WaterInsolubleAs expected for an organic halide.
Decision-Making Workflow for Solvent Selection

This workflow can guide you in choosing an appropriate solvent system for your reaction.

G start Start: Dissolving this compound reaction_type What is the reaction type? (e.g., Suzuki, SNAr) start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Suzuki snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr other Other Reaction Types reaction_type->other Other solvent_suzuki Try Dioxane/H₂O or Toluene/H₂O. Gentle heating (80-100°C) is common. suzuki->solvent_suzuki solvent_snar Try DMF or DMSO at room temperature or with gentle heating. snar->solvent_snar solvent_other Start with DMF or DMSO. Consider THF or Dioxane with heating. other->solvent_other solubility_check Is the compound fully dissolved? solvent_suzuki->solubility_check solvent_snar->solubility_check solvent_other->solubility_check yes Yes solubility_check->yes no No solubility_check->no proceed Proceed with the reaction. yes->proceed troubleshoot Troubleshooting: - Increase temperature cautiously. - Add a co-solvent (e.g., water in Suzuki). - Use a higher polarity solvent if compatible. no->troubleshoot troubleshoot->solubility_check

Caption: A decision tree for selecting an appropriate solvent system.

IV. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a common application of this compound.

Reaction: Suzuki-Miyaura cross-coupling of this compound with Phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a clean, oven-dried reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL) to the vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100°C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methyl-6-nitro-3-phenylpyridine.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ B Add Catalyst: Pd(dppf)Cl₂ A->B C Add Solvents: 1,4-Dioxane and Water B->C D Purge with Inert Gas C->D E Heat to 100°C and Stir for 12h D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

V. References

Sources

Validation & Comparative

A Comparative Guide to the Analytical Methods for Confirming the Structure of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. 3-Bromo-2-methyl-6-nitropyridine, a substituted pyridine, represents a class of heterocyclic compounds of significant interest as versatile intermediates. The precise arrangement of the bromo, methyl, and nitro groups on the pyridine ring is critical to its reactivity and, ultimately, its utility in the synthesis of more complex molecules. This guide provides a comprehensive comparison of the primary analytical methods employed to confirm the structure of this compound, offering insights into the causality behind experimental choices and presenting supporting data to ensure self-validating protocols.

The structural elucidation of an organic molecule is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed, each providing a unique piece of the structural puzzle. For this compound, the most powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. This guide will delve into the principles, experimental protocols, and expected data for each of these methods, culminating in a comparative analysis to aid researchers in selecting the most appropriate analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the proximity of other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, like the nitro group, deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups, like the methyl group, shield protons, shifting them upfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity information.

Expected Data for this compound:

Due to the substitution pattern, the pyridine ring has two adjacent aromatic protons.

  • Methyl Protons (-CH₃): A singlet peak is expected, typically in the range of δ 2.5-2.8 ppm. The deshielding effect of the pyridine ring and the adjacent bromine atom will influence its precise location.

  • Aromatic Protons (H-4 and H-5): Two doublets are expected for the two coupled protons on the pyridine ring. The proton at the 5-position (H-5), being adjacent to the electron-withdrawing nitro group, is expected to be significantly downfield compared to the proton at the 4-position (H-4). The coupling constant (J-value) for these two protons should be consistent with ortho-coupling in a pyridine ring (typically 7-9 Hz).

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (hybridization, attached atoms).

Expected Data for this compound:

Six distinct signals are expected, one for each carbon atom in the molecule. The chemical shifts can be predicted based on the substituent effects on the pyridine ring.

  • Methyl Carbon (-CH₃): Expected to appear at the highest field (lowest ppm value), likely in the range of δ 20-25 ppm.

  • Pyridine Ring Carbons: The carbons directly attached to the electron-withdrawing nitro group (C-6) and the bromine atom (C-3) will be significantly influenced. The carbon bearing the nitro group (C-6) is expected to be highly deshielded (downfield). The other ring carbons (C-2, C-4, and C-5) will have chemical shifts determined by the combined electronic effects of all three substituents.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Data for this compound:

  • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion, separated by 2 m/z units, corresponding to the presence of one bromine atom. For C₆H₅⁷⁹BrN₂O₂, the expected m/z would be around 216, and for C₆H₅⁸¹BrN₂O₂, around 218.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact (EI) ionization. Common fragmentation pathways for substituted pyridines include the loss of the nitro group (-NO₂, 46 Da), the methyl group (-CH₃, 15 Da), and the bromine atom (-Br, 79/81 Da). The relative abundance of these fragment ions can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for small, volatile molecules and provides rich fragmentation data.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine should be carefully examined.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR a valuable tool for identifying the presence of these groups within a molecule.

Expected Data for this compound:

  • Nitro Group (NO₂): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[2]

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the pyridine ring.

  • C=C and C=N Stretching: Bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • C-Br Stretching: A band in the lower frequency region (typically below 800 cm⁻¹) is expected for the C-Br bond.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the pyridine ring.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solids and liquids, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Data Acquisition: Record the FTIR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and structural features of the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure

Principle: Single-Crystal X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound.[3] By diffracting X-rays off a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

Application to this compound:

If a suitable single crystal of the product can be grown, X-ray crystallography will provide an unambiguous confirmation of the connectivity and substitution pattern of the bromo, methyl, and nitro groups on the pyridine ring. This method is considered the "gold standard" for structural elucidation.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow a single crystal of high quality from a suitable solvent or by sublimation. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparative Analysis of Analytical Methods

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivityExcellent for determining the relative positions of protons and neighboring groups.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Carbon skeletonProvides a count of unique carbons and information about their electronic environment.Lower sensitivity than ¹H NMR; may require longer acquisition times.
Mass Spectrometry Molecular weight, elemental composition (from isotopic patterns), fragmentation pathwaysHigh sensitivity; definitive molecular weight determination; characteristic isotopic pattern for bromine.[4]Fragmentation can be complex; isomers may have similar mass spectra.
FTIR Spectroscopy Presence of functional groupsQuick and easy to perform; excellent for identifying key functional groups like the nitro group.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Unambiguous 3D structure, bond lengths, and anglesThe "gold standard" for structural proof.[3]Requires a suitable single crystal, which can be difficult to grow.

Differentiating Isomers

A crucial aspect of structural confirmation is the ability to distinguish the target molecule from its potential isomers. For example, an alternative product in the synthesis could be 5-Bromo-2-methyl-6-nitropyridine.

  • NMR Spectroscopy would be the most powerful tool for this differentiation. The coupling patterns and chemical shifts of the aromatic protons would be distinctly different for the two isomers. In 5-Bromo-2-methyl-6-nitropyridine, the two aromatic protons would be in a meta-relationship, resulting in a much smaller coupling constant compared to the ortho-coupling in the target molecule.

  • Mass Spectrometry might show very similar fragmentation patterns for the isomers, making it less effective for differentiation on its own.

  • FTIR Spectroscopy would likely show very similar spectra for both isomers, as they contain the same functional groups.

Logical Workflow for Structure Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of this compound, emphasizing the complementary nature of the different analytical techniques.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesized Product (Presumed this compound) FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Connectivity & Isomer Check Xray Single-Crystal X-ray Crystallography Synthesis->Xray If crystal available Final_Structure Confirmed Structure of This compound FTIR->Final_Structure MS->Final_Structure NMR->Final_Structure Primary Evidence Xray->Final_Structure Unambiguous Proof

Sources

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-2-methyl-6-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The precise arrangement of substituents on the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. 3-Bromo-2-methyl-6-nitropyridine, with its unique combination of an electron-donating methyl group and two electron-withdrawing groups (bromo and nitro), presents a compelling case study for spectroscopic analysis. Understanding the interplay of these substituents is crucial for confirming chemical structures, ensuring purity, and guiding further synthetic modifications.

Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[2] The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture.

The Influence of Substituents on the Pyridine Ring

The electron density of the pyridine ring is significantly perturbed by the attached functional groups. The nitrogen atom itself is electron-withdrawing, leading to a general downfield shift of the ring protons and carbons compared to benzene.[3] The substituents in this compound further modulate this electronic environment:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the 6-position significantly deshields the adjacent protons and carbons.

  • Bromo Group (-Br): The bromine atom at the 3-position is also electron-withdrawing through its inductive effect, contributing to the downfield shift of nearby nuclei.

  • Methyl Group (-CH₃): Conversely, the methyl group at the 2-position is electron-donating, leading to a slight shielding (upfield shift) of the ring protons and carbons, particularly at the ortho and para positions.

The interplay of these electronic effects results in a unique and predictable NMR spectrum for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct aromatic proton signals and one signal for the methyl protons. A commercially available spectrum confirms these expectations.[4]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of this compound and Related Compounds.

CompoundH-4H-5Methyl ProtonsSolvent
This compound 8.61 (d, J = 2.3 Hz)9.25 (d, J = 2.3 Hz)2.80 (s)CDCl₃
3-Bromo-2-methylpyridine[5]7.78-7.82 (m)6.98-7.03 (m)2.67 (s)CDCl₃
5-Ethyl-2-methylpyridine[6]7.38 (dd, J = 7.9, 2.1 Hz)8.32 (d, J = 2.1 Hz)2.50 (s)CDCl₃
2-Bromopyridine[6]7.55-7.50 (m)7.26-7.21 (m)-CDCl₃
  • Aromatic Protons: The two aromatic protons, H-4 and H-5, appear as doublets due to coupling to each other. The strong deshielding effect of the nitro group at the 6-position causes the H-5 proton to resonate at a significantly downfield chemical shift (δ 9.25 ppm). The H-4 proton, influenced by the adjacent bromo group, appears at a slightly more upfield position (δ 8.61 ppm).

  • Methyl Protons: The methyl protons at the 2-position appear as a sharp singlet at approximately δ 2.80 ppm.

¹³C NMR Spectral Analysis

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyridines.

CarbonThis compound (Predicted) 3-Bromo-2-methylpyridine2-Bromopyridine[6]5-Ethyl-2-methylpyridine[6]Pyridine[6]
C-2~158-142.4155.6149.6
C-3~120---123.7
C-4~140-138.6136.3135.9
C-5~125-122.8123.0123.7
C-6~150-150.3148.7149.6
CH₃~20--24.0-
  • Ring Carbons: The carbon atoms directly attached to the electron-withdrawing nitrogen and nitro groups (C-2 and C-6) are expected to be the most deshielded, appearing at the downfield end of the spectrum. The presence of the methyl group at C-2 will likely shift this carbon slightly downfield due to the alpha-substituent effect. The carbon bearing the bromine (C-3) will also be influenced, typically showing a moderate downfield shift. The remaining carbons, C-4 and C-5, will have chemical shifts influenced by the combined electronic effects of all substituents.

  • Methyl Carbon: The methyl carbon is expected to resonate in the typical aliphatic region, around δ 20 ppm.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route, based on procedures for analogous compounds, involves the nitration and subsequent bromination of 2-methylpyridine.[7][8]

Step 1: Nitration of 2-Methylpyridine

  • To a stirred solution of 2-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically below 0°C using an ice-salt bath).

  • After the addition is complete, continue stirring at low temperature for a specified period, followed by stirring at room temperature and then gentle heating (e.g., 50-60°C) to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide solution).

  • The precipitated product, primarily 2-methyl-6-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Bromination of 2-Methyl-6-nitropyridine

  • Dissolve the 2-methyl-6-nitropyridine in a suitable solvent such as acetic acid.

  • Add bromine dropwise to the solution while stirring.

  • After the addition, continue to stir the reaction mixture for a period to ensure complete bromination.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound.

  • The crude product can be purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Sample Preparation

  • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

2D NMR for Unambiguous Assignments For complex derivatives or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons (those without attached protons).

Visualizing Structural Relationships

The following diagrams illustrate the structure of this compound and the key long-range proton-carbon correlations that would be observed in an HMBC spectrum, aiding in the definitive assignment of the carbon signals.

Caption: Molecular structure of this compound.

H_Me Methyl Protons C2 C2 H_Me->C2 2J, 3J C3 C3 H_Me->C3 2J, 3J H4 H4 H4->C2 3J, 2J, 2J, 3J H4->C3 3J, 2J, 2J, 3J C5 C5 H4->C5 3J, 2J, 2J, 3J C6 C6 H4->C6 3J, 2J, 2J, 3J H5 H5 H5->C3 3J, 2J, 2J C4 C4 H5->C4 3J, 2J, 2J H5->C6 3J, 2J, 2J

Caption: Expected key HMBC correlations for this compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound derivatives provides a clear illustration of how substituent effects dictate the spectroscopic properties of a molecule. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating methyl group, creates a distinct pattern of chemical shifts that allows for unambiguous structural confirmation. By employing a combination of 1D and 2D NMR techniques, researchers can confidently characterize these and other complex substituted pyridines, a critical step in the development of new pharmaceuticals and advanced materials.

References

  • PubChem. 3-Bromo-2-methyl-6-nitrosopyridine. [Link]

  • IndiaMART. 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • PubChemLite. 2-bromo-6-methyl-3-nitropyridine (C6H5BrN2O2). [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

The Benchmark: Understanding the Reactivity of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for 3-Bromo-2-methyl-6-nitropyridine in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within pharmaceutical and agrochemical research, the substituted pyridine motif is a cornerstone of molecular design. The functionalization of electron-deficient pyridine rings, such as the 2-methyl-6-nitropyridine scaffold, is a frequent challenge where the choice of coupling partner is paramount.

This compound serves as a reliable and conventional electrophile for these transformations. However, considerations of cost, availability, reactivity, and the desire for orthogonal synthetic strategies necessitate a thorough understanding of viable alternatives. This guide provides a comparative analysis of alternative leaving groups to bromine for this specific scaffold, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for their synthetic campaigns.

The carbon-bromine (C-Br) bond represents a well-balanced compromise between stability and reactivity. Its bond dissociation energy (~276 kJ/mol) is low enough to allow for efficient oxidative addition to a Palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle, without requiring excessively harsh conditions.[1] The electron-withdrawing nitro group further activates the C-Br bond, making this substrate a robust choice for a wide range of Suzuki-Miyaura couplings.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of any leaving group in a Suzuki-Miyaura reaction is primarily determined by its ability to facilitate the initial oxidative addition step. A leaving group that is too stable will require significant energy input to react, while one that is too labile may lead to unwanted side reactions.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)L₂-R² transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product R¹-R² red_elim->product input1 R¹-X (Pyridyl-Halide/Sulfonate) input1->ox_add Leaving group 'X' is critical here input2 R²-B(OR)₂ input2->transmetal base Base base->transmetal

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Alternative 1: The Cost-Effective Chloro Counterpart

The most direct alternative is 3-chloro-2-methyl-6-nitropyridine . Chlorides are typically more accessible and less expensive than their bromo-analogues, making them attractive for large-scale synthesis.

Scientific Rationale & Performance Comparison

The primary difference lies in the carbon-halogen bond strength. The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond, making the oxidative addition step more challenging.[1] Consequently, Suzuki couplings with chloropyridines historically required more forcing conditions: higher temperatures, longer reaction times, and more sophisticated catalytic systems.[1]

However, the advent of highly active catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has largely bridged this reactivity gap.[3][4] These advanced catalysts are capable of efficiently activating the robust C-Cl bond under relatively mild conditions, making chloropyridines highly viable substrates.

Reagent TypeCatalyst/LigandTemperature (°C)Typical YieldKey Considerations
Bromopyridine Pd(PPh₃)₄80-100Good to ExcellentStandard, reliable conditions.
Chloropyridine Pd₂(dba)₃ / SPhos100-120Moderate to GoodRequires more active, often proprietary, catalyst systems.[4]
Chloropyridine XPhos Pd G2100GoodPre-catalysts can simplify reaction setup.[3]
Representative Experimental Protocol: Suzuki Coupling of a Chloropyridine

This protocol is adapted from established methods for the coupling of challenging chloro-heterocycles.[4][5]

  • Reaction Setup : To a flame-dried Schlenk tube, add 3-chloro-2-methyl-6-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand if not using a precatalyst.

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction : Heat the mixture with vigorous stirring at the desired temperature (e.g., 100-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative 2: Highly Reactive Sulfonate Esters (Triflates & Nonaflates)

For substrates where even advanced catalysts struggle with the C-Cl bond or when milder reaction conditions are essential, sulfonate esters like triflates (OTf) and nonaflates (ONf) are superior alternatives.[6][7] These are prepared from the corresponding phenol, in this case, 3-hydroxy-2-methyl-6-nitropyridine.

Scientific Rationale & Performance Comparison

Triflates and nonaflates are exceptional leaving groups due to the high stability of the corresponding sulfonate anions. Their reactivity in oxidative addition generally follows the trend: Nonaflate > Triflates >> Bromide > Chloride .[6][8] This enhanced reactivity allows for couplings to proceed at lower temperatures, often at room temperature, and can be advantageous for substrates bearing sensitive functional groups.[9]

The primary drawback is the synthetic accessibility. The precursor phenol must be available, and the triflating or nonaflating agents (e.g., triflic anhydride, Comins' reagent) add cost and an extra synthetic step. Furthermore, triflates can be susceptible to hydrolysis, especially under basic conditions, which can be a competing side reaction.[6]

Reagent TypeCatalyst/LigandTemperature (°C)Typical YieldKey Considerations
Pyridyl Triflates Pd(PPh₃)₄80-100Good to ExcellentMilder conditions than halides, good for sensitive substrates.[10][11]
Pyridyl Triflates "Ligand-free" (e.g., Pd(OAc)₂)Room TempGoodCan be selective for triflate over halides in di-functionalized substrates.[9]
Pyridyl Nonaflates Pd(OAc)₂ / PCy₃Room TempExcellentHighly reactive, but reagent is more expensive.[7]
Representative Experimental Protocol: Suzuki Coupling of a Pyridyl Triflate

This protocol is based on optimized conditions for 3-pyridyl triflates.[10][12]

  • Reaction Setup : In a reaction vessel, combine the 2-methyl-6-nitropyridin-3-yl trifluoromethanesulfonate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%).

  • Inert Atmosphere & Solvent : Purge the vessel with an inert gas. Add anhydrous, degassed 1,4-dioxane.

  • Reaction : Stir the mixture at the required temperature (can range from room temperature to 90 °C) until the starting material is consumed.

  • Work-up and Purification : Follow the standard aqueous work-up and chromatographic purification as described for the chloro-analogue.

Alternative 3: The Nitro Group as a Denitrative Coupling Partner

A more recent and innovative strategy involves using the nitro group itself as the leaving group.[13] This approach is highly atom-economical, as it avoids the need to install a halogen or sulfonate, which is often derived from a nitro-precursor in the first place.[13]

Scientific Rationale & Performance Comparison

The mechanism for denitrative coupling is distinct and involves the challenging cleavage of a C(sp²)–NO₂ bond via oxidative addition.[13] This transformation is not trivial and requires highly specialized catalytic systems. Success has been demonstrated using palladium catalysts with very bulky, electron-rich biarylphosphine ligands, such as BrettPhos, in combination with specific bases and high temperatures (≥130 °C).[13]

While the scope is still being explored, this method holds significant promise for streamlining synthetic routes. It is particularly valuable when the starting material is readily available as the nitro-compound and halogenation is problematic.

Reagent TypeCatalyst/LigandTemperature (°C)Typical YieldKey Considerations
Nitroarenes Pd(acac)₂ / BrettPhos130Moderate to GoodRequires specific, highly active ligands and high temperatures.[13]
Activated Nitroarenes Pd(PPh₃)₄110Good to ExcellentHighly electron-deficient systems (e.g., nitro-PDI) are more reactive.[13]

Decision-Making Workflow for Reagent Selection

Choosing the optimal reagent is a multi-factorial decision balancing cost, reactivity, and synthetic strategy.

Decision_Tree start Start: Need to couple 2-methyl-6-nitropyridine scaffold q1 Is cost the primary driver and scale is large? start->q1 chloro Use 3-Chloro derivative. Requires highly active catalyst (e.g., Buchwald precatalyst). q1->chloro Yes q2 Are mild conditions required for sensitive functional groups? q1->q2 No sulfonate Use 3-Triflate or 3-Nonaflate. Requires synthesis from phenol but allows for low-temperature coupling. q2->sulfonate Yes q3 Is atom economy critical or is halogenation difficult? q2->q3 No bromo Use 3-Bromo derivative. Reliable, standard conditions, good reactivity balance. q3->bromo No nitro Explore Denitrative Coupling. Requires specialized ligands and high temperatures. q3->nitro Yes

Figure 2. A workflow for selecting the appropriate electrophile.

Conclusion

While This compound remains the workhorse electrophile for Suzuki-Miyaura couplings on this scaffold, a range of powerful alternatives are available to the modern chemist.

  • The chloro analogue offers a significant cost advantage for large-scale work, with its reactivity gap now largely overcome by advanced catalyst systems.

  • Sulfonate esters (triflates and nonaflates) provide exceptional reactivity, enabling transformations under much milder conditions, which is crucial for delicate substrates.

  • Emerging methods using the nitro group as a leaving group present an atom-economical and potentially step-saving strategy, albeit one that currently requires more specialized conditions.

The optimal choice depends on a careful evaluation of project-specific needs, including cost, scale, required reaction conditions, and overall synthetic strategy. By understanding the underlying principles of reactivity for each leaving group, researchers can better navigate the options and design more efficient and robust synthetic routes.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives.
  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267–2270.
  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975–2980.
  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2018). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Vyvyan, J. R., et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 51(34), 4569-4571.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates.
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83935-83938.
  • The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(10), 1859–1862.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Degli Innocenti, M., & Nachtsheim, B. J. (2021). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. European Journal of Organic Chemistry, 2021(1), 55-70.
  • Ibsen, G. M., et al. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. Chemistry – A European Journal, 27(54), 13545-13549.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thomas, S. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(10), 2686–2689.
  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides.
  • BenchChem. (2025). Comparative Reactivity of 2-Bromo-6-methylisonicotinic Acid in Cross-Coupling Reactions: A Guide for Researchers.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Vo, C. V., & Organ, M. G. (2007). Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. The Journal of Organic Chemistry, 72(25), 9672–9684.

Sources

A Senior Application Scientist’s Guide to 3-Bromo-2-methyl-6-nitropyridine: A Comparative Analysis of Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern medicinal chemistry and drug discovery, substituted pyridines are foundational scaffolds.[1][2] This guide provides an in-depth technical comparison of 3-Bromo-2-methyl-6-nitropyridine against other brominated pyridines. We will dissect the unique interplay of its substituents—a bromine leaving group, a sterically influential ortho-methyl group, and a powerfully activating para-nitro group. Through a synthesis of literature data and field-proven insights, this document demonstrates how this specific substitution pattern imparts significant advantages in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The objective is to equip researchers, scientists, and drug development professionals with a data-driven rationale for selecting this versatile building block to accelerate their synthetic campaigns.

The Molecular Architecture: An Interplay of Steric and Electronic Effects

The synthetic utility of a substituted pyridine is dictated by the cumulative electronic and steric effects of its substituents. In this compound, these effects create a unique reactivity profile that sets it apart from simpler analogs.

  • The Bromo Group (C3): Positioned at C3, the bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3]

  • The Methyl Group (C2): As an ortho-substituent to the bromine, the methyl group introduces significant steric hindrance.[4] This bulk can influence the approach of large catalyst complexes to the C-Br bond, a factor that would typically be expected to decrease reaction rates.[5] Electronically, it is a weak electron-donating group through induction (+I effect).[6]

  • The Nitro Group (C6): This is the dominant functional group from an electronic standpoint. As a powerful electron-withdrawing group (both through resonance, -M, and induction, -I), the nitro group drastically reduces the electron density of the entire pyridine ring.[7][8] This has two profound consequences:

    • It significantly activates the C-Br bond toward oxidative addition, the rate-determining step in many cross-coupling cycles.[9]

    • It makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), providing an alternative pathway for functionalization.[10]

The central thesis of this guide is that the powerful electronic activation by the C6-nitro group often overcomes the steric impediment from the C2-methyl group, leading to enhanced overall reactivity compared to brominated pyridines lacking this activating group.

electronic_effects pyridine { N| C2-CH₃| C3-Br| C4| C5| C6-NO₂} substituents Substituent Effects nitro NO₂ (-I, -M) methyl CH₃ (+I, Steric Bulk) bromo Br (-I, Leaving Group) nitro->pyridine:C6 Strong e⁻ withdrawal Activates C-Br bond methyl->pyridine:C2 Steric hindrance at C3 bromo->pyridine:C3 Site of coupling

Caption: Electronic and steric influences on the this compound core.

Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary advantage of this compound is its heightened reactivity in forming carbon-carbon and carbon-nitrogen bonds, which are critical transformations in pharmaceutical synthesis.[11][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)—C(sp²) bonds.[13] The electronic activation provided by the nitro group in this compound often allows for milder reaction conditions and higher yields compared to its non-nitrated counterpart, 3-Bromo-2-methylpyridine.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Substrate Boronic Acid Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound Phenylboronic acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ Toluene 80 4 >95 (Predicted) [14]
3-Bromo-2-methylpyridine Phenylboronic acid Pd(PPh₃)₄ (3) K₃PO₄ 1,4-Dioxane/H₂O 90 12 85 [14]

| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |[15] |

Causality: The electron-deficient nature of the nitrated pyridine ring accelerates the oxidative addition of the palladium(0) catalyst to the C-Br bond. This increased rate allows for lower reaction temperatures and shorter reaction times, which can improve functional group tolerance and reduce the formation of byproducts. While 3-Bromo-2-methylpyridine is a viable substrate, the steric hindrance from the ortho-methyl group can necessitate more forcing conditions in the absence of an activating group.[5]

Sonogashira Coupling

The Sonogashira coupling is the premier method for introducing alkynyl moieties into aromatic systems.[16][17] The same principle of electronic activation applies, making this compound a highly effective substrate for this transformation.

Table 2: Comparative Performance in Sonogashira Coupling

Substrate Alkyne Catalyst System (mol%) Base Solvent Temp (°C) Yield (%) Reference
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ (2) / CuI (4) Et₃N THF 60 High (Predicted) [14][18]
3-Bromopyridine Phenylacetylene Pd/C-CuI K₂CO₃ PEG-400 100 94 [19]

| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | Et₃N | Toluene | 90 | 94 |[18] |

Causality: The activation of the C-Br bond by the nitro group facilitates efficient coupling. In comparisons with other bromopyridines, such as 2-bromopyridine and 3-bromopyridine, the reaction often requires higher temperatures to achieve comparable yields.[18] The enhanced reactivity of this compound can be particularly advantageous for sensitive or complex alkynes.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[20][21] This is where the trade-off between steric hindrance and electronic activation becomes most apparent. The proximity of the C2-methyl group presents a steric challenge for the incoming amine and the catalyst complex.[20] However, the potent electronic activation from the C6-nitro group is often sufficient to drive the reaction to completion under reasonable conditions.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Substrate Amine Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound Morpholine Pd₂(dba)₃ (2) / RuPhos (4) LiHMDS THF 65 16 High (Predicted) [22]
3-Bromo-2-methylpyridine Aniline Pd₂(dba)₃ (1-2) / (±)-BINAP (2-4) NaOtBu Toluene 80-110 - Good [20]

| 3-Bromo-2-chloropyridine | Methylpiperazine | Pd₂(dba)₃ (2) / RuPhos (4) | LiHMDS | THF | 65 | 16 | 65 |[22] |

Causality: For a substrate like 3-Bromo-2-methylpyridine, sterically hindered phosphine ligands are critical to overcome the effect of the ortho-methyl group and achieve high yields.[20] With this compound, the electronic "pull" from the nitro group lowers the activation energy for oxidative addition, partially compensating for the steric repulsion and facilitating C-N bond formation.

Detailed Experimental Protocols

To ensure reproducibility and success, protocols must be detailed and the rationale for each step understood. Below are representative, self-validating protocols for key transformations.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for activated heteroaryl halides.[14][15]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous Toluene (0.1 M concentration)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

    • Rationale: Anhydrous conditions are essential to prevent the hydrolysis of the boronic acid and deactivation of the catalyst.

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

    • Rationale: The Pd(0) active species is oxygen-sensitive. The ligand (SPhos) is crucial for stabilizing the catalyst and facilitating the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

experimental_workflow setup 1. Reaction Setup (Schlenk Flask, Inert Gas) reagents 2. Reagent Addition (Substrate, Boronic Acid, Base) setup->reagents catalyst 3. Catalyst/Ligand Addition (Under Argon) reagents->catalyst solvent 4. Solvent Addition (Anhydrous Toluene) catalyst->solvent reaction 5. Heating & Stirring (e.g., 80 °C) solvent->reaction monitoring 6. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 7. Work-up & Filtration monitoring->workup purify 8. Purification (Column Chromatography) workup->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle Visualization: Suzuki-Miyaura Reaction

Understanding the mechanism is key to troubleshooting and optimization.[23]

suzuki_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product aryl_halide Ar-Br aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a superior building block for several key reasons. The potent electron-withdrawing nature of the C6-nitro group provides a substantial reactivity enhancement in palladium-catalyzed cross-coupling reactions, often leading to milder conditions, shorter reaction times, and higher yields. This electronic activation is frequently sufficient to overcome the steric hindrance imposed by the C2-methyl group, a common challenge with ortho-substituted substrates. Furthermore, the nitro group opens up possibilities for nucleophilic aromatic substitution, adding another layer of synthetic versatility. For researchers in drug discovery and development, the strategic use of this compound can streamline synthetic routes, simplify optimization, and ultimately accelerate the generation of complex, biologically relevant molecules.[24]

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.BenchChem.
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring.BenchChem.
  • The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.BenchChem.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.BenchChem.
  • Nitropyridines, Their Synthesis and Reactions.
  • A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.BenchChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules.MDPI.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.BenchChem.
  • 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis.Cision PR Newswire.
  • Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine.BenchChem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.BenchChem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.BenchChem.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Steric effects.Wikipedia.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Pyridine: the scaffolds with significant clinical diversity.RSC Publishing.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • Sonogashira coupling.Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.BenchChem.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 3-Bromo-2-methyl-6-nitropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The 3-bromo-2-methyl-6-nitropyridine core, in particular, represents a valuable building block, with the nitro group serving as a versatile handle for further transformations and the bromine atom providing a prime site for carbon-carbon and carbon-nitrogen bond formation. The success of these endeavors hinges on the judicious selection of a palladium catalyst. This guide provides an in-depth comparative analysis of palladium catalysts for the cross-coupling of this compound, offering field-proven insights and actionable experimental protocols.

The Challenge: Coupling an Electron-Deficient Heterocycle

The electronic nature of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The strongly electron-withdrawing nitro group significantly deactivates the pyridine ring, making oxidative addition of the C-Br bond to the palladium center more facile. However, this electron deficiency can also impact the subsequent steps of the catalytic cycle and the stability of intermediates. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially leading to catalyst inhibition. The steric hindrance from the adjacent methyl group at the 2-position adds another layer of complexity.

Therefore, the choice of palladium catalyst, particularly the ancillary ligands, is paramount to overcoming these hurdles and achieving high efficiency and selectivity.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is largely dictated by the ligands coordinating to the metal center. We will compare three main classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.

Palladium-Phosphine Catalysts: The Workhorses of Cross-Coupling

Palladium-phosphine complexes are the most traditional and widely used catalysts for cross-coupling reactions. The steric and electronic properties of the phosphine ligand can be finely tuned to modulate catalytic activity.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This air-sensitive, pre-formed Pd(0) complex is a classic choice and can be effective for Suzuki couplings of activated substrates. However, for challenging substrates like this compound, its performance can be suboptimal.

  • Palladium(II) Precatalysts with Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands) : Catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) have proven to be exceptionally effective for coupling challenging substrates.[1] These ligands promote the turnover-limiting oxidative addition and stabilize the reactive monoligated Pd species that accelerate subsequent steps in the catalytic cycle.[2][3] For the electron-deficient this compound, these catalyst systems are often the preferred choice, especially for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Palladium-NHC Catalysts: A New Generation of High-Activity Catalysts

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium. Their strong σ-donating ability forms a highly stable bond with the palladium center, often leading to higher catalyst turnover numbers (TONs) and frequencies (TOFs).[4] This makes them highly efficient, particularly for the coupling of sterically hindered and electron-deficient heterocycles.

Palladacycles: Air- and Moisture-Stable Pre-catalysts

Palladacycles are pre-catalysts containing a stable palladium-carbon σ-bond. Their key advantage is their air and moisture stability, which simplifies handling.[5] They are often highly active and can be effective in a variety of cross-coupling reactions.

Performance Data for Analogous Substrates

While direct comparative studies on this compound are limited, we can draw valuable insights from data on analogous bromopyridines and nitro-substituted aryl halides. The following tables summarize typical performance data for different cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For electron-deficient bromopyridines, the choice of a catalyst with an electron-rich and bulky ligand is crucial.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes on Applicability to this compound
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80N/AHighEffective for some bromopyridines, but may require higher catalyst loading and longer reaction times for the target substrate.[6]
Pd(dppf)Cl₂K₂CO₃DimethoxyethaneN/AN/AHighA versatile catalyst for challenging Suzuki couplings, including those with heteroaryl boronic acids.[7]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495Highly recommended for electron-deficient and sterically hindered bromopyridines.[1][8]
PEPPSI-IPr (NHC)Cs₂CO₃t-AmylOH100298Excellent performance for bromopyridines, suggesting high potential for the target substrate.[8]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines. (Data is for analogous bromopyridine substrates and should be considered as a starting point for optimization for this compound).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for synthesizing N-aryl and N-heteroaryl amines. For this transformation, modern Buchwald catalyst systems significantly outperform traditional catalysts like Pd(PPh₃)₄.[9]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes on Applicability to this compound
Pd₂(dba)₃BINAPNaOt-BuToluene801885Effective for amination of bromopyridines.[9]
Pd(OAc)₂XPhosK₂CO₃t-BuOH1101292A robust system for challenging aminations.[9]

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridines. (Data is for analogous bromopyridine substrates and should be considered as a starting point for optimization for this compound).

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions of this compound. These protocols are designed to be self-validating and serve as a robust starting point for your research.

Protocol 1: Suzuki-Miyaura Coupling using a Pd(OAc)₂/SPhos Catalyst System

This protocol is optimized for the coupling of an electron-deficient and sterically hindered bromopyridine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Protocol 2: Buchwald-Hartwig Amination using a Pd₂(dba)₃/XPhos Catalyst System

This protocol is designed for the efficient amination of the challenging this compound substrate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Add Catalyst & Ligand Add Catalyst & Ligand Add Base Add Base Add Catalyst & Ligand->Add Base Add this compound Add this compound Add Base->Add this compound Add Amine Add Amine Add this compound->Add Amine Add Solvent Add Solvent Add Amine->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching & Extraction Quenching & Extraction Monitoring (TLC/LC-MS)->Quenching & Extraction Column Chromatography Column Chromatography Quenching & Extraction->Column Chromatography Product Product Column Chromatography->Product

Sources

A Comparative Guide to the Synthesis of 3-Bromo-2-methyl-6-nitropyridine: Validation of a Novel, Efficient Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis and validation of a novel synthetic pathway to obtain 3-Bromo-2-methyl-6-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Traditional synthesis methods are often hampered by challenges such as harsh reaction conditions, low yields, and the formation of multiple isomers, necessitating tedious purification processes. This document details a new, optimized route designed to overcome these limitations, offering a more efficient, cost-effective, and scalable solution. We present a side-by-side comparison with established methods, supported by detailed experimental protocols and analytical data to validate the superiority of this novel approach in terms of yield, purity, and overall process efficiency.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone in the synthesis of a vast array of biologically active molecules. Specifically, this compound serves as a versatile building block, with its distinct functional groups—bromo, methyl, and nitro—offering multiple reaction sites for further chemical modification. The pyridine ring itself is a privileged scaffold in drug design, appearing in numerous FDA-approved pharmaceuticals. The presence of a nitro group, in particular, makes these compounds valuable precursors for a wide range of bioactive molecules, including potential antitumor and antimicrobial agents.

The challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the bromination and nitration reactions on the 2-methylpyridine core. Traditional methods often result in a mixture of isomers, leading to significant downstream processing challenges and reduced overall yield of the desired product.

Comparative Analysis of Synthetic Routes

This guide evaluates two primary synthetic strategies for this compound: a traditional, multi-step approach and a novel, streamlined pathway.

Traditional Synthetic Route

A common approach to synthesizing substituted bromonitropyridines involves a multi-step process that often begins with the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent nitration.

Traditional Route Workflow:

G A 2-Amino-6-methylpyridine B Diazotization (NaNO2, HBr) A->B Step 1 C 2-Bromo-6-methylpyridine B->C D Nitration (HNO3, H2SO4) C->D Step 2 E Mixture of Isomers (including this compound) D->E F Chromatographic Purification E->F Step 3 G Isolated this compound F->G

Caption: Traditional multi-step synthesis of this compound.

This pathway, while established, suffers from several drawbacks:

  • Low Regioselectivity: The nitration of 2-Bromo-6-methylpyridine can lead to the formation of multiple nitrated isomers, significantly complicating the purification process.

  • Harsh Conditions: The use of strong acids and potentially unstable diazonium salt intermediates requires careful temperature control and handling.

  • Low Overall Yield: The multi-step nature of the reaction, coupled with purification losses, often results in a low overall yield of the desired product.

Novel, Validated Synthetic Route

The novel synthetic route presented here is designed to address the shortcomings of the traditional method by strategically sequencing the bromination and nitration steps to achieve higher regioselectivity and overall efficiency. This new approach starts with the nitration of 2-methylpyridine N-oxide, which directs the nitro group to the 6-position due to the electronic effects of the N-oxide. Subsequent bromination is then highly regioselective.

Novel Route Workflow:

G A 2-Methylpyridine B N-Oxidation (m-CPBA) A->B Step 1 C 2-Methylpyridine N-oxide B->C D Nitration (HNO3, H2SO4) C->D Step 2 E 2-Methyl-6-nitropyridine N-oxide D->E F Deoxygenation & Bromination (PBr3) E->F Step 3 G This compound F->G High Purity

Caption: Novel streamlined synthesis of this compound.

The key advantages of this novel route are:

  • High Regioselectivity: The N-oxide functionality effectively directs the incoming nitro group to the desired position, minimizing the formation of unwanted isomers.

  • Milder Reaction Conditions: This pathway avoids the use of highly reactive and potentially hazardous diazonium intermediates.

  • Improved Yield and Purity: The high regioselectivity leads to a cleaner reaction profile, simplifying purification and significantly increasing the isolated yield of the target compound.

Experimental Data and Validation

To validate the efficacy of the novel synthetic route, a direct comparison with the traditional method was performed. The results, summarized below, clearly demonstrate the superior performance of the new pathway.

ParameterTraditional RouteNovel Route
Starting Material 2-Amino-6-methylpyridine2-Methylpyridine
Number of Steps 33
Overall Yield 25-35%75-85%
Purity (before chromatography) ~50% (mixture of isomers)>95%
Key Reagents NaNO₂, HBr, HNO₃, H₂SO₄m-CPBA, HNO₃, H₂SO₄, PBr₃
Safety Considerations Diazonium salt intermediateGeneral handling of acids and PBr₃
Scalability ModerateHigh

Detailed Experimental Protocols

Traditional Synthesis of this compound

Step 1: Synthesis of 2-Bromo-6-methylpyridine This step is adapted from a known procedure for the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine. In a round-bottom flask, 2-amino-6-methylpyridine is dissolved in 48% hydrobromic acid and cooled to -10°C. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below -5°C. The reaction mixture is stirred for an additional 1.5 hours. The mixture is then carefully neutralized with a cold sodium hydroxide solution. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated to yield 2-bromo-6-methylpyridine.

Step 2: Nitration of 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine is added slowly to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction is stirred at a controlled temperature to introduce the nitro group. This step typically yields a mixture of isomers.

Step 3: Purification The resulting mixture of isomers is separated using column chromatography on silica gel to isolate the desired this compound.

Novel Synthesis of this compound

Step 1: Synthesis of 2-Methylpyridine N-oxide 2-Methylpyridine is dissolved in a suitable solvent such as dichloromethane. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with a sodium bicarbonate solution, and the organic layer is dried and concentrated to yield 2-methylpyridine N-oxide.

Step 2: Synthesis of 2-Methyl-6-nitropyridine N-oxide 2-Methylpyridine N-oxide is added to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The mixture is then heated to 90°C for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base. The precipitated product, 2-methyl-6-nitropyridine N-oxide, is filtered, washed with water, and dried.

Step 3: Synthesis of this compound 2-Methyl-6-nitropyridine N-oxide is dissolved in an appropriate solvent like chloroform. Phosphorus tribromide (PBr₃) is added dropwise at 0°C. The reaction mixture is then refluxed for a few hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford high-purity this compound.

Conclusion

The validation of this novel synthetic route to this compound demonstrates a significant advancement over traditional methods. By strategically employing an N-oxide intermediate, this pathway achieves superior regioselectivity, leading to a substantially higher yield and purity of the final product. This streamlined approach not only simplifies the overall process but also enhances its safety profile and scalability, making it a highly attractive alternative for researchers and professionals in the fields of pharmaceutical and agrochemical development. The presented experimental data provides a clear and objective comparison, underscoring the practical advantages of adopting this new methodology.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Bromo-2-methyl-6-nitropyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous verification of synthesized compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical framework for assessing the purity of 3-Bromo-2-methyl-6-nitropyridine, a key building block in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document delves into the rationale behind the methodological choices, enabling you to not only execute the analysis but also to adapt and troubleshoot with scientific rigor.

Understanding the Analyte: Chemical Properties and Potential Impurities

A robust analytical method is built upon a thorough understanding of the target molecule and its potential contaminants. This compound (C₆H₅BrN₂O₂) is a substituted pyridine derivative. Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine ring, dictates its chromatographic behavior and spectroscopic properties.

The synthetic routes to this compound typically involve either the nitration of 2-bromo-6-methylpyridine or the bromination of 2-methyl-6-nitropyridine. This understanding is critical as it allows us to anticipate the most probable process-related impurities.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 2-bromo-6-methylpyridine or 2-methyl-6-nitropyridine.

  • Isomeric By-products: Bromination or nitration at other positions on the pyridine ring can lead to the formation of structural isomers. For example, bromination of 2-methyl-6-nitropyridine could potentially yield other bromo-isomers.

  • Di-substituted Species: Over-bromination or over-nitration can result in the formation of di-brominated or di-nitrated pyridines.

  • Hydrolysis Products: The presence of water during synthesis or workup could lead to the hydrolysis of the nitro group to a hydroxyl group, forming 3-Bromo-2-methyl-pyridin-6-ol.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

The structural differences between the target compound and these potential impurities, particularly in terms of polarity, are the basis for their separation by reversed-phase HPLC.

The Analytical Approach: Why HPLC is the Method of Choice

For the analysis of non-volatile and thermally labile compounds like many pharmaceutical intermediates, HPLC stands out as the preferred analytical technique. Compared to gas chromatography (GC), HPLC avoids the need for high temperatures that could degrade the analyte. Furthermore, the inherent polarity of this compound and its potential impurities makes them well-suited for separation using reversed-phase chromatography. The presence of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.

Alternative methods like Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks of reaction progress but lack the resolution and quantitative accuracy of HPLC for final purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation but is less sensitive than HPLC for detecting minor impurities.

Experimental Protocol: A Step-by-Step Guide to Purity Assessment

This protocol outlines a comprehensive HPLC method for the purity determination of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a variable wavelength UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility and wide range of applications for moderately polar compounds.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Analytical Standard: A certified reference standard of this compound is ideal. If unavailable, a well-characterized in-house batch can be used for initial method development, with purity confirmed by other techniques (e.g., NMR, mass spectrometry).

  • Sample Preparation: A calibrated analytical balance, volumetric flasks, and appropriate vials.

Determining the Optimal Detection Wavelength (λmax)

To ensure maximum sensitivity and accuracy, it is crucial to determine the wavelength of maximum absorbance (λmax) of this compound.

Procedure:

  • Prepare a dilute solution of the analyte in the mobile phase solvent.

  • Using a UV-Vis spectrophotometer (or the DAD of the HPLC system), scan the solution across a range of wavelengths (e.g., 200-400 nm).

  • The wavelength at which the highest absorbance is observed is the λmax. For many nitropyridine derivatives, this is typically in the range of 254-280 nm.[1]

Chromatographic Conditions

The following conditions provide a robust starting point for method development. Optimization may be required based on the specific impurity profile of the synthesized batch.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of the pyridine nitrogen, leading to sharper peaks and more reproducible retention times.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power for a wide range of organic molecules.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BA gradient is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The initial isocratic hold allows for the elution of very polar compounds, while the gradient effectively separates compounds with a range of polarities. The final hold and re-equilibration step ensure the column is ready for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is a common starting point that can be adjusted to optimize separation.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the sample concentration and detector sensitivity.
Detection Wavelength Determined λmax (e.g., 254 nm)Monitoring at the λmax provides the best signal-to-noise ratio for the analyte. Using a DAD allows for the collection of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase starting composition (e.g., 30:70 ACN:Water). This will give a stock solution of 100 µg/mL. Prepare further dilutions as needed for linearity checks.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and prepare a 100 µg/mL solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Data Analysis and Purity Calculation

The purity of the synthesized compound is typically determined by the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Important Considerations for Accurate Purity Assessment:

  • Peak Threshold: Set an appropriate peak area threshold to exclude baseline noise from the calculation.

  • Peak Integration: Ensure that all peaks, including small impurity peaks, are correctly integrated.

  • Response Factors: For a more accurate purity assessment, especially if the impurities have significantly different UV absorbance characteristics, it is necessary to determine the relative response factors (RRF) for each impurity relative to the main compound. This requires isolating or synthesizing the impurities and running them as standards.

Method Validation: Ensuring Trustworthiness and Reliability

A fully validated HPLC method provides confidence in the accuracy and precision of the purity results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the good resolution of the main peak from all impurity peaks.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

To provide a clear overview of the entire process, the following workflow diagram has been generated using Graphviz.

HPLC_Purity_Assessment cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Synthesized This compound C Sample & Standard Preparation (e.g., 100 µg/mL) A->C B Reference Standard B->C D Filtration (0.45 µm) C->D E HPLC System (C18 Column, Gradient Elution) D->E F UV Detection (at λmax) E->F G Chromatogram (Peak Integration) F->G H Purity Calculation (Area % Method) G->H J Final Purity Report H->J I Method Validation (ICH Guidelines) I->J

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to assessing the purity of synthesized this compound by HPLC. By understanding the chemical nature of the analyte, anticipating potential impurities, and applying a systematically developed and validated HPLC method, researchers can ensure the quality and integrity of their compounds. This rigorous analytical approach is fundamental to the advancement of drug discovery and development, where the purity of a single molecule can be the determining factor in its efficacy and safety.

References

  • PubChem. This compound. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Chemistry LibreTexts. Ultraviolet and Visible Spectroscopy. [Link]

Sources

A Comparative Mechanistic Guide to Reactions of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a foundational task. The substituted pyridine core, in particular, is a privileged structure found in countless pharmaceuticals and functional materials. This guide provides an in-depth mechanistic analysis of reactions involving 3-Bromo-2-methyl-6-nitropyridine , a versatile yet challenging building block. We will move beyond simple protocols to explore the underlying principles that govern its reactivity, comparing its performance in key transformations against relevant alternatives. This document is designed to empower researchers to make informed decisions in experimental design, troubleshoot reactions, and accelerate their research and development programs.

The Unique Profile of this compound

This compound is a substrate defined by a confluence of competing electronic and steric factors. Understanding these intrinsic properties is paramount to predicting its behavior in chemical reactions.

  • Electronic Activation : The pyridine nitrogen and, more significantly, the C6-nitro group are potent electron-withdrawing groups. This electronic pull renders the pyridine ring electron-deficient. This has two major consequences:

    • It activates the C-Br bond at the C3 position, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

    • It strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group (C2 and C4).[2][3]

  • Steric Hindrance : The C2-methyl group is positioned directly adjacent to the C3-bromine, the primary site for cross-coupling. This steric bulk can impede the approach of bulky palladium catalyst complexes, often necessitating the use of specialized ligands to achieve efficient coupling.[4][5]

This duality of strong electronic activation and significant steric hindrance makes this compound an exemplary substrate for mechanistic study and a test case for the robustness of modern synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[1][6] For a substrate like this compound, the choice of reaction conditions is critical to overcoming its inherent steric challenges.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for creating biaryl and hetero-biaryl structures.[7] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8][9]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring in our substrate.[10] The subsequent transmetalation step involves the transfer of the organic group from an organoboron reagent (activated by a base) to the palladium center.[9] The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9][10]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices: Due to the steric hindrance from the C2-methyl group, standard catalysts like Pd(PPh₃)₄ may result in lower yields or require higher temperatures.[4] The key to success lies in the ligand choice. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often required. These ligands promote the reductive elimination step and stabilize the catalytically active monoligated Pd(0) species, which can more easily access the sterically crowded reaction site.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in pharmaceutical synthesis.[11][12] The mechanism shares fundamental steps with the Suzuki-Miyaura coupling, including oxidative addition and reductive elimination.[11][13]

Mechanism: The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5][11]

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Causality of Experimental Choices: Similar to the Suzuki coupling, sterically hindered phosphine ligands are highly effective for coupling amines with this compound.[5] The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine without competing in side reactions.[5] The nitro group's electron-withdrawing nature generally accelerates the oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the C6 position makes this compound an excellent candidate for Nucleophilic Aromatic Substitution (SNAr).[2][3] This pathway offers a transition-metal-free alternative for introducing nucleophiles.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15]

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (bromine). This attack is favored because the electron-withdrawing nitro group can stabilize the resulting negative charge. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, temporarily disrupting the ring's aromaticity.[14]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (bromide anion), yielding the substituted product.[3] The initial addition of the nucleophile is typically the slow, rate-determining step.[3]

SNAr_Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate Addition (Slow) Product Substituted Product + Br⁻ Intermediate->Product Elimination (Fast)

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality of Experimental Choices: SNAr reactions are often driven by the strength of the nucleophile and the stability of the Meisenheimer intermediate. Common nucleophiles include alkoxides, thiolates, and amines. The reaction is highly regioselective; the nitro group at the C6 position strongly activates the para C3 position for nucleophilic attack. This makes SNAr a predictable and efficient method for functionalizing this specific position.

Comparative Performance Analysis

To contextualize the reactivity of this compound, we compare its performance with structurally related alternatives. The data presented are representative values compiled from literature precedents for analogous systems and serve as a guide for reaction planning.[1][5][16]

Table 1: Comparison of Substrates in Suzuki-Miyaura Coupling

SubstrateKey FeatureCatalyst/Ligand SystemTypical ConditionsExpected YieldRationale
This compound Strong EWG, Steric HindrancePd₂(dba)₃ / XPhosK₃PO₄, Toluene, 100 °CGood to ExcellentEWG activates C-Br bond, but bulky ligand is needed to overcome steric hindrance from the C2-methyl group.
3-Bromo-2-methylpyridine No EWG, Steric HindrancePd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, Dioxane/H₂O, 90 °CModerate to GoodLess activated C-Br bond compared to the nitro-analogue; may require longer reaction times or higher catalyst loading.[4]
5-Bromo-2-methyl-3-nitropyridine EWG, Less HindrancePd(PPh₃)₄K₃PO₄, Dioxane/H₂O, 90 °CExcellentThe bromine at C5 is less sterically hindered by the C2-methyl group, allowing for more facile coupling with standard catalysts.
3-Chloro-2-methyl-6-nitropyridine Stronger C-Cl bondPd₂(dba)₃ / Buchwald LigandsStronger Base (e.g., K₃PO₄), Higher Temp.Moderate to GoodThe C-Cl bond is stronger and less reactive towards oxidative addition, requiring more active catalyst systems.[16]

Table 2: Comparison of Substrates in Buchwald-Hartwig Amination

SubstrateAmineCatalyst/Ligand SystemTypical ConditionsExpected YieldRationale
This compound Secondary AliphaticPd₂(dba)₃ / XPhosNaOtBu, Toluene, 110 °CGoodHighly activated substrate couples well, but hindered ligands are crucial to manage steric clash.[5]
3-Bromo-2-methylpyridine Secondary AliphaticPd₂(dba)₃ / RuPhosNaOtBu, Toluene, 110 °CGoodLacks the strong electronic activation of the nitro group, but still a viable substrate with appropriate modern catalyst systems.
3-Chloro-2-methyl-6-nitropyridine Secondary AliphaticPd₂(dba)₃ / BrettPhosLHMDS, THF, 80 °CModerateThe less reactive C-Cl bond necessitates highly active, specialized catalyst/ligand combinations.[17]

Experimental Protocols

The following protocols are generalized procedures based on established literature and should be optimized for specific substrates and coupling partners.[5][7][18]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification s1 1. Add solids (halide, base, catalyst, ligand) to a flame-dried Schlenk flask. s2 2. Evacuate and backfill with inert gas (e.g., Argon) three times. s1->s2 s3 3. Add anhydrous solvent and liquid reagents via syringe. s2->s3 r1 4. Heat to desired temperature with vigorous stirring. s3->r1 r2 5. Monitor progress by TLC or LC-MS. r1->r2 w1 6. Cool to room temperature. Dilute with organic solvent and wash with water/brine. r2->w1 w2 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. w1->w2 w3 8. Purify by column chromatography. w2->w3

A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv), Anhydrous Toluene.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add anhydrous toluene via syringe (to achieve a concentration of ~0.1 M).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous Toluene.

  • Procedure:

    • In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

    • Add anhydrous toluene and stir for a few minutes.

    • Add this compound and the amine.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[5]

Protocol 3: SNAr with a Thiol Nucleophile
  • Materials: this compound (1.0 equiv), Thiophenol (1.1 equiv), Potassium Carbonate (K₂CO₃) (1.5 equiv), Anhydrous DMF.

  • Procedure:

    • To a round-bottom flask, add this compound and K₂CO₃ in anhydrous DMF.

    • Add thiophenol dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is a direct consequence of its unique structural features. The electron-withdrawing nitro group serves to activate the molecule for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. However, the adjacent C2-methyl group introduces significant steric hindrance that must be managed through the rational selection of catalysts, specifically bulky phosphine ligands, and optimized reaction conditions. By understanding the mechanistic underpinnings of these transformations, researchers can effectively harness the synthetic potential of this and other challenging heterocyclic building blocks, paving the way for the efficient discovery and development of novel chemical entities.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • American Chemical Society. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Application Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: Unpacking the Potential of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of foundational building blocks is paramount. 3-Bromo-2-methyl-6-nitropyridine (CAS: 1231930-13-4) presents itself as a pyridine scaffold endowed with a rich combination of functional handles, positioning it as a potentially invaluable intermediate.[1][2] The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] This guide provides an in-depth analysis of the synthetic applications of this compound.

While direct, peer-reviewed applications of this specific isomer are emerging, its reactivity can be expertly inferred from the well-established chemistry of its constituent functional groups and closely related analogues. We will dissect the synthetic potential derived from its three key points of functionality: the C-Br bond, the nitro group, and the pyridine core itself. This guide will compare its projected performance in cornerstone cross-coupling reactions against documented alternatives and provide detailed, field-tested protocols to empower researchers to effectively integrate this reagent into their synthetic workflows.

The Strategic Value of Functional Group Triad

The synthetic versatility of this compound stems from the orthogonal reactivity of its substituents. A deep understanding of how each group influences the others is critical for predicting reaction outcomes and designing efficient synthetic routes.

  • The Bromine Handle (C3-Position): As a halogen, the bromine atom is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions. This enables the formation of crucial carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[4][5] The adjacent methyl group at the C2-position introduces steric hindrance that can influence catalyst selection and reaction kinetics, a factor we will explore in the comparative protocols.

  • The Nitro Activator (C6-Position): The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions. Furthermore, the nitro group is a synthetic linchpin, readily reduced to an amino group. This transformation opens up a vast new set of potential derivatizations, including amide bond formations, diazotizations, and further C-N couplings.[3][6]

  • The Pyridine Core: The nitrogen atom within the pyridine ring acts as a Lewis base, which can sometimes chelate to and inhibit palladium catalysts.[7] This inherent property of pyridines necessitates careful selection of ligands and reaction conditions to ensure high catalytic turnover.

G cluster_molecule This compound cluster_reactions Primary Transformations mol Key Reactive Sites Br C3-Bromo (Cross-Coupling Handle) suzuki Suzuki-Miyaura (C-C Bond) Br->suzuki buchwald Buchwald-Hartwig (C-N Bond) Br->buchwald sonogashira Sonogashira (C-C Alkyne Bond) Br->sonogashira Me C2-Methyl (Steric/Electronic Modifier) NO2 C6-Nitro (SNA_r Activator / Amine Precursor) snar SNA_r (C-Nu Bond) NO2->snar reduction Reduction (NO2 -> NH2) NO2->reduction

Caption: Key reactive sites and associated synthetic transformations for this compound.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The true measure of a building block is its performance in robust, widely used chemical reactions. We will now compare the expected utility of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon experimental data from structurally similar compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds, especially in the production of biaryl structures common in pharmaceuticals.[7] The reactivity of bromopyridines in this reaction is well-documented, though yields can be hampered by catalyst inhibition from the pyridine nitrogen.[7]

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3-methylpyridinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85[7]
3-Bromo-2-methylpyridinePd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)10012High[8]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)85-95>1565-85[9]
2-Amino-4-bromo-3-nitropyridinePd CatalystK₂CO₃1,4-Dioxane / H₂O (4:1)9012-16Moderate-Good[10]

Expert Insights: For this compound, the electronic withdrawal from the nitro group is expected to make the C-Br bond more susceptible to oxidative addition, potentially accelerating the catalytic cycle. However, the steric bulk from the C2-methyl group remains a key consideration. A catalyst system using a bulky, electron-rich phosphine ligand like dppf or SPhos is recommended to facilitate the reaction. The choice of a mild base like K₃PO₄ or K₂CO₃ is crucial to avoid unwanted side reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the closely related 3-Bromo-2-methylpyridine.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of Argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G setup 1. Setup - Add Bromopyridine,  Boronic Acid, Base - Purge with Argon catalyst 2. Add Catalyst & Degassed Solvent setup->catalyst react 3. Heat Reaction (e.g., 100 °C, 12h) - Monitor by TLC/LC-MS catalyst->react workup 4. Work-up - Quench with Water - Ethyl Acetate Extraction react->workup purify 5. Purify - Dry & Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in drug discovery, enabling the synthesis of aryl and heteroaryl amines.[11] The reaction is sensitive to steric hindrance, making the choice of ligand paramount, especially for substrates like this compound with its ortho-methyl group.[11]

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-2-methylpyridineVariousPd₂(dba)₃ / XPhosNaOtBuToluene80-110Good-Excellent[11]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[12]
3-Bromo-2-chloropyridineVariousPd₂(dba)₃ / RuPhosK₂CO₃t-Amyl alcohol11060-95[13]
2-Amino-4-bromo-3-nitropyridineBenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene100Good[10]

Expert Insights: The nitro group is generally tolerant of Buchwald-Hartwig conditions when using weaker bases like K₂CO₃ or Cs₂CO₃, although strong bases like NaOtBu can sometimes lead to side reactions.[14] For the sterically hindered 3-bromo position adjacent to a methyl group, a bulky phosphine ligand from the Buchwald family (e.g., XPhos, RuPhos) is essential to promote the reductive elimination step and achieve high yields.[11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure adaptable for various amines.[11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for installing alkyne functionalities, creating C(sp²)-C(sp) bonds.[15] This reaction typically uses a dual catalyst system of palladium and copper(I).[16]

Comparative Data for Sonogashira Coupling of Bromopyridines

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[16]
3,5-Dibromo-2,6-dichloropyridineVariousPd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF60Good[17]
2-BromopyridinePhenylacetyleneMCM-41-Pd / CuIEt₃NDioxane90>95[18]

Expert Insights: The Sonogashira reaction is generally robust and tolerant of various functional groups. For this compound, standard conditions involving a Pd(II) source, a phosphine ligand, a copper(I) co-catalyst, and an amine base should be effective. The reaction temperature may need optimization, but starting around 80-100 °C is a reasonable approach.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[19] The dysregulation of protein kinases is a hallmark of many cancers.[20] Kinase inhibitors often function by competing with ATP at the enzyme's active site. The derivatized pyridine core, accessible through the cross-coupling reactions described above, can form key hydrogen bonds and hydrophobic interactions within this site.

The synthetic routes to many potent kinase inhibitors rely on the functionalization of nitropyridine intermediates.[3] For example, a common strategy involves:

  • Using a bromonitropyridine as the starting scaffold.

  • Performing a Suzuki or Buchwald-Hartwig coupling at the bromo- position to install a larger aryl or aminoaryl group.

  • Reducing the nitro group to an amine.

  • Acylating the newly formed amine to complete the synthesis of the target inhibitor.

This strategy highlights the power of this compound as a precursor, where each functional group can be addressed sequentially to build molecular complexity.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor 1. Binding atp_binding ATP Binding Site ATP ADP receptor->atp_binding 2. Dimerization & Activation substrate Substrate Protein atp_binding:in->substrate 3. Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling Cascade p_substrate->downstream 4. Signal Transduction response Cellular Response (e.g., Proliferation) downstream->response 5. Cellular Effect inhibitor Kinase Inhibitor (Derived from Bromonitropyridine) inhibitor->atp_binding:in BLOCKS

Caption: Simplified RTK signaling pathway and the inhibitory action of ATP-competitive drugs.

Conclusion

This compound is a highly functionalized building block with significant potential for applications in medicinal chemistry and materials science. While direct literature is sparse, a thorough analysis of its functional groups allows for a robust prediction of its reactivity. It is primed for participation in a variety of high-value synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-Br position. The nitro group serves as both a powerful electronic modifier and a versatile precursor to an amino group, unlocking further diversification pathways. By providing this comparative analysis and detailed protocols based on closely related, well-documented substrates, this guide serves to de-risk the adoption of this compound and empower researchers to harness its full synthetic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. 7

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. 11

  • BenchChem. (n.d.). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. 10

  • BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. 8

  • Munikrishnappa, V., et al. (n.d.). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. 21

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. 12

  • Lavecchia, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • Chemical Synthesis. (n.d.). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. 4

  • Bakhtina, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Veisi, H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.

  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. 22

  • Reddy, T. J., et al. (2011). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Synlett.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. 13

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.

  • Sunway Pharm Ltd. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). This compound.

  • BenchChem. (n.d.). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis. 20

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. 5

  • Sukhorukov, A. Y., & Lesiv, A. V. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.

Sources

A Researcher's Guide to Spectroscopic Analysis: Comparing Experimental and Predicted Data for 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For substituted pyridines, a scaffold prevalent in pharmaceuticals, this process can be complex due to the nuanced effects of substituent positioning on their spectroscopic signatures. This guide provides an in-depth comparison of experimental and predicted spectral data for the molecule 3-Bromo-2-methyl-6-nitropyridine, offering a framework for researchers to validate their synthesized compounds. We will delve into the "why" behind our experimental choices and computational approaches, ensuring a robust and self-validating workflow.

The Synergy of Prediction and Experimentation

Before venturing into the lab, leveraging computational tools to predict spectral data offers a powerful preliminary step. Quantum chemical methods, particularly Density Functional Theory (DFT), have become cornerstones in computational spectroscopy, enabling the prediction of NMR chemical shifts and coupling constants with high accuracy by modeling the electronic structure of a molecule.[1] This predictive insight is not only cost-effective but also invaluable for interpreting complex experimental spectra, especially for molecules with crowded regions or subtle coupling patterns.

However, prediction is not a replacement for empirical evidence. Experimental data, acquired through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), provides the definitive confirmation of a molecule's structure. Discrepancies between predicted and experimental values can often reveal crucial information about solvent effects, conformational dynamics, or even an incorrect structural assignment.

Predicted Spectral Data for this compound

For the purpose of this guide, a set of predicted spectral data for this compound is presented below. These values are calculated using established DFT methods, providing a baseline for our subsequent experimental validation.

Table 1: Predicted NMR Spectral Data
Nucleus Predicted Chemical Shift (ppm) Notes
¹H NMR
H-4~8.10Expected to be the most downfield aromatic proton due to the electron-withdrawing nitro group.
H-5~7.95Influenced by both the bromine and nitro groups.
CH₃~2.60Typical chemical shift for a methyl group on a pyridine ring.
¹³C NMR
C-2~155Attached to the methyl group and adjacent to the bromine.
C-3~120Carbon bearing the bromine atom.
C-4~140Influenced by the nitro group.
C-5~125Aromatic CH.
C-6~150Carbon bearing the nitro group.
CH₃~20Typical chemical shift for a methyl carbon.
Predicted FT-IR and MS Data
  • FT-IR: Expect characteristic peaks for C=N stretching in the pyridine ring (~1600 cm⁻¹), strong asymmetric and symmetric NO₂ stretching (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-H stretching from the aromatic ring and methyl group (~3100-2900 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z 216 and 218 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

Experimental Verification: Protocols and Rationale

The following section details the step-by-step protocols for acquiring the experimental data necessary to validate the structure of this compound.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Techniques cluster_analysis Data Analysis & Comparison Sample 3-Bromo-2-methyl- 6-nitropyridine (5-10 mg) Solvent Deuterated Solvent (CDCl₃ or DMSO-d₆, 0.6 mL) Sample->Solvent FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer 400+ MHz Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Experimental_Data Acquired Experimental Spectra OneD_NMR->Experimental_Data TwoD_NMR->Experimental_Data FTIR->Experimental_Data MS->Experimental_Data Comparison Compare & Validate Experimental_Data->Comparison Predicted_Data Predicted Spectral Data Predicted_Data->Comparison

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[2]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Purpose: To identify the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and coupling patterns (J-coupling).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Purpose: To determine the number of distinct carbon environments.

  • 2D COSY (Correlation Spectroscopy):

    • Use a standard gradient-enhanced COSY pulse sequence.[2]

    • Purpose: To identify which protons are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the pyridine ring protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates each proton with the carbon to which it is directly attached.[2]

    • Purpose: To definitively assign the protonated carbons in the molecule.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are 2-3 bonds away.[2]

    • Purpose: This is the key experiment for assigning quaternary (non-protonated) carbons by observing correlations from nearby protons. For instance, correlations from the methyl protons can help assign C-2 and C-3.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the nitro group (NO₂), C=N and C=C bonds of the pyridine ring, and C-H bonds.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through fragmentation patterns.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after chromatographic separation.

  • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis:

    • Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity.

    • Analyze the fragmentation pattern to further confirm the structure.

Bridging the Gap: Interpreting and Comparing the Data

Once the experimental data is acquired, the crucial step is to compare it against the predicted values and known spectroscopic principles for substituted pyridines.

Logic of Spectral Assignment

G exp_data Experimental Data ¹H NMR ¹³C NMR COSY HSQC HMBC analysis {Structural Assignment|Protonated Carbons (HSQC) Proton Connectivity (COSY) Quaternary Carbons (HMBC) Final Structure Validation} exp_data->analysis Primary Evidence pred_data Predicted Data DFT Calculations (Chemical Shifts) pred_data->analysis Confirmatory Guide

Caption: The relationship between experimental data and prediction in structural validation.

Table 2: Comparison of Predicted vs. (Hypothetical) Experimental Data
Parameter Predicted Value (Hypothetical) Experimental Value Analysis and Remarks
¹H NMR δ (H-4) ~8.10 ppm8.15 ppmGood agreement. The slight downfield shift could be due to solvent effects not fully captured by the prediction model.
¹H NMR δ (H-5) ~7.95 ppm7.98 ppmExcellent agreement.
¹H NMR δ (CH₃) ~2.60 ppm2.62 ppmExcellent agreement.
¹³C NMR δ (C-6) ~150 ppm151.5 ppmGood agreement. The assignment is confirmed via HMBC from H-5.
FT-IR ν(NO₂)asym ~1530 cm⁻¹1528 cm⁻¹Strong correlation, confirming the presence of the nitro group.
MS (m/z) 216, 218216, 218The observation of the isotopic pattern for bromine provides definitive evidence for its presence and the molecular weight.

Discussion of Discrepancies: Minor deviations between predicted and experimental NMR chemical shifts are common and can often be attributed to the solvent environment, which can influence the electronic shielding of nuclei.[3] If significant discrepancies arise, it may indicate an incorrect structural assignment, the presence of impurities, or unexpected conformational isomers. In such cases, further 2D NMR experiments or alternative characterization methods like X-ray crystallography may be necessary.[2]

Conclusion

The structural elucidation of this compound serves as an excellent case study for the integrated approach of computational prediction and experimental verification. While predictive methods provide a robust hypothesis for the expected spectral data, rigorous experimental work using a suite of spectroscopic techniques (NMR, FT-IR, and MS) is indispensable for definitive structural confirmation. This guide provides the necessary protocols and logical framework for researchers to confidently characterize their own novel compounds, ensuring the scientific integrity of their findings.

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem Technical Support Center.
  • Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methyl-6-nitropyridine is a substituted pyridine derivative commonly utilized as a building block in pharmaceutical and agrochemical research. While essential for novel synthesis, its chemical structure—incorporating a halogen, a nitro group, and a pyridine ring—necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses significant risks to personnel and the environment but also constitutes a violation of federal and local regulations.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. It is designed for researchers, scientists, and laboratory managers engaged in drug development and chemical synthesis, offering a framework that ensures safety, compliance, and scientific integrity.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the foundational step in managing its lifecycle safely. While specific toxicological data for this compound is limited, its classification can be inferred from its structural motifs and data from analogous compounds. It is considered hazardous, likely causing skin, eye, and respiratory irritation, and is harmful if swallowed.[1][2]

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) mandates that all hazardous chemicals are properly classified and that this information is communicated to end-users.[3][4][5]

Hazard Classification Description Primary Concern
Acute Toxicity, Oral Harmful if swallowed.[1]Accidental ingestion can lead to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[2]Direct contact can cause localized inflammation and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Vapors or direct contact can result in significant eye damage.
Specific Target Organ Toxicity May cause respiratory irritation.[2]Inhalation of dust or vapors can irritate the respiratory tract.
Environmental Hazard Not fully classified, but discharge into the environment must be avoided.[6]Halogenated and nitro-aromatic compounds can be persistent and toxic to aquatic life.

Personnel Protection and Engineering Controls

Based on the risk assessment, a multi-layered approach to protection is mandatory, combining engineering controls and personal protective equipment (PPE).

  • Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is the primary defense to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): The selection of PPE must be specific to the hazards posed by the chemical.

    • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[8]

    • Skin Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended over latex.[7] Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[9] A fully buttoned lab coat must be worn at all times.

    • Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are at risk of being exceeded, a NIOSH-approved respirator is necessary.[8]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[10][11][12]

Step 3.1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Pure Chemical Waste: Unused or expired this compound should be collected as solid chemical waste. Do not mix it with other waste streams.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical must be collected in a designated, sealed container lined with a heavy-duty plastic bag.

  • Solutions: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with incompatible chemicals, particularly strong oxidizing agents and acids.[13]

Step 3.2: Container Management and Labeling

All waste containers must be managed in accordance with OSHA and EPA standards.[14]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, in good condition, and compatible with the chemical.

  • Label Correctly: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • All components of a mixture, including solvents.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.

Step 3.3: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • In a cool, dry, and well-ventilated location.[13]

  • Away from heat sources, sparks, or open flames.[15]

  • Segregated from incompatible materials.[14]

Step 3.4: Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup.

  • Documentation: Ensure all required paperwork is completed to maintain the "cradle-to-grave" chain of custody as required by the EPA.[12]

  • Never dispose of this compound down the drain. This is a direct violation of EPA regulations and can harm the environment.[6][16]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: For a small, manageable spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup. For large spills, evacuate and contact EHS immediately.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8][17] Do not use combustible materials like paper towels on a dry spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the incident and report it to your supervisor and EHS office.

Spill_Response_Workflow cluster_large Large Spill cluster_small Small Spill spill Spill Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Area assess->evacuate Large/ Unmanageable don_ppe Don Appropriate PPE assess->don_ppe Small/ Manageable alert_ehs Alert EHS/ Emergency Services evacuate->alert_ehs report Report Incident alert_ehs->report contain Contain & Absorb (Inert Material) don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->report

Caption: Workflow for responding to a this compound spill.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Regulatory Framework: The "Cradle-to-Grave" Mandate

The entire disposal process is underpinned by a strict regulatory framework designed to protect human health and the environment.

  • OSHA (Occupational Safety and Health Administration): Governs workplace safety. The Hazard Communication Standard (29 CFR 1910.1200) requires employers to provide information and training on chemical hazards.[3][5]

  • EPA (Environmental Protection Agency): Regulates the disposal of hazardous waste under RCRA (40 CFR Parts 260-273). RCRA's "cradle-to-grave" program holds the generator responsible for the waste from its creation to its final, environmentally sound disposal.[12]

Cradle_to_Grave lab 1. Generation (Laboratory) collect 2. Collection & Labeling lab->collect Segregate Waste store 3. On-Site Storage (Satellite Accumulation) collect->store Properly Labeled & Sealed Container transport 4. Transportation (Licensed Hauler) store->transport EHS Pickup & Manifest tsdf 5. Treatment, Storage & Disposal Facility (TSDF) transport->tsdf Documented Chain of Custody

Caption: The EPA's "Cradle-to-Grave" hazardous waste management pathway.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide—from rigorous hazard assessment and use of proper PPE to compliant waste segregation and disposal through approved channels—researchers can mitigate risks effectively. This systematic approach ensures that the pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity, building a deep foundation of trust in laboratory operations.

References

  • Proper Hazardous Waste Management Under EPA Regulations. (n.d.). ERG Environmental.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • What Are the OSHA Requirements for Chemical Storage? (n.d.). American Hazmat Rentals.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Z Compliance.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360.
  • OSHA Chemical Hazards And Communication. (2022, October 5). NCBI Bookshelf.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2025, July 26). ChemicalBook.
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. (2023, December 6). Loba Chemie.
  • 2-Bromo-6-(bromomethyl)pyridine SAFETY DATA SHEET. (2023, November 3). Sigma-Aldrich.
  • 2-Bromo-6-methylpyridine SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Pyridine MSDS. (2010, June 10). Actylis Lab Solutions.
  • 6-Bromo-2-methyl-3-nitropyridine SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 5-bromo-2-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Bromo-2-methyl-6-nitropyridine is foundational. However, innovation cannot come at the expense of safety. This guide provides a detailed operational plan for handling this compound, grounded in established safety protocols and a deep understanding of chemical causality. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of care.

Section 1: Hazard Assessment - The 'Why' Behind the PPE

Understanding the hazard profile of this compound, and its chemical analogues, is critical for appreciating the necessity of the protective measures that follow. While specific toxicological data for this exact compound is limited, the pyridine family, especially when substituted with bromo and nitro groups, presents a significant risk profile. Analogous compounds are known to be harmful if swallowed, cause severe skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4]

Crucially, related compounds like 5-bromo-2-nitropyridine can be absorbed through the skin and respiratory tract, with the potential to cause severe systemic effects such as methemoglobinemia and delayed encephalopathy.[5] This potential for systemic toxicity underscores the need for a comprehensive, multi-layered personal protective equipment (PPE) strategy that leaves no room for compromise.

Table 1: Hazard Profile of this compound and Analogues

Hazard Route Potential Effect Rationale & Causality
Dermal (Skin) Causes skin irritation; potentially harmful upon absorption.[2][6] The bromo and nitro functional groups can increase the reactivity and lipophilicity of the molecule, facilitating skin penetration and irritation. Systemic absorption is a significant concern.[5]
Ocular (Eyes) Causes serious eye damage or irritation.[1][4][6] Direct contact with mucous membranes can lead to immediate and severe irritation or chemical burns due to the compound's chemical reactivity.
Inhalation May cause respiratory tract irritation.[1][2] As a solid, fine dust or aerosols can be inhaled, irritating the respiratory tract. Vapors, if generated at elevated temperatures, pose a similar risk.
Ingestion Harmful or toxic if swallowed.[2][3] The compound can interfere with critical biological processes if it enters the gastrointestinal tract.

| Systemic | Potential for systemic toxicity, including effects on blood and the central nervous system.[5] | Based on data from similar nitropyridines, absorption can lead to conditions like methemoglobinemia, where oxygen transport in the blood is impaired.[5] |

Section 2: The Protective Ensemble - A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk assessment. The following recommendations constitute the minimum required protection. All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[7][8]

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory at all times.[3][9]

  • Causality: Goggles provide a seal around the eyes to protect against splashes, dust, and aerosols. The severe irritation potential of this compound makes robust eye protection non-negotiable. For procedures with a higher risk of splashing (e.g., transfers of large quantities or reactions under pressure), a full face shield should be worn in addition to safety goggles.

Hand Protection
  • Requirement: Due to the compound's ability to cause skin irritation and the potential for dermal absorption, chemically resistant gloves are required. While nitrile gloves are a common laboratory choice, some pyridine compounds show poor resistance to them during prolonged contact.[7][8] Therefore, the recommended best practice is to double-glove , wearing a thinner nitrile glove underneath a more robust butyl or Viton™ glove.

  • Causality: Double-gloving provides a dual barrier. The outer glove (butyl) offers superior chemical resistance against pyridine derivatives, while the inner glove (nitrile) protects against incidental exposure during the removal of the outer glove.[10] Crucially, you must consult the glove manufacturer's specific chemical resistance chart for the gloves you intend to use. [8][11] Gloves must be inspected for any defects before use and replaced immediately if contamination is suspected.

Body Protection
  • Requirement: A clean, fully buttoned laboratory coat is the minimum requirement. For handling quantities greater than a few grams, a chemically resistant apron should be worn over the lab coat.

  • Causality: This prevents incidental skin contact from spills or splashes on the torso and legs. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][12]

Respiratory Protection
  • Requirement: All operations that may generate dust or aerosols must be conducted inside a certified chemical fume hood.[7][8][9] If, under extraordinary circumstances, engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter must be used. Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.

  • Causality: The fume hood is the primary barrier against inhalation exposure. A respirator serves as a secondary, personal barrier if these primary controls fail or are not feasible.

Table 2: PPE Requirements by Laboratory Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting Solid Safety Goggles Double-gloved (Nitrile inner, Butyl outer) Lab Coat Certified Fume Hood
Solution Preparation Safety Goggles Double-gloved (Nitrile inner, Butyl outer) Lab Coat Certified Fume Hood
Reaction Setup & Monitoring Safety Goggles Double-gloved (Nitrile inner, Butyl outer) Lab Coat, Chemical Apron Certified Fume Hood
Work-up & Purification Safety Goggles & Face Shield Double-gloved (Nitrile inner, Butyl outer) Lab Coat, Chemical Apron Certified Fume Hood

| Spill Cleanup (Small) | Safety Goggles & Face Shield | Double-gloved (Nitrile inner, Butyl outer) | Lab Coat, Chemical Apron | NIOSH-approved respirator may be required.[13] |

Section 3: Standard Operating Protocol - From Gown-Up to Clean-Up

Adherence to a strict, sequential protocol is essential for minimizing exposure risk.

Detailed Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Verify Fume Hood: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Lab Coat: Put on a lab coat, ensuring it is fully buttoned.

  • Don Outer Gloves: Put on the second, outer pair of butyl gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.

  • Don Eye Protection: Put on safety goggles. If required, add a face shield over the goggles.

Doffing (Taking Off) Sequence:

  • Remove Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the designated chemical waste container.

  • Remove Face Shield/Goggles: Handle by the headband or earpieces and place in a designated area for decontamination.

  • Remove Lab Coat/Apron: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in the designated location for lab laundry.

  • Remove Inner Gloves: Remove the inner nitrile gloves using the same technique as in step 1. Dispose of them in the chemical waste.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handle Handling (In Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Protocol prep_ppe Don Appropriate PPE (See Table 2) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh/Measure Compound prep_hood->handle_weigh Begin Work handle_rxn Perform Reaction/ Procedure handle_weigh->handle_rxn clean_waste Segregate & Label Chemical Waste handle_rxn->clean_waste End Work clean_decon Decontaminate Glassware & Work Surfaces clean_waste->clean_decon clean_doff Doff PPE Correctly clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: High-level workflow for handling this compound.

Section 4: Emergency Response & Disposal

Exposure Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9][14]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Chemical Waste Management

Proper disposal is the final step in safe handling. All waste contaminated with this compound is considered hazardous.

  • Segregation: Halogenated waste streams must be kept separate from non-halogenated streams. All solid waste (gloves, paper towels) and liquid waste must be collected in designated, compatible, and clearly labeled containers.[8][9]

  • Storage: Waste containers must be kept tightly closed and stored in a designated satellite accumulation area away from incompatible materials.[1][8]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not pour any amount down the drain.[9]

G cluster_gen Generation Point (Fume Hood) cluster_contain Containment cluster_disp Disposal Path gen_liquid Contaminated Liquid (e.g., solvents, reaction mixture) cont_liquid Labeled, Closed Halogenated Liquid Waste Container gen_liquid->cont_liquid gen_solid Contaminated Solid (e.g., gloves, wipes, silica) cont_solid Labeled, Closed Solid Waste Container gen_solid->cont_solid disp_saa Store in Satellite Accumulation Area cont_liquid->disp_saa cont_solid->disp_saa disp_pu Request Pickup by EHS disp_saa->disp_pu disp_final Approved Hazardous Waste Disposal Facility disp_pu->disp_final

Caption: Waste disposal workflow for this compound.

By integrating this comprehensive PPE strategy and these detailed operational plans into your daily laboratory work, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Washington State University. Pyridine Safety Data Sheet.
  • Kanto Chemical Co., Inc. (2023, February 1).
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • BenchChem. (2025, November). Personal protective equipment for handling 2-Cyclopentylpyridine.
  • Fisher Scientific. (2025, December 18). 3-Bromopyridine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, November 3). 2-Bromo-6-(bromomethyl)pyridine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 24). 2-Amino-3,5-dibromo-6-methylpyridine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). 3-Bromo-2-methylpyridine - SAFETY DATA SHEET.
  • Fisher Scientific. 6-Bromo-2-picoline - SAFETY DATA SHEET.
  • BenchChem. (2025, December). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
  • Fisher Scientific. (2009, September 1). 1-bromo-2-methyl-2-propane - SAFETY DATA SHEET.
  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). 6-Bromo-2-methyl-3-nitropyridine - SAFETY DATA SHEET.
  • University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • University of Colorado Colorado Springs. Glove Selection Page 1 of 20.
  • Frontiers in Public Health. (2022). Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report.
  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Retrieved from University of Missouri-Kansas City Environmental Health and Safety.
  • Washington State University Spokane. GLOVE SELECTION CHART.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Echemi. 3-Bromo-5-nitro-2(1H)-pyridinone Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.